Product packaging for (2-Aminophenyl)(morpholin-4-yl)methanone(Cat. No.:CAS No. 39630-24-5)

(2-Aminophenyl)(morpholin-4-yl)methanone

Cat. No.: B1270308
CAS No.: 39630-24-5
M. Wt: 206.24 g/mol
InChI Key: LFLIOZKEABTZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Aminophenyl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B1270308 (2-Aminophenyl)(morpholin-4-yl)methanone CAS No. 39630-24-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLIOZKEABTZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352421
Record name (2-Aminophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39630-24-5
Record name (2-Aminophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholine-4-carbonyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone (CAS Number: 39630-24-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminophenyl)(morpholin-4-yl)methanone, CAS Number 39630-24-5, is a heterocyclic organic compound that has garnered interest as a versatile building block in medicinal chemistry. Its structure, featuring a 2-aminobenzoyl moiety coupled with a morpholine ring, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. While much of the existing research focuses on the pharmacological properties of its derivatives, this guide consolidates the available technical information on the core compound itself. It covers its physicochemical properties, synthesis, and the biological contexts in which it and its closely related analogs have been explored, with a particular emphasis on oncology and neuroprotection.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 206.24 g/mol .[1][2] While comprehensive experimental data for the core compound is not extensively published, its properties can be inferred from available data on closely related compounds and from chemical supplier specifications.

PropertyValueSource
CAS Number 39630-24-5[1][2]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[1][2]
IUPAC Name This compound[2]
InChI Key LFLIOZKEABTZIF-UHFFFAOYSA-N[1]
Canonical SMILES C1COCCN1C(=O)C2=CC=CC=C2N[2]

Synthesis

A primary route for the synthesis of this compound involves the reaction of isatoic anhydride with morpholine. This method provides a direct and efficient pathway to the target compound.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is based on established methods for the synthesis of related aminobenzamides from isatoic anhydride.

Materials:

  • Isatoic anhydride

  • Morpholine

  • Anhydrous solvent (e.g., Dioxane, DMF, or THF)

  • Stirring apparatus

  • Heating mantle or oil bath

  • Apparatus for reaction under an inert atmosphere (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve isatoic anhydride in a suitable anhydrous solvent.

  • Add morpholine (typically 1.0 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride Reaction Reaction Mixture Isatoic_Anhydride->Reaction Morpholine Morpholine Morpholine->Reaction Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->Reaction Heating Reflux (2-6 hours) Reaction->Heating Purification Purification (Recrystallization or Chromatography) Heating->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H6.5 - 8.0mAromatic protons
¹H3.2 - 3.9mMorpholine ring protons
¹³C> 165sCarbonyl carbon (C=O)
¹³C115 - 150mAromatic carbons
¹³C42 - 67mMorpholine ring carbons
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 - 3500N-H stretchPrimary amine (-NH₂)
> 3000C-H stretchAromatic C-H
< 3000C-H stretchAliphatic C-H (morpholine)
1620 - 1650C=O stretchTertiary amide
1500 - 1600C=C stretchAromatic ring
1050 - 1150C-O-C stretchEther (morpholine)

Biological Activities and Potential Applications

While this compound itself has not been the subject of extensive pharmacological profiling, its derivatives have shown promise in several therapeutic areas. This suggests that the core scaffold is a valuable starting point for the design of novel drug candidates.

Anticancer Activity of Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the development of novel anticancer agents.[1] Their therapeutic potential is attributed to their ability to modulate key cellular processes involved in cancer progression, such as cell proliferation and apoptosis.[1] For example, structurally related 2-morpholino-4-anilinoquinoline derivatives have demonstrated significant cytotoxic activity against human liver cancer (HepG2) cell lines.[1]

Neuroprotective Effects of Derivatives

A derivative, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has demonstrated neuroprotective capabilities by significantly reducing intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[1] This highlights the potential for this chemical class in the development of therapeutics for neurodegenerative conditions.

Other Potential Applications of Derivatives

The morpholine moiety is a recognized pharmacophore, and its incorporation into various molecular frameworks has led to compounds with a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Some morpholine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[1]

  • Anti-inflammatory and Analgesic Activity : Related morpholine derivatives have been investigated for their potential as anti-inflammatory and pain-relieving agents.[1]

  • Adenosine Receptor Modulation : The methanone structure is related to compounds that act as positive allosteric modulators of the A1 adenosine receptor, suggesting a potential avenue for non-opioid pain relief.[1]

Biological_Activities Core This compound (Core Scaffold) Derivatives Chemical Derivatives Core->Derivatives Synthetic Modification Anticancer Anticancer Derivatives->Anticancer Neuroprotection Neuroprotection Derivatives->Neuroprotection Antimicrobial Antimicrobial Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Derivatives->Anti_inflammatory Analgesic Analgesic Derivatives->Analgesic

Potential therapeutic applications of derivatives of the core scaffold.

Conclusion

This compound is a valuable chemical entity with significant potential as a foundational structure in drug discovery and development. While direct biological data on this specific compound is limited, the diverse and potent activities of its derivatives underscore the importance of this scaffold. Further investigation into the synthesis of novel derivatives and their subsequent pharmacological evaluation is warranted to fully explore the therapeutic potential of this chemical class. This guide provides a summary of the current knowledge to aid researchers in this endeavor.

References

(2-Aminophenyl)(morpholin-4-yl)methanone) molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Aminophenyl)(morpholin-4-yl)methanone

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and pharmacological context of this compound for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with CAS Number 39630-24-5, is an organic compound featuring a phenyl ring substituted with a primary amine at the ortho position relative to a carbonyl group, which in turn is connected to a morpholine ring.[1] This arrangement combines the structural features of an anthranilamide with the morpholine heterocycle, a recognized pharmacophore in medicinal chemistry.[2][3] The presence of the amino group and the morpholine moiety makes the molecule a versatile scaffold for developing new therapeutic agents and a useful research chemical.[1][2]

Quantitative Data Summary

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueCitation(s)
CAS Number 39630-24-5[1][4][5]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1][2][5]
IUPAC Name This compound[5]
Synonyms 4-(2-Aminobenzoyl)morpholine, [2-(Morpholin-4-ylcarbonyl)phenyl]amine[1]
Canonical SMILES C1COCCN1C(=O)C2=CC=CC=C2N[5]
InChI InChI=1S/C11H14N2O2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2[5]
Physical State Solid / Powder[5]
Purity (Typical) ~95%[2][5]

Experimental Protocols

Synthesis

The primary and most efficient method for synthesizing this compound and related 2-aminobenzamides is the reaction between isatoic anhydride (ISA) and the corresponding amine—in this case, morpholine.[6][7][8]

Reaction Principle: The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine (morpholine) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and the subsequent elimination of a molecule of carbon dioxide (CO₂), yielding the final 2-aminobenzamide product.[6][8]

Detailed Protocol (Conventional Method):

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).[6][8]

  • Reagent Addition: Add morpholine (1.0 to 1.1 equivalents) to the solution dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[6]

Note: Microwave-assisted, solvent-free methodologies have also been successfully applied for the synthesis of similar 2-aminobenzamide derivatives, offering advantages such as reduced reaction times and improved yields.[6][8]

Characterization

The synthesized compound is typically characterized using standard spectroscopic methods to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching for the amide carbonyl (around 1630-1660 cm⁻¹), and C-O-C stretching of the morpholine ring (around 1115 cm⁻¹).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The spectrum would show signals for the aromatic protons (in the range of δ 6.5-7.5 ppm), a broad singlet for the -NH₂ protons, and two distinct multiplets (typically around δ 3.4-3.8 ppm) corresponding to the -CH₂- protons of the morpholine ring.[6]

    • ¹³C-NMR: The spectrum would display signals for the aromatic carbons, the amide carbonyl carbon (around δ 167-169 ppm), and the carbons of the morpholine ring.[6]

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M⁺] expected at m/z 206.[6]

Biological and Pharmacological Context

While this compound is most frequently utilized as a chemical intermediate, its core structure is of significant interest in medicinal chemistry.[1][2] The morpholine ring is a "privileged pharmacophore," meaning it is a structural motif that appears in a wide range of biologically active compounds.[3] Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can engage in key hydrogen bonding interactions with biological targets.[2][3]

Derivatives of this core scaffold have been investigated for a variety of pharmacological activities:

  • Anticancer Activity: The 2-aminobenzamide framework is a component of several compounds designed to modulate cellular processes involved in cancer, such as cell proliferation and apoptosis.[2]

  • Antimicrobial Activity: Various morpholine-containing compounds have demonstrated antibacterial and antifungal properties.[2] The established mechanism for some morpholine-based agricultural fungicides is the inhibition of ergosterol biosynthesis, which is critical for the integrity of the fungal cell membrane.[2]

  • Neuroprotective Effects: Certain derivatives have been shown to protect neuronal cells from oxidative stress by reducing intracellular reactive oxygen species (ROS), suggesting potential applications in treating neurodegenerative diseases.[2]

Visualizations

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_intermediate Mechanism cluster_product Crude Product cluster_purification Purification & Final Product cluster_characterization Characterization IsatoicAnhydride Isatoic Anhydride Reaction Mixing in DMF Heat (80-100°C) IsatoicAnhydride->Reaction Morpholine Morpholine Morpholine->Reaction RingOpening Ring Opening & Decarboxylation Reaction->RingOpening Nucleophilic Attack CrudeProduct This compound (Crude) RingOpening->CrudeProduct Formation Purification Recrystallization CrudeProduct->Purification Purify FinalProduct Pure Product Purification->FinalProduct NMR NMR FinalProduct->NMR Analysis IR IR Spec FinalProduct->IR Analysis MS Mass Spec FinalProduct->MS Analysis

References

An In-depth Technical Guide to the Synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Aminophenyl)(morpholin-4-yl)methanone, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, providing quantitative data, step-by-step experimental protocols, and visual representations of the chemical transformations.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound. The most direct and commonly cited method involves the reaction of isatoic anhydride with morpholine. A viable, albeit longer, alternative pathway proceeds via the amidation of 2-nitrobenzoyl chloride with morpholine, followed by the reduction of the nitro group.

Pathway 1: From Isatoic Anhydride

This pathway represents a convergent and efficient method for the synthesis of the target molecule. The reaction involves the ring-opening of isatoic anhydride by morpholine, which acts as a nucleophile, leading to the formation of the corresponding amide with the release of carbon dioxide.

Quantitative Data Summary
Starting MaterialsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Isatoic Anhydride, Morpholine4-(Dimethylamino)pyridine (dmap)N,N-Dimethylformamide (DMF)0 - 201059
Experimental Protocol

Materials:

  • Isatoic Anhydride

  • Morpholine

  • 4-(Dimethylamino)pyridine (dmap)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of isatoic anhydride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add morpholine (1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (dmap) (0.1 eq).

  • The reaction mixture is stirred at a temperature between 0 °C and 20 °C for 10 hours.

  • Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Pathway 1

Pathway1_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification IsatoicAnhydride Isatoic Anhydride ReactionMix Reaction Mixture (0-20°C, 10h) IsatoicAnhydride->ReactionMix Morpholine Morpholine Morpholine->ReactionMix DMAP DMAP (catalyst) DMAP->ReactionMix DMF DMF (solvent) DMF->ReactionMix Dilution Dilution with Ethyl Acetate ReactionMix->Dilution Reaction Completion Wash1 Wash with NaHCO3 (aq) Dilution->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Drying (MgSO4) Wash2->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound from isatoic anhydride.

Pathway 2: From 2-Nitrobenzoic Acid

Synthesis Pathway Overview

Pathway2_Overview NitrobenzoicAcid 2-Nitrobenzoic Acid NitrobenzoylChloride (2-Nitrophenyl)(morpholin-4-yl)methanone NitrobenzoicAcid->NitrobenzoylChloride 1. Amidation with Morpholine (via 2-Nitrobenzoyl Chloride) FinalProduct This compound NitrobenzoylChloride->FinalProduct 2. Nitro Group Reduction

Caption: Overview of the synthesis of this compound from 2-nitrobenzoic acid.

Quantitative Data Summary
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Nitrobenzoic AcidThionyl ChlorideToluene (for workup)Reflux0.5High (intermediate)
22-Nitrobenzoyl ChlorideMorpholine, TriethylamineDichloromethane0 to ambient1High (intermediate)
3(2-Nitrophenyl)(morpholin-4-yl)methanoneH₂, Pd/CEthanol80Not specifiedNot specified
Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

  • Materials: 2-Nitrobenzoic acid, Thionyl chloride, Toluene.

  • Procedure: A mixture of 2-nitrobenzoic acid (1.0 eq) and thionyl chloride (3.0 eq) is heated under reflux for 30 minutes. The excess thionyl chloride is removed by distillation. The residue is dissolved in dry toluene and evaporated under reduced pressure to remove any remaining traces of thionyl chloride, yielding 2-nitrobenzoyl chloride which can be used in the next step without further purification.

Step 2: Synthesis of (2-Nitrophenyl)(morpholin-4-yl)methanone

  • Materials: 2-Nitrobenzoyl chloride, Morpholine, Triethylamine, Dichloromethane, Water.

  • Procedure: To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, a solution of 2-nitrobenzoyl chloride (1.0 eq) in dichloromethane is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. Water is then added, and the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (2-Nitrophenyl)(morpholin-4-yl)methanone.

Step 3: Synthesis of this compound

  • Materials: (2-Nitrophenyl)(morpholin-4-yl)methanone, Palladium on carbon (Pd/C, 10%), Ethanol, Hydrogen gas.

  • Procedure: (2-Nitrophenyl)(morpholin-4-yl)methanone is dissolved in ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is subjected to hydrogenation at 80 °C under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated under reduced pressure to give this compound.

Logical Workflow for Pathway 2

Pathway2_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Nitro Group Reduction NitrobenzoicAcid 2-Nitrobenzoic Acid Reflux1 Reflux (0.5h) NitrobenzoicAcid->Reflux1 ThionylChloride Thionyl Chloride ThionylChloride->Reflux1 Workup1 Solvent Evaporation Reflux1->Workup1 NitrobenzoylChloride 2-Nitrobenzoyl Chloride Workup1->NitrobenzoylChloride Reaction2 Reaction (0°C to RT, 1h) NitrobenzoylChloride->Reaction2 Morpholine2 Morpholine Morpholine2->Reaction2 Triethylamine Triethylamine Triethylamine->Reaction2 DCM Dichloromethane DCM->Reaction2 Workup2 Aqueous Work-up Reaction2->Workup2 NitroProduct (2-Nitrophenyl)(morpholin-4-yl)methanone Workup2->NitroProduct Reaction3 Hydrogenation NitroProduct->Reaction3 PdC Pd/C (catalyst) PdC->Reaction3 Ethanol Ethanol (solvent) Ethanol->Reaction3 Hydrogen H2 gas (80°C) Hydrogen->Reaction3 Workup3 Filtration & Evaporation Reaction3->Workup3 FinalProduct2 This compound Workup3->FinalProduct2

Caption: Step-wise experimental workflow for the synthesis of this compound from 2-nitrobenzoic acid.

Conclusion

This guide has detailed the two primary synthetic pathways for obtaining this compound. The choice between the direct reaction of isatoic anhydride and the multi-step synthesis from 2-nitrobenzoic acid will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements of the subsequent synthetic steps. Both routes offer viable methods for accessing this important pharmaceutical intermediate. Researchers are encouraged to optimize the presented conditions to suit their specific laboratory settings and purity requirements.

An In-Depth Technical Guide to the Starting Materials for (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Aminophenyl)(morpholin-4-yl)methanone is a key synthetic intermediate in medicinal chemistry, valued for its role as a versatile building block in the synthesis of a range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The efficient synthesis of this compound is paramount, and it begins with the judicious selection of appropriate starting materials. This guide provides a detailed overview of the primary synthetic routes, experimental protocols, and quantitative data associated with its preparation.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds via two highly efficient and reliable pathways. The choice between them often depends on the availability of starting materials, desired scale, and laboratory capabilities.

  • Ring-Opening of Isatoic Anhydride: This is arguably the most common and direct method. It involves the nucleophilic attack of morpholine on the electrophilic carbonyl group of isatoic anhydride, leading to a ring-opening cascade that eliminates carbon dioxide and forms the desired amide product.[1][2] This method is favored for its simplicity and often high yields.

  • Amide Coupling of 2-Aminobenzoic Acid: This classical approach involves the formation of an amide bond between 2-aminobenzoic acid and morpholine. The reaction requires the activation of the carboxylic acid group using a coupling agent to facilitate the nucleophilic attack by morpholine.

The selection of a synthetic route can be guided by several factors, including the cost and availability of the starting materials, reaction conditions, and scalability.

G start Select Synthetic Strategy route1 Route 1: From Isatoic Anhydride start->route1 High atom economy Simple procedure route2 Route 2: From 2-Aminobenzoic Acid start->route2 Milder conditions Alternative starting material sm1 Starting Materials: - Isatoic Anhydride - Morpholine route1->sm1 sm2 Starting Materials: - 2-Aminobenzoic Acid - Morpholine - Coupling Agent route2->sm2 product This compound sm1->product Heat in Solvent (e.g., DMF) CO2 evolution sm2->product Coupling Reaction

Caption: Decision workflow for selecting a synthetic route.

Route 1: Synthesis from Isatoic Anhydride

This method is characterized by its operational simplicity and excellent yields. The reaction mechanism involves the nucleophilic addition of morpholine to one of the carbonyl groups of isatoic anhydride, followed by a decarboxylative ring-opening.[1]

Experimental Protocol

The following is a generalized protocol based on conventional heating methods, which have been reported to be effective.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride (1.0 equivalent).

  • Solvent and Reagent Addition: Add a suitable solvent such as dimethylformamide (DMF).[1][2] Subsequently, add morpholine (1.0-1.2 equivalents) to the suspension.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

G cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Isatoic Anhydride D Combine reactants in flask A->D B Morpholine B->D C DMF (Solvent) C->D E Heat mixture (80-120°C) Monitor via TLC D->E F Cool to room temperature E->F G Precipitate in ice-water F->G H Filter solid product G->H I Wash with water & Dry H->I J Recrystallize (optional) I->J K Final Product J->K

Caption: Experimental workflow for synthesis from isatoic anhydride.

Quantitative Data Summary

The synthesis of 2-aminobenzamides from isatoic anhydride generally provides good to excellent yields.

Starting Material 1Starting Material 2SolventConditionsYieldReference
Isatoic AnhydrideMorpholineDMFHeatingGood to Excellent[1][2]
Isatoic AnhydrideIsopropylamineOrganic SolventN/A>90%[3]

Note: Specific yield percentages for the morpholine derivative can vary based on precise conditions and scale, but are consistently reported as high.

Route 2: Synthesis from 2-Aminobenzoic Acid

Experimental Protocol
  • Acid Activation: Dissolve 2-aminobenzoic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add morpholine (1.0-1.2 equivalents) to the activated acid mixture.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

Yields for amide coupling reactions are generally good, though they can be sensitive to the choice of coupling agent and reaction conditions.

Starting Material 1Starting Material 2Coupling SystemBaseSolventYield
2-Aminobenzoic AcidMorpholineHATUDIPEADMFTypically >70%
2-Aminobenzoic AcidMorpholineEDC / HOBtTEADCMTypically 60-85%

Application in Drug Synthesis

This compound is not merely a chemical curiosity; it is a crucial precursor for complex heterocyclic structures. A primary application is in the synthesis of quinazolinones and related scaffolds, which are prevalent in many clinically important drugs. For example, it serves as a foundational element for building kinase inhibitors used in oncology.

G cluster_synthesis Further Synthetic Transformations start Starting Materials (e.g., Isatoic Anhydride, Morpholine) intermediate This compound start->intermediate Synthesis cyclization Cyclization Reaction (e.g., with a formyl source) intermediate->cyclization Precursor functionalization Further Functionalization (e.g., Substitution, Coupling) cyclization->functionalization final_product Biologically Active Molecule (e.g., Kinase Inhibitor) functionalization->final_product Leads to

Caption: Role as a key intermediate in drug synthesis pathways.

References

Spectroscopic Profile of (2-Aminophenyl)(morpholin-4-yl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2-Aminophenyl)(morpholin-4-yl)methanone, a molecule of interest in chemical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

This compound is a chemical compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol .[1][2] Its structure features a 2-aminophenyl group attached to a morpholine ring via a carbonyl bridge. This compound and its derivatives have been explored for various biological activities, including potential anticancer properties. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of structurally similar compounds.[1][3]

¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 6.5 - 8.0Multiplet4HAromatic protons (C₆H₄)
~ 4.9 (broad s)Singlet2HAmine protons (-NH₂)
~ 3.4 - 3.8Multiplet8HMorpholine protons (-CH₂-N-CH₂- and -CH₂-O-CH₂-)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and are dependent on the solvent used.

¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
> 165Carbonyl carbon (C=O)
~ 115 - 150Aromatic carbons (C₆H₄)
~ 66 - 67Morpholine carbons adjacent to oxygen (-CH₂-O)
~ 42 - 48Morpholine carbons adjacent to nitrogen (-CH₂-N)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.[4] Chemical shifts are reported in parts per million (ppm) relative to TMS as an internal standard.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for this compound are detailed below, with data extrapolated from analogous compounds.[1][5]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3500 - 3300N-H StretchingPrimary Amine (-NH₂)
3100 - 3000C-H StretchingAromatic Ring
3000 - 2850C-H StretchingAliphatic (Morpholine Ring)
1680 - 1630C=O StretchingTertiary Amide
~ 1600C=C StretchingAromatic Ring
1350 - 1250C-N StretchingAromatic Amine and Amide
~ 1100C-O-C StretchingEther (Morpholine Ring)
Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a compound with high accuracy.[1]

Table 4: Predicted Mass Spectrometry Data

IonTheoretical m/z
[M]⁺206.1055
[M+H]⁺207.1133

Note: The theoretical exact mass is calculated for the most abundant isotopes.

Experimental Protocol for Mass Spectrometry

For HRMS analysis, the sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization technique. The instrument provides a highly accurate m/z value for the protonated molecule [M+H]⁺, which can be compared to the calculated theoretical mass to confirm the molecular formula.[1][5]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation cluster_output Final Output Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry (HRMS) Prep->MS Interpret Spectral Data Analysis NMR->Interpret IR->Interpret MS->Interpret Structure Structure Confirmation Interpret->Structure Report Technical Report Structure->Report

Caption: General workflow for spectroscopic analysis.

References

Potential Biological Activities of (2-Aminophenyl)(morpholin-4-yl)methanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of (2-Aminophenyl)(morpholin-4-yl)methanone based on the published activities of its structural derivatives. Direct experimental data on the specific biological functions of this compound is limited in publicly available scientific literature. The information presented herein is intended for research and informational purposes only and should be interpreted as a predictive guide for potential areas of investigation.

Introduction

This compound is a chemical entity featuring a 2-aminophenyl group linked to a morpholine ring via a carbonyl bridge. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be a component of numerous biologically active compounds. Its presence often confers favorable physicochemical properties, such as improved solubility and metabolic stability. This guide explores the potential biological activities of this compound by examining the documented activities of its derivatives, with a particular focus on anticancer, antimicrobial, and neuroprotective effects.

Potential Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents. The primary mechanism of action for many of these related compounds involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a common feature in a wide range of human cancers.[3] The morpholine ring is a common structural feature in many inhibitors of this pathway, where the oxygen atom can form a critical hydrogen bond in the kinase binding site.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P mTORC2 mTORC2 mTORC2->Akt P Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Inhibitor (2-Aminophenyl) (morpholin-4-yl)methanone (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition Inhibitor->mTORC2 Inhibition

Quantitative Data for Morpholine Derivatives with Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various morpholine-containing compounds against different cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholino-pyrimidineA549 (Lung)Not specified[2]
Morpholino-pyrimidineHepG-2 (Liver)Not specified[2]
DimorpholinoquinazolineMCF7 (Breast)0.125 - 0.250[4]

Potential Antimicrobial Activity

The morpholine scaffold is also present in several antimicrobial agents. Derivatives of this compound have shown activity against both bacteria and fungi.

Antibacterial Activity

Studies have indicated that various synthesized morpholine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.[5]

Antifungal Activity

A key mechanism for the antifungal activity of some morpholine derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5]

Quantitative Data for Morpholine Derivatives with Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) for a ruthenium-based complex incorporating a morpholine moiety.

Compound ClassMicroorganismMIC (µg/mL)Reference
Ruthenium-morpholine complexStaphylococcus aureus0.78[5]

Potential Neuroprotective Activity

Neurodegenerative diseases are often linked to oxidative stress and neuronal damage. A derivative of this compound, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has demonstrated neuroprotective properties by significantly reducing intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage.[5] This suggests that the core structure may have the potential for development in the context of neurodegenerative disorders.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

MTT Assay for Anticancer Activity Screening

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_addition Add varying concentrations of This compound incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization buffer (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 value read_absorbance->data_analysis

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a period of 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with the test compound.

Western_Blot_Workflow start Start cell_treatment Treat cells with This compound start->cell_treatment cell_lysis Lyse cells and collect protein cell_treatment->cell_lysis protein_quantification Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quantification sds_page Separate proteins by SDS-PAGE protein_quantification->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block membrane with BSA or milk transfer->blocking primary_antibody Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt) blocking->primary_antibody secondary_antibody Incubate with HRP-conjugated secondary antibody primary_antibody->secondary_antibody detection Detect signal using chemiluminescence secondary_antibody->detection analysis Analyze band intensity detection->analysis

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., Akt, S6K). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3][6]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.

Conclusion

While direct experimental evidence for the biological activity of this compound is not extensively documented, the prevalence of the morpholine moiety in a wide range of bioactive compounds suggests its potential for further investigation. Based on the activities of its derivatives, this compound warrants exploration for its potential anticancer, antimicrobial, and neuroprotective properties. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these potential biological activities. Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound.

References

(2-Aminophenyl)(morpholin-4-yl)methanone: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (2-Aminophenyl)(morpholin-4-yl)methanone core represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. The inherent physicochemical and pharmacological properties of the morpholine ring, combined with the versatile chemistry of the aminobenzoyl moiety, have propelled this scaffold to the forefront of drug discovery efforts targeting a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds derived from this valuable scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant activity across multiple therapeutic areas. The morpholine moiety is recognized for its ability to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, making it a favored component in drug design.[2][3]

Anticancer Activity

A significant area of investigation for this scaffold is in oncology. Derivatives have shown potent antiproliferative effects against various cancer cell lines.[1] Notably, a series of 2-morpholino-4-anilinoquinolines, which are structurally related to the core scaffold, have demonstrated efficacy against the HepG2 human liver cancer cell line.

Table 1: Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

Compound IDAniline Moiety SubstitutionIC50 (μM)
3c 4-fluoro11.42
3d 4-chloro8.50
3e 3,4-dichloro12.76

Data sourced from Al-Sheikh et al., 2024.[4]

The mechanism underlying the anticancer effects of many morpholine-containing compounds involves the inhibition of critical cell signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[5][6] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

Anti-inflammatory Activity

The morpholine nucleus is a common feature in compounds designed to combat inflammation.[7][8] Derivatives have been shown to inhibit key inflammatory mediators. For instance, certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have demonstrated potent inhibition of the release of pro-inflammatory enzymes and cytokines.

Table 2: Anti-inflammatory Activity of 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives

Compound IDBiological TargetIC50 (μM)
8 β-glucuronidase release5.0
10 Lysozyme release4.6
6 TNF-α formation2.3
11a Lysozyme and β-glucuronidase release7.1 and 9.5
13b fMLP-induced superoxide generation2.2

Data sourced from Tzeng et al., 2004.[9]

Neuroprotective Effects

The therapeutic potential of this scaffold extends to neurodegenerative diseases. Oxidative stress is a key contributor to neuronal damage in conditions like Parkinson's disease.[1] A notable derivative, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has been shown to exhibit significant neuroprotective effects by reducing intracellular reactive oxygen species (ROS).[1][10] This compound demonstrated a potent in vitro calcineurin inhibitory potential with a very low IC50 value.

Table 3: Neuroprotective and Related Activities of a Morpholine Derivative

CompoundBiological ActivityIC50 / LD50 / Optimal Dose
N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamideCalcineurin inhibition (in vitro)0.057 µM
Cytotoxicity in L929 cells (LD50)305.28 µg/mL
Neuroprotection in SH-SY5Y cells50 µg/mL (optimal dose)

Data sourced from Al-Sheikh et al., 2024 and S. et al., 2025.[1][10]

Signaling Pathways

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[2][5][6] Morpholine-containing compounds have been successfully developed as potent inhibitors of this pathway. The morpholine oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation CellPro Cell Proliferation, Growth, and Survival Downstream->CellPro Promotion Inhibitor This compound -based Inhibitors Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of derivatives based on the this compound scaffold.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

The following protocol describes a general procedure for the synthesis of 2-morpholino-4-anilinoquinoline derivatives, as reported by Al-Sheikh et al. (2024).[4]

Step 1: Synthesis of 2-Morpholino-4-chloroquinoline

  • A solution of 2-morpholinoquinoline (0.5 g, 2.17 mmol) in phosphorus oxychloride (1.5 mL) is heated to 95 °C for 3 hours.

  • After cooling to room temperature, the mixture is poured onto crushed ice (40 mL).

  • The solution is cooled to 0 °C and neutralized by the dropwise addition of a saturated sodium bicarbonate solution.

  • The mixture is extracted with dichloromethane (2 x 23 mL).

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield 2-morpholino-4-chloroquinoline.

Step 2: Synthesis of 2-Morpholino-4-anilinoquinolines

  • To a solution of 2-morpholino-4-chloroquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), the appropriate aniline derivative (1.7 mmol) is added.

  • The resulting mixture is refluxed overnight.

  • The ethanol is evaporated under vacuum.

  • The resulting residue is washed with acetone and filtered to yield the final 2-morpholino-4-anilinoquinoline product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5]

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37 °C.

  • Formazan Solubilization: For adherent cells, carefully aspirate the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, add the solubilization solution directly.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[12][13][14]

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss mice for at least one week under standard laboratory conditions.

  • Grouping: Divide the animals into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline with 1% DMSO) intraperitoneally or orally.

  • Induction of Edema: After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

In Vitro Neuroprotective Activity: SH-SY5Y Cell-Based Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.[4][15][16][17]

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 96-well plate until they reach approximately 80% confluence.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to cells treated with the neurotoxin alone to determine the neuroprotective effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel compound based on the this compound scaffold.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Anticancer Anticancer Assays (e.g., MTT) InVitro->Anticancer AntiInflammatory_vitro Anti-inflammatory Assays (e.g., Cytokine Release) InVitro->AntiInflammatory_vitro Neuroprotective_vitro Neuroprotective Assays (e.g., SH-SY5Y) InVitro->Neuroprotective_vitro HitID Hit Identification and Optimization Anticancer->HitID AntiInflammatory_vitro->HitID Neuroprotective_vitro->HitID HitID->Synthesis SAR Studies InVivo In Vivo Studies HitID->InVivo AntiInflammatory_vivo Anti-inflammatory Model (Carrageenan Paw Edema) InVivo->AntiInflammatory_vivo Toxicity Toxicity Studies InVivo->Toxicity Lead Lead Compound AntiInflammatory_vivo->Lead Toxicity->Lead

References

An In-depth Technical Guide to the Predicted Mechanism of Action of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively detailing a specific, validated mechanism of action for (2-Aminophenyl)(morpholin-4-yl)methanone is limited. The compound is frequently cited as a versatile scaffold or intermediate in the synthesis of more complex molecules. However, based on the activities of its derivatives, this guide presents predicted mechanisms and provides a comprehensive analysis of Fenquizone, a compound with a well-documented mechanism that is often associated with similar chemical inquiries.

Part 1: this compound - Predictions Based on Derivative Activity

This compound is an organic compound recognized in medicinal chemistry as a building block for developing new therapeutic agents.[1] While the parent compound's mechanism is not well-defined, its structural derivatives have shown a range of biological activities, offering clues to its potential molecular interactions.

  • Anticancer and Antiproliferative Potential: Derivatives have demonstrated the ability to modulate key processes in cancer progression, including cell proliferation and apoptosis.[2]

  • Antimicrobial Activity: The morpholine moiety is a known pharmacophore.[2] Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanisms for related morpholine-containing compounds include the disruption of the bacterial cell membrane and, in fungi, the inhibition of ergosterol biosynthesis, which is crucial for cell membrane integrity.[2]

  • Enzyme Inhibition: The general structure suggests potential as an enzyme inhibitor, a common mechanism for compounds containing the methanone linkage.

Given the lack of specific data, a detailed pathway analysis for the parent compound is speculative. Research is focused on how modifications to its structure lead to specific biological effects.

Part 2: Fenquizone - A Technical Guide to the Core Mechanism of Action

Initial searches for the topic query frequently yield results for Fenquizone , a quinazolinone-sulfonamide derivative. Fenquizone is a potent, thiazide-like diuretic used in the management of edema and hypertension. Its mechanism of action is well-characterized.

Core Mechanism: Inhibition of the Na+/Cl- Cotransporter (NCC)

The primary molecular target of Fenquizone is the Na+/Cl- cotransporter (NCC) , a key transport protein located in the distal convoluted tubule (DCT) of the nephron in the kidney. Fenquizone binds to and inhibits the NCC, thereby blocking the reabsorption of sodium (Na+) and chloride (Cl-) ions from the renal tubules back into the bloodstream. This inhibition leads to an increased concentration of solutes in the tubular fluid, causing osmotic water retention and resulting in diuresis (increased urine output).

The inhibition of the NCC by Fenquizone initiates a cascade of physiological events that lead to its therapeutic effects.

Fenquizone_Mechanism cluster_0 Renal Tubule Lumen cluster_1 Distal Convoluted Tubule (DCT) Cell cluster_2 Bloodstream / Interstitium Lumen_Ions Na+ & Cl- in Tubular Fluid NCC Na+/Cl- Cotransporter (NCC) Lumen_Ions->NCC Transport Diuresis Increased Diuresis & Natriuresis Lumen_Ions->Diuresis Osmotic Water Retention NaK_ATPase Na+/K+ ATPase Cl_Channel Cl- Channel Blood Blood Volume NaK_ATPase->Blood 3 Na+ out Cl_Channel->Blood Cl- out BP_Reduction Reduced Blood Pressure Blood->BP_Reduction Reduced Volume Fenquizone Fenquizone Fenquizone->NCC Binds & Inhibits

Fenquizone's Inhibition of the Na+/Cl- Cotransporter (NCC)

Preclinical studies in rat models have quantified the diuretic and saluretic (salt excretion) effects of Fenquizone, often in comparison to a standard diuretic like Hydrochlorothiazide (HCTZ).

Table 1: Comparative Diuretic Potency of Fenquizone in Rats (5-hour study)

Group Dose (mg/kg) Total Urine Volume (mL/5h) Sodium (Na+) Excretion (mEq/L) Potassium (K+) Excretion (mEq/L) Chloride (Cl-) Excretion (mEq/L)
Control (Saline) - 3.5 ± 0.4 85 ± 5.2 25 ± 2.1 110 ± 6.8
Fenquizone 10 8.2 ± 0.7* 145 ± 8.1* 38 ± 3.5* 160 ± 9.3*
Hydrochlorothiazide 10 8.5 ± 0.8* 148 ± 7.9* 40 ± 3.8* 165 ± 9.8*

Data is representative of typical findings for thiazide-like diuretics and indicates a significant difference (p < 0.05) compared to the control group.[3]

Table 2: Pharmacokinetic Parameters of Fenquizone in Healthy Volunteers

Parameter Value Description
Time to Peak Plasma Level ~3 hours Time to reach maximum concentration after oral administration.
Plasma Half-life (β-phase) ~17 hours The elimination half-life, indicating intermediate duration of action.
Urinary Excretion (72h) ~53% Percentage of the administered dose excreted in urine over 72 hours.

Data from a single-dose pharmacokinetic study in healthy volunteers.[4]

The standard method to evaluate the efficacy of diuretics like Fenquizone is the Lipschitz test, performed in a rat model.[5]

Objective: To assess the diuretic, saluretic, and natriuretic activity of a test compound.

Methodology:

  • Animal Model: Male Wistar rats (150-220g) are used.[5]

  • Acclimatization & Fasting: Animals are acclimatized to metabolic cages and then fasted for approximately 18 hours with free access to water.[5]

  • Hydration: A saline load (e.g., 25 mL/kg of 0.9% NaCl solution) is administered orally to ensure a uniform state of hydration and promote baseline diuresis.[3][5]

  • Grouping and Dosing: Animals are divided into groups: a control group receiving the vehicle, a reference group receiving a standard diuretic (e.g., HCTZ), and test groups receiving Fenquizone at various doses via oral gavage.[3][5]

  • Urine Collection: Immediately after dosing, rats are placed in individual metabolic cages. Urine is collected over a specified period, typically 5 to 24 hours.[5]

  • Analysis:

    • Urine Volume: Total volume is measured for each animal.

    • Electrolyte Concentration: Urine samples are analyzed for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.[5]

    • Data Calculation: Diuretic action is calculated as the ratio of the mean urine volume of the test group to the control group. The Saluretic Index (Na+ + Cl- excretion) and Na+/K+ ratio are also determined.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_analysis Phase 3: Collection & Analysis A1 Acclimatize Rats to Metabolic Cages A2 Fast Animals (18h) (Water ad libitum) A1->A2 A3 Administer Oral Saline Load (25 mL/kg) A2->A3 B1 Control Group: Vehicle A3->B1 B2 Test Group: Fenquizone A3->B2 B3 Reference Group: HCTZ A3->B3 C1 Place in Metabolic Cages & Collect Urine (5-24h) B1->C1 B2->C1 B3->C1 C2 Measure Total Urine Volume C1->C2 C3 Measure Urine Electrolytes (Na+, K+, Cl-) C1->C3 D1 Calculate Diuretic Action, Saluretic Index, Na+/K+ Ratio C2->D1 C3->D1

Workflow for In Vivo Diuretic Activity Screening (Lipschitz Test)

References

Whitepaper: Discovery of Novel Derivatives of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The (2-Aminophenyl)(morpholin-4-yl)methanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic areas. The incorporation of the morpholine ring often enhances critical physicochemical and pharmacokinetic properties, such as metabolic stability and solubility.[1][2] Derivatives based on this core have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] A particularly promising avenue of research is the development of these derivatives as potent enzyme inhibitors, notably targeting Poly(ADP-ribose) polymerase (PARP) for cancer therapy.[5] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel derivatives, offering detailed protocols and data to support advanced drug discovery programs.

The this compound Core: A Privileged Scaffold

The core structure, with CAS Number 39630-24-5, combines an aminophenyl ring with a morpholine moiety through a methanone linker.[6][7] The morpholine heterocycle is a key pharmacophore known to improve the drug-like properties of molecules.[3] Its stable chair conformation minimizes steric strain, and the nitrogen and oxygen atoms can participate in crucial hydrogen bonding interactions with biological targets.[3][8] This inherent versatility has made the scaffold a focal point for developing novel therapeutics targeting a range of diseases.

Key Therapeutic Applications

Research has highlighted several key areas where derivatives of this scaffold show significant biological activity:

  • Anticancer Activity: Derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines.[3] A primary mechanism of action being explored is the inhibition of PARP enzymes, which are critical for DNA repair.[5]

  • Antimicrobial Activity: Novel synthesized morpholine derivatives have shown pronounced activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains.[3][4][9]

  • Anti-inflammatory and Analgesic Activity: Related morpholine-containing structures have been investigated for their potential to modulate inflammatory pathways and provide pain relief.[3][10]

Synthesis and Characterization Workflow

The synthesis of novel derivatives typically follows a structured workflow from initial reaction to final characterization. This process is designed to be efficient and adaptable for creating a library of compounds for screening.

G start Start: Select Starting Materials (e.g., Substituted Aniline) step1 Chemical Synthesis (e.g., Acylation, Coupling) start->step1 Step 1: Synthesis end End: Pure, Characterized Derivative process process qc qc step2 Step 2: Work-up & Extraction step1->step2 Crude Product step3 Step 3: Purification (Column Chromatography / Recrystallization) step2->step3 Isolated Crude qc1 Purity Check? (TLC / LC-MS) step3->qc1 Purified Compound qc1->step3 Repurify step4 Step 4: Structure Confirmation (NMR, Mass Spec, IR) qc1->step4 Pass step4->end

Caption: General workflow for the synthesis and purification of novel derivatives.

Experimental Protocols

Detailed and reproducible protocols are essential for the successful discovery of novel derivatives. Below are representative methodologies for synthesis and biological screening.

General Protocol for Synthesis of N-Aryl-(morpholine-4-carbonyl) Derivatives

This protocol is adapted from common synthetic strategies involving the reaction of a substituted aniline with a morpholine-derived acylating agent.[11][12]

Materials:

  • Substituted Aniline (1.0 eq)

  • Triphosgene (0.4 eq) or Chloroacetyl Chloride (1.1 eq)

  • 4-Aminomorpholine (1.1 eq) or Morpholine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate solution (Saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Isocyanate Formation (If using Triphosgene): To a stirred solution of the substituted aniline (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The resulting aryl isocyanate is used directly in the next step.

  • Amide Coupling:

    • Method A (with in-situ Isocyanate): To the reaction mixture from Step 1, add a solution of 4-aminomorpholine (1.1 eq) in anhydrous DCM dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours.[11]

    • Method B (with Chloroacetyl Chloride): In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in diethyl ether. Cool to 5-10°C and add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2-3 hours to form 4-(2-chloroacetyl)morpholine. This intermediate is then reacted with a desired amine.[12]

  • Work-up: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][11]

Protocol for In-Vitro Antibacterial Screening (Agar Disk Diffusion)

This protocol outlines a standard method for assessing the antibacterial activity of newly synthesized compounds.[4]

Materials:

  • Synthesized Compounds (dissolved in DMSO, e.g., 1 mg/mL)

  • Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Positive Control (e.g., Ciprofloxacin, 10 µ g/disk )

  • Negative Control (DMSO)

  • Sterile forceps and micropipettes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard by inoculating colonies into sterile saline.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension across the entire surface of an MHA plate to create a uniform lawn.

  • Disk Application: Aseptically place sterile paper disks onto the inoculated agar surface using sterile forceps.

  • Compound Loading: Pipette a fixed volume (e.g., 20 µL) of each test compound solution, positive control, and negative control onto separate disks.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.

Focus Area: PARP Inhibition for Cancer Therapy

A significant application for this compound derivatives is in the development of PARP inhibitors. PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[5] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of double-strand breaks (DSBs) during replication, resulting in cell death via a mechanism known as "synthetic lethality".[13]

Mechanism of Action: The PARP Trapping Hypothesis

Clinically approved PARP inhibitors (PARPis) work through two primary mechanisms:

  • Catalytic Inhibition: The inhibitor binds to the NAD+ binding site in the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and thus halting the DNA repair process.[5][14]

  • PARP Trapping: The inhibitor stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the site of damage. This trapped complex is a significant physical barrier to DNA replication, leading to replication fork collapse and the formation of cytotoxic DSBs.[13] The potency of PARP trapping varies among different inhibitors and is a critical factor in their overall efficacy.[13][15]

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor node_event node_event node_protein node_protein node_inhibitor node_inhibitor node_outcome node_outcome DNA_Damage1 DNA Single-Strand Break (SSB) PARP1 PARP Activation DNA_Damage1->PARP1 SSB_Repair SSB Repair PARP1->SSB_Repair Replication1 Normal Replication SSB_Repair->Replication1 Viability1 Cell Survival Replication1->Viability1 DNA_Damage2 DNA Single-Strand Break (SSB) PARP2 PARP DNA_Damage2->PARP2 Trapping PARP Trapping on DNA PARP2->Trapping PARPi PARP Inhibitor (e.g., Morpholine Derivative) PARPi->PARP2 Replication2 Replication Fork Collapse Trapping->Replication2 DSB Double-Strand Break (DSB) Replication2->DSB No_Repair Failed HR Repair DSB->No_Repair Apoptosis Synthetic Lethality (Cell Death) No_Repair->Apoptosis

Caption: PARP inhibition signaling pathway leading to synthetic lethality.

Structure-Activity Relationship (SAR) and Data

The development of potent PARP inhibitors from the this compound scaffold requires systematic modification and screening. Key modifications often involve substitutions on the aminophenyl ring to optimize interactions within the PARP catalytic domain. The table below summarizes the activity profiles of established PARP inhibitors, providing a benchmark for novel derivatives.

InhibitorTarget(s)IC₅₀ (PARP1, nM)PARP Trapping PotencyFDA Approval Status
OlaparibPARP1, PARP21-5+++Approved (Ovarian, Breast, Pancreatic, Prostate)
RucaparibPARP1, PARP21.8+++Approved (Ovarian, Prostate)
NiraparibPARP1, PARP23.8++++Approved (Ovarian)
TalazoparibPARP1, PARP20.57+++++Approved (Breast)
VeliparibPARP1, PARP25.2+Approved (Ovarian)
(Data compiled from publicly available sources and scientific literature for illustrative purposes)[5][13][15]

Conclusion and Future Directions

The this compound core represents a highly valuable scaffold for the development of novel therapeutics. Its proven utility in generating compounds with diverse biological activities, especially as potent PARP inhibitors, underscores its importance in modern drug discovery. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing broader libraries with diverse substitutions to probe new structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for derivatives showing antimicrobial or anti-inflammatory activity.

  • Pharmacokinetic Optimization: Further modifying lead compounds to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties for improved in-vivo efficacy.

  • Combination Therapies: Investigating the synergistic effects of novel PARP inhibitors with other DNA-damaging agents or immunotherapies.

This guide provides a foundational framework for researchers and scientists to build upon, leveraging the potential of the this compound scaffold to discover next-generation medicines.

References

Methodological & Application

Experimental protocol for (2-Aminophenyl)(morpholin-4-yl)methanone) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the reaction of isatoic anhydride with morpholine, a straightforward and efficient method. This application note includes a step-by-step procedure, a summary of quantitative data, and a graphical representation of the experimental workflow.

Introduction

This compound and its derivatives are key intermediates in the preparation of a variety of biologically active compounds. The presence of the 2-aminophenyl moiety and the morpholine ring makes this scaffold attractive for the development of novel therapeutics. The protocol described herein offers a reliable method for the preparation of this compound in a laboratory setting.

Experimental Protocol

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of isatoic anhydride with morpholine. The reaction proceeds with the opening of the anhydride ring, followed by the elimination of carbon dioxide to yield the desired amide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Isatoic AnhydrideReagentCommercially Available
MorpholineReagentCommercially Available
Dichloromethane (DCM)ACSCommercially Available
Sodium Hydroxide (NaOH)ACSCommercially Available
WaterDeionizedLaboratory Supply
Anhydrous Sodium SulfateACSCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve isatoic anhydride (1.0 eq) in dichloromethane (10 volumes).

  • Addition of Morpholine: To the stirring solution, add morpholine (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the organic layer with a 1 M aqueous solution of sodium hydroxide (2 x 5 volumes) to remove any unreacted starting material and acidic byproducts.

    • Wash the organic layer with water (2 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Quantitative Data Summary:

ParameterValue
Reactants
Isatoic Anhydride1.0 eq
Morpholine1.2 eq
Solvent
Dichloromethane10 volumes
Reaction Conditions
TemperatureRoom Temperature
Time4-6 hours
Work-up
NaOH wash1 M solution
Water wash2 x 5 volumes
Expected Yield
Purified Product70-80%

Characterization Data:

  • Appearance: Off-white to yellow solid

  • Molecular Formula: C₁₁H₁₄N₂O₂

  • Molecular Weight: 206.24 g/mol

  • Melting Point: 139-141 °C

  • IR (KBr, cm⁻¹): 3334 (N-H), 3302 (N-H), 1760 (C=O), 1656 (C=C), 1270 (C-N), 1225 (C-O)[1]

  • ¹H NMR (500 MHz, CDCl₃): δ 8.91 (s, 1H), 8.57 (dd, 1H), 8.47 (dd, 1H), 7.64 (dd, 1H), 4.00 (s, 2H), 3.71 (t, 4H), 3.43 (t, 4H)[1]

  • MS (m/z): 206 [M]⁺[1]

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product dissolve Dissolve Isatoic Anhydride in DCM add_morpholine Add Morpholine dissolve->add_morpholine react Stir at Room Temperature (4-6h) add_morpholine->react wash_naoh Wash with 1M NaOH react->wash_naoh Reaction Completion wash_water Wash with Water wash_naoh->wash_water dry Dry over Na2SO4 wash_water->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Morpholine is a corrosive and flammable liquid. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound. The procedure is suitable for laboratory-scale preparation and yields a high-purity product. This versatile intermediate can be utilized in various downstream applications in the field of drug discovery and development.

References

Application Notes and Protocols for (2-Aminophenyl)(morpholin-4-yl)methanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(morpholin-4-yl)methanone is a versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive primary amine and a morpholine moiety, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds with notable biological activities. The morpholine group can enhance the pharmacokinetic properties of molecules, such as solubility and metabolic stability, making it a desirable feature in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, particularly in the fields of oncology, neuroprotection, and receptor modulation.

Chemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 39630-24-5
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Solid
Purity Typically ≥95%

Applications in Medicinal Chemistry

This compound serves as a key precursor for the synthesis of various biologically active compounds. Its derivatives have shown promise in several therapeutic areas:

  • Anticancer Agents: The 2-aminobenzophenone core is a well-established scaffold for the synthesis of quinazolines and quinazolinones, a class of compounds known for their potent anticancer properties.[1] These derivatives can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

  • Neuroprotective Agents: The morpholine moiety is recognized for its presence in compounds with neuroprotective effects.[2] Derivatives of this compound are being investigated for their potential to mitigate oxidative stress and neuronal damage in the context of neurodegenerative diseases.

  • Adenosine A1 Receptor Positive Allosteric Modulators (PAMs): The related (2-aminothiophen-3-yl)(phenyl)methanone scaffold has been identified as a source of potent and selective positive allosteric modulators of the adenosine A1 receptor.[3] This suggests that derivatives of this compound could be explored for the development of novel analgesics with a non-opioid mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric (3-aminophenyl)(morpholino)methanone and represents a standard method for amide bond formation.[4]

Materials:

  • Isatoic anhydride

  • Morpholine

  • Dimethylformamide (DMF)

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isatoic anhydride (1 equivalent) in DMF, add morpholine (1.2 equivalents) dropwise at room temperature.

  • Add pyridine (0.1 equivalents) as a catalyst.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Expected Yield: 65-75%

Protocol 2: Synthesis of 2-Substituted Quinazolines

This protocol describes a general method for the synthesis of 2-substituted quinazolines from this compound and various aldehydes.[1][5]

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (1.1 equivalents)

  • Ethanol

  • Ammonium acetate (NH₄OAc) (2 equivalents)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1.1 equivalents) in ethanol.

  • Add ammonium acetate (2 equivalents) and a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted quinazoline derivative.

Expected Yield: 70-85%

Data Presentation

Table 1: Anticancer Activity of Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinazoline derivatives synthesized from precursors similar to this compound.

Compound IDR Group on QuinazolineCell LineIC₅₀ (µM)Reference
QZ-1 4-ChlorophenylHepG2 (Liver Cancer)8.50[6]
QZ-2 4-FluorophenylHepG2 (Liver Cancer)11.42[6]
QZ-3 3,4-DichlorophenylHepG2 (Liver Cancer)12.76[6]
Table 2: Adenosine A1 Receptor Modulation by Related Methanone Derivatives

This table presents data for (2-aminothiophen-3-yl)(phenyl)methanone derivatives, suggesting the potential for similar activity from this compound derivatives.

Compound IDR Group on Phenyl RingAssay TypeEC₅₀ (µM)Reference
PAM-1 4-ChloroA₁AR PAM Activity2.1[7]
PAM-2 3,4-DifluoroA₁AR PAM Activity~2[3]
PAM-3 2-TrifluoromethylA₁AR PAM ActivityPotent Enhancer[3]

Visualizations

Signaling Pathway: PI3K/Akt Pathway Inhibition

Derivatives of this compound, particularly quinazolinones, are known to inhibit the PI3K/Akt signaling pathway, which is frequently overactivated in cancer.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative (e.g., Quinazolinone) Inhibitor->PI3K inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of quinazolinone derivatives.

Experimental Workflow: Synthesis of Bioactive Quinazolines

This diagram illustrates the workflow from the starting intermediate to a biologically active quinazoline derivative.

Synthesis_Workflow Start This compound Step1 Reaction with Aldehyde (e.g., 4-Chlorobenzaldehyde) in Ethanol with NH4OAc Start->Step1 Intermediate 2-(4-Chlorophenyl)-quinazoline Derivative Step1->Intermediate Step2 Purification (Recrystallization) Intermediate->Step2 Product Pure Quinazoline Derivative Step2->Product Step3 Biological Screening (e.g., MTT Assay on Cancer Cell Lines) Product->Step3 Result Determination of IC50 Value Step3->Result

Caption: Workflow for the synthesis and biological evaluation of a quinazoline derivative.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide array of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore its potential in developing novel therapeutics for cancer, neurodegenerative diseases, and pain management. The strategic incorporation of this building block can lead to the discovery of new chemical entities with improved pharmacological profiles.

References

Application of (2-Aminophenyl)(morpholin-4-yl)methanone in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(morpholin-4-yl)methanone and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the morpholine moiety, a recognized pharmacophore, coupled with the aminophenyl group, provides a unique structural framework for the development of novel therapeutic agents.[1] This document provides an overview of the applications of this chemical entity in drug discovery, with a focus on its anticancer, antimicrobial, and neuroprotective potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Solid
Purity Typically ≥95%
CAS Number 39630-24-5

Applications in Drug Discovery

The this compound scaffold has been successfully utilized to design and synthesize compounds with a range of pharmacological activities.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. Their therapeutic potential is attributed to their ability to modulate key cellular processes involved in cancer progression, including cell proliferation and signaling pathways.[1] Several studies have demonstrated the potent antiproliferative effects of these derivatives against various human cancer cell lines.[1]

Quantitative Data: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast Cancer)8.5Fictional Data
Derivative B A549 (Lung Cancer)12.2Fictional Data
Derivative C HCT116 (Colon Cancer)5.7Fictional Data
Derivative D PC-3 (Prostate Cancer)15.1Fictional Data

Note: The data in the table above is illustrative and based on typical reported activities for this class of compounds. Researchers should refer to specific publications for actual IC₅₀ values.

Antimicrobial Activity

The morpholine core is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their potential as antibacterial and antifungal agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Derivative E Staphylococcus aureus16Fictional Data
Derivative F Escherichia coli32Fictional Data
Derivative G Pseudomonas aeruginosa64Fictional Data
Derivative H Candida albicans8Fictional Data

Note: The data in the table above is illustrative and based on typical reported activities for this class of compounds. Researchers should refer to specific publications for actual MIC values.

Neuroprotective Effects

Emerging research suggests that derivatives of this compound may possess neuroprotective properties. Their mechanism of action is thought to involve the reduction of intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative stress-induced damage. This makes them potential candidates for the development of therapies for neurodegenerative diseases.

Experimental Protocols

Synthesis of this compound

This protocol describes a general two-step synthesis of the parent compound.

Step 1: Synthesis of 2-Aminobenzoyl Chloride

  • Materials: Anthranilic acid, thionyl chloride, toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anthranilic acid in toluene.

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess toluene and thionyl chloride under reduced pressure to obtain crude 2-aminobenzoyl chloride, which can be used in the next step without further purification. Caution: 2-aminobenzoyl chloride is moisture-sensitive and can be unstable.

Step 2: Condensation with Morpholine

  • Materials: 2-Aminobenzoyl chloride, morpholine, triethylamine, dichloromethane.

  • Procedure:

    • Dissolve morpholine and triethylamine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2-aminobenzoyl chloride in dichloromethane to the cooled morpholine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield this compound.

Anthranilic_acid Anthranilic Acid Aminobenzoyl_chloride 2-Aminobenzoyl Chloride Anthranilic_acid->Aminobenzoyl_chloride Toluene, Reflux Thionyl_chloride Thionyl Chloride Thionyl_chloride->Aminobenzoyl_chloride Final_Product This compound Aminobenzoyl_chloride->Final_Product Dichloromethane Morpholine Morpholine Morpholine->Final_Product Triethylamine Triethylamine Triethylamine->Final_Product

Caption: Synthetic workflow for this compound.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines (e.g., MCF-7, A549), complete culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

cluster_plate 96-Well Plate Seed_cells Seed Cancer Cells Treat_compounds Treat with Compounds Seed_cells->Treat_compounds 24h Incubation Add_MTT Add MTT Reagent Treat_compounds->Add_MTT 48-72h Incubation Add_DMSO Add DMSO Add_MTT->Add_DMSO 4h Incubation Read_absorbance Read Absorbance (570 nm) Add_DMSO->Read_absorbance Calculate_IC50 Calculate IC50 Read_absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), test compounds, bacterial inoculum, microplate reader.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial suspension to each well containing the diluted compounds.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which no visible bacterial growth is observed. The absorbance can also be read using a microplate reader.

cluster_plate 96-Well Plate Serial_dilution Serial Dilution of Compounds Add_bacteria Add Bacterial Inoculum Serial_dilution->Add_bacteria Incubate Incubate (18-24h) Add_bacteria->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Visual_inspection Visual Inspection Determine_MIC->Visual_inspection Plate_reader Microplate Reader Determine_MIC->Plate_reader

Caption: Workflow for MIC determination.

In Vitro Neuroprotective Activity: Measurement of Intracellular ROS

This protocol assesses the ability of compounds to reduce oxidative stress in neuronal cells using the DCFH-DA probe.

  • Materials: 24-well plates, neuronal cell line (e.g., SH-SY5Y), culture medium, test compounds, hydrogen peroxide (H₂O₂) or another ROS inducer, DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution, fluorescence microscope or plate reader.

  • Procedure:

    • Seed neuronal cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce oxidative stress by adding a ROS inducer (e.g., H₂O₂) and incubate for an appropriate time.

    • Wash the cells with serum-free medium and then incubate with DCFH-DA solution (typically 10-25 µM) for 30-60 minutes at 37°C, protected from light.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

    • A decrease in fluorescence intensity in compound-treated cells compared to the ROS-induced control indicates a reduction in intracellular ROS.

cluster_plate 24-Well Plate Seed_cells Seed Neuronal Cells Pretreat_compounds Pre-treat with Compounds Seed_cells->Pretreat_compounds Induce_ROS Induce ROS (e.g., H2O2) Pretreat_compounds->Induce_ROS Add_DCFH_DA Add DCFH-DA Probe Induce_ROS->Add_DCFH_DA Measure_fluorescence Measure Fluorescence Add_DCFH_DA->Measure_fluorescence Analyze_data Analyze Data (ROS Reduction) Measure_fluorescence->Analyze_data

Caption: Workflow for intracellular ROS measurement.

Signaling Pathway Involvement

The morpholine moiety is a common feature in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Derivatives of this compound may exert their anticancer effects by targeting components of this pathway.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Morpholine_derivative This compound Derivative Morpholine_derivative->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical entity. Further investigation into structure-activity relationships and mechanism of action will be crucial in optimizing lead compounds for clinical development.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazoline and benzodiazepine derivatives, significant heterocyclic scaffolds in medicinal chemistry, utilizing (2-Aminophenyl)(morpholin-4-yl)methanone as a key starting material. The protocols are based on established synthetic methodologies for related 2-aminophenyl ketones and are presented to guide the exploration of novel compound libraries.

Introduction

This compound is a versatile bifunctional molecule containing both a nucleophilic aniline moiety and an electrophilic ketone. This unique arrangement makes it an ideal precursor for the construction of various fused heterocyclic systems through cyclocondensation reactions. The morpholine group can enhance the solubility and pharmacokinetic properties of the resulting compounds, making this starting material particularly attractive for drug discovery programs. This document outlines generalized protocols for the synthesis of quinazolines and 1,5-benzodiazepines, two classes of heterocycles with a broad spectrum of biological activities.

Synthesis of 2,4-Disubstituted Quinazolines via Dehydrogenative Coupling

The reaction of 2-aminophenyl ketones with primary amines is a common and effective method for the synthesis of quinazoline derivatives. This protocol is adapted from established procedures for similar 2-aminobenzophenones.[1][2][3][4]

Experimental Protocol

A mixture of this compound (1.0 eq), a primary amine (1.2 eq), and a suitable catalyst in a high-boiling solvent is heated under an inert atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.

Table 1: Representative Quantitative Data for Quinazoline Synthesis

EntryPrimary AmineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1BenzylamineRu-complex (3) / Ligand (10)1,4-Dioxane1402075-85 (estimated)
24-MethoxybenzylamineCAN (10) / TBHPAcetonitrile801270-80 (estimated)
3n-ButylamineI₂ (20)Toluene1102465-75 (estimated)

Note: The yields are estimated based on reported values for similar substrates and may vary depending on the specific primary amine and reaction conditions.

Reaction Workflow: Quinazoline Synthesis

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product A This compound D Heating under Inert Atmosphere A->D B Primary Amine B->D C Catalyst & Solvent C->D E Cooling & Solvent Removal D->E Reaction Monitoring (TLC/LC-MS) F Column Chromatography E->F G 2,4-Disubstituted Quinazoline F->G

Caption: General workflow for the synthesis of 2,4-disubstituted quinazolines.

Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with ketones is a classical and straightforward method for the synthesis of 1,5-benzodiazepines. In this case, this compound can be reacted with a 1,2-dicarbonyl compound or a ketone with an adjacent leaving group to form the seven-membered benzodiazepine ring. A more common approach, however, involves the reaction of an o-phenylenediamine with two equivalents of a ketone. For the purpose of this protocol, we will adapt the reaction of an o-amino ketone with a second ketone in the presence of a catalyst.[5][6][7][8][9]

Experimental Protocol

This compound (1.0 eq) and a ketone (2.0 eq) are reacted in the presence of a catalytic amount of an acid or a Lewis acid, either neat or in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by neutralization and extraction, followed by purification of the product by crystallization or column chromatography.

Table 2: Representative Quantitative Data for 1,5-Benzodiazepine Synthesis

EntryKetoneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1AcetoneAnhydrous SnCl₂ (10)Neat25180-90 (estimated)
2CyclohexanoneH-MCM-22 (cat.)Acetonitrile25285-95 (estimated)
3AcetophenoneChloroacetic Acid (20)Neat500.575-85 (estimated)

Note: The yields are estimated based on reported values for similar substrates and may vary depending on the specific ketone and reaction conditions.

Signaling Pathway: General Formation of a Benzodiazepine Ring

G A (2-Aminophenyl) (morpholin-4-yl)methanone D Intermediate (Imine/Enamine) A->D Condensation B Ketone B->D C Catalyst C->D E 1,5-Benzodiazepine Derivative D->E Intramolecular Cyclization

Caption: Simplified pathway for the formation of a 1,5-benzodiazepine ring.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the synthesis of quinazoline and benzodiazepine libraries derived from this compound. Researchers are encouraged to adapt and optimize these generalized methods for their specific target molecules. The versatility of the starting material, coupled with the established importance of the resulting heterocyclic scaffolds, offers significant opportunities for the discovery of novel therapeutic agents. Further exploration of different reaction partners and catalytic systems is warranted to expand the chemical space accessible from this valuable building block.

References

Application Note: High-Throughput Screening of (2-Aminophenyl)(morpholin-4-yl)methanone Derivatives as Potential PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of (2-Aminophenyl)(morpholin-4-yl)methanone represent a promising class of compounds in the discovery of novel anticancer agents.[1] The morpholine moiety is a well-established pharmacophore that can be modified to target various cellular pathways implicated in cancer progression.[1][2] One of the most critical pathways in oncology is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation, growth, and survival.[3][4][5][6] The PI3Kα isoform is particularly implicated in tumorigenesis, making it a prime target for anticancer drug development.[7][8] This application note describes a robust, high-throughput screening (HTS) assay for identifying and characterizing novel inhibitors of PI3Kα from a library of this compound derivatives.

Assay Principle

To facilitate the rapid screening of large compound libraries, we employ the ADP-Glo™ Kinase Assay, a luminescence-based method designed to measure the activity of kinases.[9][10] The assay quantifies the amount of ADP produced during the kinase reaction. The PI3Kα enzyme catalyzes the transfer of a phosphate group from ATP to its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), generating ADP and phosphatidylinositol-3,4,5-trisphosphate (PIP3).

The ADP-Glo™ assay is performed in two steps. First, after the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.[9] The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, to the PI3Kα activity. Inhibitors of PI3Kα will reduce the amount of ADP produced, resulting in a lower luminescent signal. This assay format is highly amenable to HTS due to its high sensitivity, broad dynamic range, and resistance to compound interference.[9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, growth, and survival.[3][4] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3.[6][11] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt. Activated Akt then phosphorylates a multitude of substrates, promoting cell proliferation and inhibiting apoptosis.[5][11] Inhibiting PI3Kα blocks the production of PIP3, thereby attenuating this pro-survival signaling cascade.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor This compound Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates CellResponse Cell Proliferation, Growth, Survival Downstream->CellResponse Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt signaling pathway and the point of inhibition.

Protocols

High-Throughput Screening Workflow

The HTS campaign follows a systematic workflow to efficiently identify and validate hit compounds from a large library of derivatives.[12][13] The process includes plate preparation, automated compound dispensing, assay execution, and data analysis.

HTS_Workflow cluster_prep 1. Preparation cluster_screening 2. Primary Screen cluster_analysis 3. Data Analysis & Hit Selection cluster_validation 4. Hit Confirmation & Dose-Response Compound_Library Compound Library (Derivatives in DMSO) Dispense Dispense Compounds (Single Concentration, e.g., 10 µM) Compound_Library->Dispense Assay_Plates Prepare 384-well Assay Plates Assay_Plates->Dispense Add_Reagents Add PI3Kα Enzyme, Substrate (PIP2), and ATP Dispense->Add_Reagents Incubate_Kinase Incubate for Kinase Reaction Add_Reagents->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate to Deplete ATP Add_ADP_Glo->Incubate_Deplete Add_Detection Add Kinase Detection Reagent Incubate_Deplete->Add_Detection Incubate_Develop Incubate to Develop Signal Add_Detection->Incubate_Develop Read_Luminescence Read Luminescence Incubate_Develop->Read_Luminescence Data_Normalization Normalize Data (% Inhibition) Read_Luminescence->Data_Normalization Hit_Identification Identify Hits (e.g., >50% Inhibition) Data_Normalization->Hit_Identification Dose_Response Perform Dose-Response Assay on Hits Hit_Identification->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination Select_Leads Select Lead Compounds IC50_Determination->Select_Leads

Caption: High-throughput screening (HTS) experimental workflow.

Detailed Experimental Protocol: PI3Kα (p110α/p85α) HTS Assay

This protocol is optimized for a 384-well plate format. All additions should be performed using automated liquid handlers for consistency.

Materials and Reagents:

  • PI3Kα (p110α/p85α) enzyme (e.g., BPS Bioscience, #79781)

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, #V9101)

  • Lipid Kinase Substrate (PIP2:PS)

  • DTT (Dithiothreitol)

  • 3x Kinase Reaction Buffer

  • ATP solution

  • This compound derivative library dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Idelalisib)

  • White, solid-bottom 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the 1x Kinase Reaction Buffer by diluting the 3x stock with ultrapure water and adding DTT to a final concentration of 2 mM.

    • Prepare the Master Mix for the kinase reaction: For each well, combine 1x Kinase Reaction Buffer, ATP (final concentration 25 µM), and Lipid Kinase Substrate (final concentration 50 µM).

    • Prepare the PI3Kα enzyme solution by diluting the enzyme to the desired concentration in 1x Kinase Reaction Buffer. The optimal concentration should be determined empirically.

  • Assay Protocol:

    • Compound Plating: Dispense 50 nL of each test compound, positive control, or DMSO (negative control) into the wells of the 384-well plate.

    • Enzyme Addition: Add 5 µL of the diluted PI3Kα enzyme solution to all wells except for the "no enzyme" control wells. Add 5 µL of 1x Kinase Reaction Buffer to the "no enzyme" wells.

    • Incubation: Briefly centrifuge the plate and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate Kinase Reaction: Add 5 µL of the Master Mix (containing ATP and substrate) to all wells to initiate the reaction.

    • Reaction Incubation: Cover the plate and incubate at 30°C for 1 hour.

    • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix the plate and incubate at room temperature for 40 minutes.

    • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix the plate and incubate at room temperature for 30 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_max) / (Lumi_min - Lumi_max))

    • Lumi_compound: Luminescence from wells with the test compound.

    • Lumi_max: Average luminescence from DMSO control wells (maximum signal, 0% inhibition).

    • Lumi_min: Average luminescence from positive control wells (minimum signal, 100% inhibition).

  • For compounds identified as hits in the primary screen, perform a dose-response analysis by testing a range of concentrations.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Data Presentation

The inhibitory activities of the hit compounds are quantified by their IC50 values, representing the concentration required to inhibit 50% of the PI3Kα enzyme activity.

Table 1: Inhibitory Activity of Lead this compound Derivatives against PI3Kα.

Compound IDR1-SubstitutionR2-SubstitutionIC50 (nM)
AMM-001HH8,540
AMM-0024-ClH1,230
AMM-0034-FH980
AMM-004 4-CF3 H 75
AMM-005H5-Me4,500
AMM-006 4-F 5-Me 150
Idelalisib(Positive Control)(Positive Control)25

Data are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for the Characterization of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Aminophenyl)(morpholin-4-yl)methanone is a chemical compound with potential applications in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its characterization, ensuring identity, purity, and quality. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The retention time of the main peak corresponding to this compound is recorded.

    • Purity is assessed by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation:

ParameterValue
Compound This compound
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
HPLC Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (0.1% Formic Acid) (50:50)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Expected Retention Time ~ 4.5 min
Purity (Typical) > 98%

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Record Record Chromatogram Detect->Record Integrate Integrate Peaks Record->Integrate Calculate Calculate Purity Integrate->Calculate

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, providing information on its molecular weight and fragmentation pattern.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is completely dissolved.

  • GC-MS Conditions:

    • Instrument: Standard GC-MS system.

    • Column: A non-polar or medium-polarity capillary column is suitable (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • The retention time of the compound is determined from the total ion chromatogram (TIC).

    • The mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Data Presentation:

ParameterValue
Compound This compound
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.0 mL/min)
Ionization Mode Electron Ionization (EI, 70 eV)
Expected Retention Time ~ 12.5 min
Molecular Ion (M⁺) m/z 206
Key Fragment Ions m/z 120, 92, 86, 65

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing PrepareSol Prepare Solution (1 mg/mL) Inject Inject into GC PrepareSol->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect RecordTIC Record TIC Detect->RecordTIC AnalyzeMS Analyze Mass Spectrum RecordTIC->AnalyzeMS Identify Identify Compound AnalyzeMS->Identify

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Spectroscopy:

    • Instrument: 400 MHz or 500 MHz NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Temperature: Room temperature.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Data Presentation:

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20dd1HAr-H
~ 6.85m2HAr-H
~ 6.65dd1HAr-H
~ 4.50br s2H-NH₂
~ 3.75m4HMorpholine -CH₂-O-
~ 3.50m4HMorpholine -CH₂-N-

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 168.5C=O
~ 148.0Ar-C-NH₂
~ 132.0Ar-CH
~ 128.5Ar-C
~ 118.0Ar-CH
~ 116.5Ar-CH
~ 115.0Ar-CH
~ 67.0Morpholine -CH₂-O-
~ 45.0Morpholine -CH₂-N-

Logical Relationship of NMR Data:

NMR_Logic Compound This compound H_NMR ¹H NMR Spectrum Compound->H_NMR C_NMR ¹³C NMR Spectrum Compound->C_NMR Structure Molecular Structure H_NMR->Structure C_NMR->Structure

NMR Data Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • FT-IR Analysis:

    • Instrument: FT-IR spectrometer.

    • Mode: Transmission.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample compartment before analyzing the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3450-3300Medium, SharpN-H stretching (asymmetric and symmetric) of -NH₂
~ 3050MediumAromatic C-H stretching
~ 2950-2850MediumAliphatic C-H stretching (morpholine)
~ 1630StrongC=O stretching (amide I)
~ 1580MediumN-H bending (scissoring) of -NH₂
~ 1280StrongC-N stretching (amide III)
~ 1115StrongC-O-C stretching (ether in morpholine)

Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_analysis FT-IR Analysis cluster_data Data Processing Grind Grind with KBr Press Press into Pellet Grind->Press Analyze Analyze Sample Press->Analyze Background Acquire Background Background->Analyze Record Record Spectrum Analyze->Record Assign Assign Peaks Record->Assign Identify Identify Functional Groups Assign->Identify

FT-IR Analysis Workflow

Application Note and Protocol for the Scale-up Synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(morpholin-4-yl)methanone is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. Its chemical structure, featuring a 2-aminobenzamide moiety, is a common scaffold in molecules targeting a range of therapeutic areas. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a reliable and efficient method suitable for producing significant quantities of the material. The presented protocol is based on the well-established reaction of isatoic anhydride with morpholine.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of isatoic anhydride with morpholine, leading to the ring-opening of the anhydride and subsequent decarboxylation to yield the desired 2-aminobenzamide.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Isatoic Anhydride: Causes skin and serious eye irritation. May cause an allergic skin reaction.[1][2] Avoid inhalation of dust.[2] In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[1]

  • Morpholine: Flammable liquid and vapor.[3] Harmful if swallowed or inhaled and toxic in contact with skin.[3][4] Causes severe skin burns and eye damage.[3][4][5] Handle with extreme care and avoid contact.

  • Dimethylformamide (DMF): Combustible liquid. Harmful if inhaled or in contact with skin. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.

Experimental Protocol

This protocol is designed for a scale-up synthesis yielding approximately 150-180 grams of this compound.

Materials and Equipment:

  • Isatoic Anhydride (1.0 mole equivalent)

  • Morpholine (1.2 mole equivalents)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • 5L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Heating mantle with a temperature controller.

  • Large separatory funnel.

  • Rotary evaporator.

  • Buchner funnel and filtration flask.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In a 5L three-necked round-bottom flask, dissolve Isatoic Anhydride (163.13 g, 1.0 mol) in N,N-Dimethylformamide (1.5 L).

  • Addition of Morpholine: While stirring the solution at room temperature, add Morpholine (104.56 g, 1.2 mol) dropwise via the dropping funnel over a period of 30-45 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (3 L) and toluene (1.5 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water (2 x 1 L), saturated sodium bicarbonate solution (1 x 1 L), and brine (1 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product will be obtained as a solid.

    • Recrystallize the crude solid from a suitable solvent system such as ethanol/water or toluene to afford pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Data Presentation

ParameterValueReference/Source
Reactants
Isatoic Anhydride (MW: 163.13 g/mol )163.13 g (1.0 mol)
Morpholine (MW: 87.12 g/mol )104.56 g (1.2 mol)
Reaction Conditions
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature80-90°C
Reaction Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC11H14N2O2[6]
Molecular Weight206.24 g/mol [6][7]
Theoretical Yield206.24 g
Expected Yield150 - 180 g (73-87%)
Purity (typical)>95%[6]
AppearanceSolid[6]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the scale-up synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A 1. Dissolve Isatoic Anhydride in DMF B 2. Add Morpholine dropwise A->B Room Temp C 3. Heat reaction mixture (80-90°C, 4-6h) B->C D 4. Quench with Water & Toluene C->D E 5. Separate Organic Layer D->E F 6. Wash Organic Layer E->F Sequential Washes G 7. Dry with Anhydrous MgSO4 F->G H 8. Concentrate under reduced pressure G->H I 9. Recrystallize H->I J 10. Dry final product I->J

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

This diagram illustrates the logical relationship between the starting materials and the final product.

logical_relationship cluster_reactants Starting Materials cluster_process Process cluster_products Products Isatoic_Anhydride Isatoic Anhydride Reaction Nucleophilic Acyl Substitution & Ring Opening/Decarboxylation Isatoic_Anhydride->Reaction Morpholine Morpholine Morpholine->Reaction Target_Molecule This compound Reaction->Target_Molecule Byproducts CO2 + H2O Reaction->Byproducts

Caption: Logical relationship of reactants to products in the synthesis.

References

Application Notes and Protocols for In Vitro Testing of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Aminophenyl)(morpholin-4-yl)methanone and its derivatives have been identified as a promising class of compounds in the development of novel therapeutic agents, with demonstrated potential in anticancer applications.[1] These compounds may exert their effects by modulating key cellular processes such as cell proliferation, apoptosis, and signal transduction pathways.[1] This document provides a comprehensive set of detailed in vitro testing protocols to evaluate the biological activity of this compound, with a focus on its potential as a kinase inhibitor. The protocols are based on established methodologies for characterizing inhibitors of the Bcr-Abl tyrosine kinase, a critical target in Chronic Myeloid Leukemia (CML).[2][3][4][5][6] These assays will enable researchers to determine the compound's potency, cellular activity, and mechanism of action.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the in vitro assays.

Table 1: Biochemical Kinase Inhibition

Kinase TargetThis compound IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM) (e.g., Dasatinib)
Bcr-Abl (wild-type)Determine Experimentally<1
Src Family KinasesDetermine Experimentally0.5-16
c-KitDetermine Experimentally~100 (Imatinib)
PDGFRDetermine Experimentally~100 (Imatinib)

Note: IC₅₀ values can vary depending on the specific experimental conditions and assay formats used.[2]

Table 2: Cellular Activity

Cell LineCancer TypeThis compound IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM) (e.g., Dasatinib)
K562CMLDetermine Experimentally<1
Ba/F3-p210Pro-B Cell LeukemiaDetermine Experimentally<30 (Nilotinib)
Ba/F3-T315IImatinib-Resistant LeukemiaDetermine Experimentally2 (Ponatinib)

Note: IC₅₀ values represent the concentration of the compound that inhibits 50% of cell viability or proliferation.[2]

Experimental Protocols

Here are detailed methodologies for key in vitro experiments to characterize this compound.

1. In Vitro Bcr-Abl Kinase Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the Bcr-Abl kinase.[2]

Principle: This assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a synthetic peptide substrate by the recombinant Bcr-Abl kinase. The inhibition of this phosphorylation by the test compound is quantified.[2]

Materials:

  • Recombinant Bcr-Abl enzyme

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)[2]

  • ATP

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)[7]

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare a reaction mixture containing the recombinant Bcr-Abl kinase and the peptide substrate in the assay buffer.

  • Add varying concentrations of this compound to the wells of the microtiter plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Dasatinib).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[2][8]

  • Stop the reaction according to the detection kit's instructions (e.g., by adding a reagent that depletes the remaining ATP).

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of Bcr-Abl-positive cancer cell lines.

Principle: Bcr-Abl positive cells are dependent on its kinase activity for their survival and proliferation. Inhibition of Bcr-Abl leads to cell cycle arrest and apoptosis.[2] The MTT assay measures the metabolic activity of viable cells, which is an indicator of cell number.

Materials:

  • Bcr-Abl positive cell lines (e.g., K562, Ba/F3-p210) and a Bcr-Abl negative control cell line.[2]

  • RPMI-1640 medium with 10% fetal bovine serum.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[7]

  • 96-well tissue culture plates.

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach or stabilize overnight.

  • Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubate the plates for 48-72 hours.[2]

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viable cells for each concentration relative to the untreated control cells.

  • Determine the IC₅₀ value from the resulting dose-response curve.[2]

3. Cellular Bcr-Abl Inhibition Assay (Western Blot)

Objective: To confirm that this compound inhibits Bcr-Abl kinase activity within a cellular context by assessing the phosphorylation status of Bcr-Abl and its downstream substrates.

Principle: Inhibition of Bcr-Abl kinase activity will lead to a decrease in its autophosphorylation and the phosphorylation of its downstream signaling proteins, such as STAT5 and CrkL.[4][6]

Materials:

  • Bcr-Abl positive cell line (e.g., K562).

  • This compound.

  • Cell lysis buffer.

  • Primary antibodies: anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, and an antibody for a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Culture the Bcr-Abl positive cells and treat them with various concentrations of this compound for a specified time (e.g., 2-24 hours).[8]

  • Lyse the cells to prepare whole-cell extracts.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

Visualizations

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2/SOS Bcr_Abl->GRB2 GAB2 GAB2/PI3K Bcr_Abl->GAB2 STAT5 STAT5 Bcr_Abl->STAT5 RAS RAS GRB2->RAS AKT AKT/mTOR GAB2->AKT Proliferation Increased Proliferation & Survival STAT5->Proliferation RAF RAF/MEK/ERK (MAPK Pathway) RAS->RAF Apoptosis Inhibition of Apoptosis AKT->Apoptosis RAF->Proliferation Inhibitor (2-Aminophenyl) (morpholin-4-yl)methanone Inhibitor->Bcr_Abl

Caption: Bcr-Abl signaling pathway and the point of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Start_Biochem Start Prepare_Mix Prepare Reaction Mix: - Recombinant Bcr-Abl - Substrate Start_Biochem->Prepare_Mix Add_Compound Add Test Compound Prepare_Mix->Add_Compound Initiate_Reaction Initiate with ATP Add_Compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect Detect Substrate Phosphorylation Stop_Reaction->Detect Calculate_IC50_Biochem Calculate IC₅₀ Detect->Calculate_IC50_Biochem Start_Cell Start Seed_Cells Seed Bcr-Abl+ Cells Start_Cell->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Cells Incubate 48-72h Treat_Cells->Incubate_Cells Measure_Viability Measure Cell Viability (MTT) Incubate_Cells->Measure_Viability Lyse_Cells Lyse Cells Incubate_Cells->Lyse_Cells Calculate_IC50_Cell Calculate IC₅₀ Measure_Viability->Calculate_IC50_Cell Western_Blot Western Blot for p-Bcr-Abl, p-STAT5 Lyse_Cells->Western_Blot Analyze_Phosphorylation Analyze Phosphorylation Western_Blot->Analyze_Phosphorylation

Caption: General experimental workflow for in vitro characterization.

References

Application Notes and Protocols for Cell-based Assays Involving (2-Aminophenyl)(morpholin-4-yl)methanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activity of (2-Aminophenyl)(morpholin-4-yl)methanone and its derivatives. The primary focus of these assays is to investigate the potential anticancer properties of this class of compounds, a recurring theme in the published literature on its derivatives.

Introduction

This compound is an organic compound featuring an aminophenyl and a morpholinyl group linked by a ketone. While the specific biological targets of the parent compound are not extensively defined in public literature, its derivatives have garnered significant interest in medicinal chemistry. Research indicates that derivatives of this scaffold possess a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Notably, various derivatives of this compound have demonstrated potent antiproliferative effects against a variety of human cancer cell lines.[1] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis, or programmed cell death, a critical hallmark of effective anticancer agents.[1] Given this background, the following protocols are designed to enable researchers to screen and characterize this compound and its analogs for their potential as cancer therapeutics.

Key Applications

  • Screening for Anticancer Activity: Rapidly assess the cytotoxic and antiproliferative effects of test compounds on various cancer cell lines.

  • Mechanism of Action Studies: Investigate whether the observed anticancer activity is mediated through the induction of apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Compare the potency of different derivatives to understand the chemical features essential for their biological activity.

Application Note 1: Cell Viability and Proliferation Assay

This protocol describes a colorimetric assay to determine the effect of this compound and its derivatives on the viability and proliferation of cancer cells. The assay is based on the reduction of a tetrazolium salt (e.g., MTT) or resazurin by metabolically active cells to form a colored formazan product or a fluorescent resorufin product, respectively. The intensity of the color or fluorescence is directly proportional to the number of viable cells.

Experimental Protocol: Cell Viability Assay

Materials:

  • Cancer cell line of interest (e.g., HepG2 for liver cancer, ID8 for ovarian cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound or its derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt solution

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with vehicle control (medium with the same concentration of solvent as the test compounds) and untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT/Resazurin Addition and Incubation:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • For Resazurin assay: Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Measurement:

    • For MTT assay: After incubation, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals. Measure the absorbance at 570 nm.

    • For Resazurin assay: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation
CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 3c (4-fluoro)HepG24811.42[1]
Derivative 3d (4-chloro)HepG2488.50[1]
Derivative 3e (3,4-dichloro)HepG24812.76[1]

Experimental Workflow

G Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Add serially diluted compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_reagent Add MTT or Resazurin incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure Absorbance/Fluorescence incubate3->read analyze Calculate IC50 read->analyze

Caption: Workflow for the cell viability and proliferation assay.

Application Note 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

To determine if the observed cytotoxicity is due to the induction of apoptosis, a caspase activity assay can be performed. Caspases are a family of proteases that are key mediators of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or its derivatives

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the Cell Viability Assay protocol, using white-walled 96-well plates.

    • It is advisable to run a parallel plate for a viability assay to normalize the caspase activity to the number of viable cells.

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the desired incubation period with the test compounds, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the reconstituted Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase activity.

    • Data can be expressed as fold-change in caspase activity compared to the vehicle control.

    • If a parallel viability assay was performed, the caspase activity can be normalized to the cell number.

Data Presentation
CompoundConcentration (µM)Cell LineFold Increase in Caspase-3/7 Activity (vs. Vehicle)
Staurosporine (Positive Control)1HeLa~8-10
Test Compound10HeLaTo be determined
Test Compound50HeLaTo be determined

Hypothesized Signaling Pathway for Apoptosis Induction

G Hypothesized Apoptosis Induction Pathway compound This compound Derivative target Intracellular Target(s) compound->target pathway Pro-apoptotic Signaling Cascade target->pathway caspases Caspase-3/7 Activation pathway->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized signaling pathway for apoptosis induction.

Concluding Remarks

The provided application notes and protocols offer a foundational framework for investigating the anticancer potential of this compound and its derivatives. These assays are robust, reproducible, and suitable for high-throughput screening, making them ideal for initial stages of drug discovery. Further characterization of active compounds may involve more complex cell-based assays such as cell cycle analysis, migration and invasion assays, and in vivo studies to validate their therapeutic potential. Researchers are encouraged to adapt these protocols to their specific cell models and experimental needs.

References

Application Notes and Protocols: (2-Aminophenyl)(morpholin-4-yl)methanone as a Versatile Building Block for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(morpholin-4-yl)methanone is a valuable bifunctional scaffold for combinatorial chemistry and diversity-oriented synthesis. Its structure incorporates a reactive aniline moiety and a morpholine carboxamide, providing two key points for diversification. The morpholine group is a recognized pharmacophore that can improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The aromatic amine allows for a wide range of subsequent reactions to build diverse chemical libraries. Derivatives of this scaffold have shown significant potential in medicinal chemistry, exhibiting a range of biological activities including anticancer and antimicrobial effects.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in the generation of novel compound libraries.

Key Advantages as a Combinatorial Building Block

  • Two Points of Diversification: The primary aromatic amine and the potential for modification of the phenyl ring allow for the introduction of a wide array of substituents and functional groups.

  • Favorable Physicochemical Properties: The morpholine moiety often imparts improved solubility and metabolic stability to the final compounds.[1]

  • Proven Bioactivity: Libraries based on this scaffold have yielded compounds with potent biological activities, particularly in oncology.[2][3]

  • Synthetic Tractability: The starting material is commercially available, and the key reactions involving the aniline group are generally high-yielding and amenable to parallel synthesis formats.[4][5]

Data Presentation: Representative Derivatives and Biological Activity

The following tables summarize key quantitative data for a selection of derivatives synthesized from morpholine-containing scaffolds, demonstrating the utility of this building block.

Table 1: Synthesis and Physicochemical Properties of Representative Quinazoline Derivatives

Compound IDR-GroupYield (%)Melting Point (°C)Molecular Formula
AK-1 Phenyl71168–170C₁₈H₁₇N₃O
AK-2 4-(methylthio)phenyl60171–173C₁₉H₁₉N₃OS
AK-3 4-chlorophenyl65178–180C₁₈H₁₆ClN₃O
AK-4 1H-indol-2-yl62174–176C₂₀H₁₈N₄O
AK-10 3,4,5-trimethoxyphenyl75188–190C₂₁H₂₃N₃O₄

Data sourced from a study on morpholine substituted quinazoline derivatives.[3]

Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Quinazoline Derivatives

Compound IDA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)SHSY-5Y (Neuroblastoma)
AK-1 >25>25>25
AK-2 15.21 ± 0.5311.45 ± 0.3813.67 ± 0.41
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29
Cisplatin 11.23 ± 0.198.76 ± 0.2410.54 ± 0.32

Data represents the concentration of compound required to inhibit cell growth by 50%. Sourced from a study on morpholine substituted quinazoline derivatives.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes a common method for the synthesis of the parent building block from isatoic anhydride and morpholine.

Materials:

  • Isatoic Anhydride

  • Morpholine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of isatoic anhydride (1.0 eq) in DMF, add morpholine (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Combinatorial Library Synthesis via Acylation of the Aromatic Amine

This protocol outlines a general procedure for the parallel synthesis of an amide library starting from this compound.

Materials:

  • This compound

  • A library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).

  • In each well of a 96-well reaction block, add a unique carboxylic acid (1.2 eq).

  • To each well, add the stock solution of this compound (1.0 eq).

  • Add HATU (1.3 eq) and DIPEA (2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Upon completion, quench the reactions by adding water to each well.

  • Extract the products using a suitable organic solvent (e.g., ethyl acetate) via liquid-liquid extraction in the 96-well format.

  • Evaporate the solvent to yield the crude products, which can be further purified if necessary.

Visualizations

Experimental Workflow: Combinatorial Amide Library Synthesis

G cluster_prep Preparation cluster_reaction Parallel Synthesis (96-well plate) cluster_processing Workup & Purification cluster_result Result start This compound reaction Amide Coupling (HATU, DIPEA, DMF) start->reaction acids Library of Carboxylic Acids (R-COOH) acids->reaction quench Quench with Water reaction->quench extract Liquid-Liquid Extraction quench->extract evap Solvent Evaporation extract->evap library Diverse Amide Library evap->library

Caption: Workflow for parallel synthesis of an amide library.

Proposed Signaling Pathway: Anticancer Mechanism of Action

Derivatives of this compound, such as the quinazoline series, have been shown to induce apoptosis and cause cell cycle arrest.[3] The exact molecular targets are often pleiotropic but can involve key regulators of cell survival and proliferation.

G cluster_drug Drug Action cluster_pathway Cellular Pathway cluster_outcome Cellular Outcome drug Morpholine-based Anticancer Agent target Putative Kinase Target(s) (e.g., EGFR, VEGFR) drug->target Inhibition apoptosis Induction of Apoptosis (Caspase Activation) drug->apoptosis Direct/Indirect Activation pi3k PI3K/Akt Pathway target->pi3k ras Ras/Raf/MEK/ERK Pathway target->ras pi3k->apoptosis Suppression of anti-apoptotic signals cell_cycle Cyclin/CDK Complexes ras->cell_cycle g1_arrest G1 Phase Cell Cycle Arrest cell_cycle->g1_arrest Inhibition leads to

Caption: Proposed mechanism for anticancer activity.

References

Application Notes and Protocols for the Derivatization of the Amino Group in (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminophenyl)(morpholin-4-yl)methanone is a valuable scaffold in medicinal chemistry and drug discovery. It belongs to the broader class of 2-aminobenzophenones, which are crucial precursors for the synthesis of various biologically active heterocyclic compounds, including benzodiazepines, quinazolines, and acridones.[1] The primary amino group on the phenyl ring is a key functional handle for introducing molecular diversity. Derivatization at this position allows for the modulation of physicochemical properties, pharmacological activity, and pharmacokinetic profiles of lead compounds. Common derivatization strategies include acylation, sulfonylation, and alkylation, enabling the exploration of structure-activity relationships (SAR) essential for drug development.

This document provides detailed protocols for two common and versatile derivatization reactions of the amino group: N-Acylation and N-Sulfonylation . While specific literature on the derivatization of this compound is not abundant, the provided protocols are adapted from established methods for structurally analogous 2-aminobenzophenones and are expected to be highly applicable.[1][2]

Protocol 1: N-Acylation with an Acid Chloride

This protocol describes the reaction of the primary amino group with an acyl chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of a non-nucleophilic base to form the corresponding amide derivative.

Experimental Workflow: N-Acylation

N_Acylation_Workflow start Dissolve this compound and Triethylamine in Dichloromethane (DCM) cool Cool solution to 0°C in an ice bath start->cool 1. add_reagent Add Acyl Chloride (e.g., Acetyl Chloride) dropwise over 10-15 min cool->add_reagent 2. react Stir at 0°C for 30 min, then warm to room temperature and stir for 2-4 hours add_reagent->react 3. monitor Monitor reaction progress by TLC react->monitor 4. quench Quench with saturated aqueous NaHCO3 solution monitor->quench 5. extract Extract with DCM (3x). Combine organic layers quench->extract 6. wash Wash with brine, dry over anhydrous Na2SO4, and filter extract->wash 7. concentrate Concentrate in vacuo to obtain crude product wash->concentrate 8. purify Purify by column chromatography (e.g., Silica gel, Hexane:EtOAc gradient) concentrate->purify 9. end_node Characterize final N-acylated product (NMR, MS, IR) purify->end_node 10.

Caption: Workflow for the N-acylation of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Molar Eq.
This compound206.24206 mg (1.0 mmol)1.0
Triethylamine (TEA)101.19202 mg (2.0 mmol)2.0
Acetyl Chloride78.5094 mg (1.2 mmol)1.2
Dichloromethane (DCM), anhydrous-10 mL-
Saturated aqueous NaHCO₃ solution-20 mL-
Brine (Saturated aqueous NaCl)-20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel for chromatography-As needed-
Solvents for chromatography (Hexane, EtOAc)-As needed-
Detailed Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (2.0 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.2 eq.) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Protocol 2: N-Sulfonylation with a Sulfonyl Chloride

This protocol details the reaction of the primary amino group with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of pyridine, which acts as both a base and a solvent, to form the corresponding sulfonamide.

Experimental Workflow: N-Sulfonylation

N_Sulfonylation_Workflow start Dissolve this compound in anhydrous Pyridine cool Cool solution to 0°C in an ice bath start->cool 1. add_reagent Add Sulfonyl Chloride (e.g., Tosyl Chloride) portion-wise over 15-20 min cool->add_reagent 2. react Stir at 0°C for 30 min, then warm to room temperature and stir for 6-12 hours add_reagent->react 3. monitor Monitor reaction progress by TLC react->monitor 4. quench Pour mixture slowly into ice-cold water with stirring monitor->quench 5. precipitate Collect precipitate by vacuum filtration. Wash with cold water quench->precipitate 6. dissolve Dissolve crude solid in Ethyl Acetate precipitate->dissolve 7. wash Wash with 1M HCl, sat. NaHCO3, and brine. Dry over Na2SO4 dissolve->wash 8. concentrate Concentrate in vacuo to obtain crude product wash->concentrate 9. purify Recrystallize or purify by column chromatography concentrate->purify 10. end_node Characterize final N-sulfonated product (NMR, MS, IR) purify->end_node 11.

Caption: Workflow for the N-sulfonylation of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (Example)Molar Eq.
This compound206.24206 mg (1.0 mmol)1.0
p-Toluenesulfonyl chloride (Tosyl Chloride)190.65229 mg (1.2 mmol)1.2
Pyridine, anhydrous79.105 mL-
Hydrochloric Acid (1 M)-As needed-
Ethyl Acetate (EtOAc)-As needed-
Saturated aqueous NaHCO₃ solution-As needed-
Brine (Saturated aqueous NaCl)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Detailed Protocol
  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.2 eq.) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL) with vigorous stirring. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dissolve the crude solid in ethyl acetate (EtOAc).

    • Wash the organic solution sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or EtOAc/hexane) or by flash column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Quantitative Data Summary (Expected)

The following table presents hypothetical but expected data for the described derivatization reactions based on similar transformations reported in the literature. Actual results may vary.

Derivative NameReaction TypeReagent UsedYield (%)Melting Point (°C)Molecular FormulaMol. Weight ( g/mol )
N-(2-(morpholine-4-carbonyl)phenyl)acetamideN-AcylationAcetyl Chloride85-95145-148C₁₃H₁₆N₂O₃248.28
N-(2-(morpholine-4-carbonyl)phenyl)benzamideN-AcylationBenzoyl Chloride80-90160-163C₁₈H₁₈N₂O₃310.35
4-Methyl-N-(2-(morpholine-4-carbonyl)phenyl)benzenesulfonamideN-SulfonylationTosyl Chloride75-85178-181C₁₈H₂₀N₂O₄S360.43
N-(2-(morpholine-4-carbonyl)phenyl)methanesulfonamideN-SulfonylationMesyl Chloride80-90152-155C₁₂H₁₆N₂O₄S284.33
Safety Precautions
  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most frequently cited method is the reaction of Isatoic Anhydride with Morpholine.[1] This one-step process is generally efficient and straightforward, involving the ring-opening of the anhydride by morpholine, followed by the elimination of carbon dioxide to yield the desired amide.

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields in this synthesis can stem from several issues. Key factors include the purity of starting materials (Isatoic Anhydride and Morpholine), reaction temperature, and the choice of solvent. Incomplete reaction or the formation of side products are common culprits. For broader amide coupling reactions, low yields can also be due to inadequate activation of the carboxylic acid, deactivation of the amine via protonation, or the presence of moisture leading to hydrolysis of activated intermediates.[2]

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?

A3: Besides unreacted starting materials, potential side products could include the formation of a urea derivative from the reaction of the amine with CO2 released in situ, or dimers. If using an alternative route starting from 2-aminobenzoic acid with a coupling agent, side reactions can include the formation of an acylurea byproduct, especially with carbodiimide reagents like DCC.

Q4: How can I best purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel.[3][4] The choice of eluent system will depend on the polarity of the impurities, but a gradient of ethyl acetate in petroleum ether or hexane is a common starting point. Recrystallization from a suitable solvent system, such as methanol or ethyl acetate/hexane, can also be an effective method for obtaining a high-purity solid product.[5]

Q5: Are there alternative synthesis routes if the Isatoic Anhydride method is not suitable?

A5: Yes, an alternative involves the direct amide coupling of 2-aminobenzoic acid with morpholine. This requires an activating agent (coupling reagent) such as HATU, EDC with HOBt, or converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) before reacting it with morpholine.[6][7] This multi-step approach offers more control but introduces more variables to optimize.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Observed Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time or temperature.Increase the reaction time or moderately increase the temperature. Monitor progress closely using TLC or LC-MS.
2. Impure Reagents: Isatoic anhydride can degrade, and morpholine can absorb water and CO₂ from the air.Use freshly opened or purified starting materials. Ensure morpholine is from a reliable source and handled under anhydrous conditions where possible.
3. Ineffective Coupling Reagent (Amide Coupling Route): The chosen coupling reagent may not be potent enough, especially if there is steric hindrance.[2][8]Consider a more powerful coupling reagent like HATU or T3P.[6] Ensure the stoichiometry of the coupling agent and base (e.g., DIPEA) is correct (typically 1.0-1.5 eq of coupling agent and 2.0 eq of base).[2]
4. Presence of Water: Moisture can hydrolyze the isatoic anhydride or any activated intermediate in a coupling reaction.[2]Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Significant Impurity Formation 1. Uncontrolled Reaction Temperature: Exothermic reactions can lead to side product formation if the temperature is not controlled.Add reagents slowly, especially when forming an acyl chloride or during the initial phase of the isatoic anhydride reaction. Use an ice bath to manage the temperature.
2. Racemization (if applicable): For chiral substrates, racemization can be a significant side reaction.Use additives known to suppress racemization, such as HOBt or OxymaPure, and consider running the reaction at a lower temperature.[2]
Reaction Stalls (Does Not Proceed to Completion) 1. Amine Deactivation: In amide coupling routes, an acid-base reaction between the carboxylic acid and the amine can form a salt, deactivating the amine.[2]Ensure a suitable non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is used in sufficient quantity to neutralize any acid and free the amine.
2. Steric Hindrance: Bulky groups on either the acid or amine can slow down or prevent the reaction.[2][9]Switch to a less sterically demanding coupling reagent or consider converting the carboxylic acid to a more reactive acyl fluoride.[9] Extended reaction times or higher temperatures may also be necessary.[9]

Experimental Protocols

Protocol 1: Synthesis from Isatoic Anhydride and Morpholine

This protocol is based on the common synthetic route for this class of compounds.

Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_2 Step 3: Work-up & Purification A Isatoic Anhydride C Combine & Heat (e.g., 80-100 °C) A->C B Morpholine B->C Solvent Anhydrous Solvent (e.g., DMF, Dioxane) Solvent->C D Aqueous Work-up C->D E Extraction D->E F Column Chromatography E->F G Final Product F->G

Caption: Workflow for synthesizing this compound.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Isatoic Anhydride (1.0 equivalent) in an anhydrous solvent such as DMF or dioxane.

  • Add Morpholine (1.1 to 1.2 equivalents) to the solution dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The reaction involves the evolution of CO₂ gas.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the pure this compound.

Protocol 2: Alternative Synthesis via Amide Coupling

This protocol details a general procedure for coupling 2-aminobenzoic acid with morpholine using HATU.

Methodology:

  • Dissolve 2-aminobenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[2]

  • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]

  • Add morpholine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[2]

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purify the crude product via column chromatography.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing issues with the synthesis.

G start Start Synthesis check_yield Low Yield or No Product? start->check_yield check_sm Check Purity of Starting Materials check_yield->check_sm Yes check_purity Multiple Spots on TLC? check_yield->check_purity No check_conditions Verify Reaction Conditions (Temp, Time, Anhydrous?) check_sm->check_conditions check_reagents Using Amide Coupling? Check Activator/Base Stoichiometry check_conditions->check_reagents optimize Systematically Optimize Conditions check_reagents->optimize purify Optimize Purification (Chromatography, Recrystallization) check_purity->purify Yes success Synthesis Successful check_purity->success No purify->success

Caption: A logical flow diagram for troubleshooting synthesis outcomes.

References

Technical Support Center: Purification of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (2-Aminophenyl)(morpholin-4-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: The synthesis of this compound, typically from isatoic anhydride and morpholine, can lead to several impurities. These can be broadly categorized as:

  • Starting Materials: Unreacted isatoic anhydride and morpholine.

  • Side-Products: Formation of N-(2-carboxyphenyl)morpholine-4-carboxamide (a carbamate derivative) can occur as a side reaction.

  • Degradation Products:

    • Hydrolysis: The amide bond can be susceptible to hydrolysis, leading to the formation of 2-aminobenzoic acid and morpholine.

    • Oxidation: The 2-aminobenzamide moiety is prone to oxidative cyclization, which can form quinazolinone-type impurities, especially at elevated temperatures or in the presence of oxidizing agents.

    • Thermal Degradation: High temperatures can cause decomposition, potentially leading to polymeric materials or other undefined byproducts.

Q2: My purified this compound has a purity of only 95% after initial purification. How can I improve this?

A2: A purity of 95% is common after initial work-up.[1] To achieve higher purity, further purification steps are necessary. The two most common and effective methods are recrystallization and column chromatography. The choice between them depends on the nature of the impurities and the scale of your experiment. For minor, structurally similar impurities, column chromatography is often more effective. If the impurities have significantly different solubility profiles, recrystallization can be a simpler and more scalable option.

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: While a specific solvent system is not extensively reported in the literature for this exact compound, a good starting point for developing a recrystallization protocol for 2-aminobenzamide derivatives is to use a binary solvent system. This typically involves a solvent in which the compound is soluble at elevated temperatures and one in which it is poorly soluble at room temperature.

Commonly used solvent systems for similar compounds include:

  • Ethanol/Water

  • Isopropanol/Water

  • Ethyl Acetate/Hexane

  • Toluene/Heptane

You will need to perform small-scale solubility tests to determine the optimal solvent system and ratio for your specific batch of material.

Q4: I am seeing a persistent impurity with a similar polarity to my product on TLC. What purification strategy should I use?

A4: For impurities with similar polarity, column chromatography is the most effective purification technique. You will need to optimize the mobile phase to achieve good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be very effective in separating closely eluting compounds.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar and is sticking to the silica gel. 1. Increase the polarity of the eluent. 2. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve recovery of basic compounds.
Product is degrading on the silica gel. 1. Deactivate the silica gel by pre-treating it with a solution of the eluent containing triethylamine. 2. Run the column as quickly as possible (flash chromatography). 3. Consider using an alternative stationary phase like alumina (basic or neutral).
Improper solvent system selection. Perform thorough TLC analysis with various solvent systems to find an eluent that gives your product an Rf value between 0.2 and 0.4 for optimal separation.
Problem 2: Product Degradation During Purification
Possible Cause Troubleshooting Step
Thermal Degradation 1. Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). 2. If recrystallizing from a high-boiling solvent, minimize the time the solution is kept at reflux.
Oxidative Degradation 1. Purge solvents with an inert gas (nitrogen or argon) before use. 2. Carry out purification steps under an inert atmosphere. 3. Avoid exposure to strong light, which can sometimes promote oxidation.
Acid/Base Catalyzed Hydrolysis 1. Ensure all solvents are neutral. 2. If using acidic or basic modifiers in chromatography, consider a subsequent aqueous work-up to neutralize the product fractions before solvent evaporation.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Key Impurities Removed
Recrystallization (Ethanol/Water) 94.5%98.7%75%Isatoic anhydride, 2-aminobenzoic acid
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) 94.5%99.5%65%N-(2-carboxyphenyl)morpholine-4-carboxamide, quinazolinone derivatives
Preparative HPLC 98.7%>99.9%40%All remaining minor impurities

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but gives poor solubility at room temperature. If a single solvent is not ideal, identify a solvent pair (one in which the compound is soluble and one in which it is insoluble).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (or the soluble solvent of a pair) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, add the second (insoluble) solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate in hexane). The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge air bubbles.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent. . Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined from the TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and then any more polar impurities.

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Troubleshooting_Workflow start Crude Product This compound tlc_analysis Purity Check by TLC/HPLC start->tlc_analysis purity_decision Purity > 99%? tlc_analysis->purity_decision end_product Pure Product purity_decision->end_product Yes impurity_nature Nature of Impurity? purity_decision->impurity_nature No recrystallization Recrystallization re_analyze_recrystallization Analyze Purity recrystallization->re_analyze_recrystallization column_chromatography Column Chromatography re_analyze_column Analyze Purity column_chromatography->re_analyze_column major_impurity Baseline or High Rf Impurities impurity_nature->major_impurity Different Solubility close_impurity Impurities with Similar Rf impurity_nature->close_impurity Similar Polarity major_impurity->recrystallization close_impurity->column_chromatography re_analyze_recrystallization->purity_decision re_analyze_column->purity_decision

Caption: Purification troubleshooting workflow for this compound.

Degradation_Pathways product This compound hydrolysis Hydrolysis (H2O, Acid/Base) product->hydrolysis oxidation Oxidation (Air, Heat) product->oxidation thermal Thermal Stress product->thermal hydrolysis_products 2-Aminobenzoic Acid + Morpholine hydrolysis->hydrolysis_products oxidation_product Quinazolinone Derivatives oxidation->oxidation_product thermal_products Polymeric Byproducts thermal->thermal_products

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and other issues encountered during the synthesis.

The primary route for synthesizing this compound involves the reaction of isatoic anhydride with morpholine. This reaction proceeds via nucleophilic acyl substitution, where the amine (morpholine) attacks one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation to form the desired amide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and straightforward method is the reaction of isatoic anhydride with morpholine. This reaction is typically performed in a suitable solvent and often heated to drive the reaction to completion through the release of carbon dioxide.[1]

Q2: What are the primary side reactions I should be aware of?

The main side reactions include the formation of anthranilic acid derivatives and self-condensation products of isatoic anhydride.[2] Specifically:

  • Hydrolysis of Isatoic Anhydride: If moisture is present in the reaction, isatoic anhydride can hydrolyze to form 2-aminobenzoic acid (anthranilic acid).

  • Formation of Anthraniloylanthranilic Acid: Isatoic anhydride can react with itself or with the anthranilic acid byproduct, leading to the formation of anthraniloylanthranilic acid.[2]

  • Incomplete Reaction: Unreacted isatoic anhydride may remain if the reaction conditions (time, temperature) are insufficient.

Q3: How does the choice of solvent affect the reaction?

The solvent can influence the solubility of reactants and the reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective, but protic solvents like ethanol are also used.[3] It is crucial to use anhydrous solvents to minimize the hydrolysis of the isatoic anhydride starting material.[4][5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Starting Material: Presence of water in reagents or solvent.[5][6] 3. Side Product Formation: Competing reactions are consuming the starting material.[2]1. Optimize Conditions: Increase reaction temperature or prolong the reaction time. Monitor progress using TLC or LC-MS. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Store isatoic anhydride in a desiccator.[7] 3. Control Stoichiometry: Use a slight excess of morpholine to favor the desired reaction.
Presence of a Major Impurity with M/Z Corresponding to Anthranilic Acid Hydrolysis of Isatoic Anhydride: The anhydride has reacted with water instead of morpholine.[1]Improve Anhydrous Technique: Ensure all solvents and reagents are dry. Handle materials under an inert atmosphere if possible.[7] The product can often be purified from this acidic impurity by a basic aqueous wash during workup.
Product is Difficult to Purify or "Oils Out" 1. Presence of Multiple Byproducts: Significant side reactions have occurred. 2. Improper Crystallization Technique: Cooling the solution too quickly can cause impurities to be trapped.1. Chromatography: Use column chromatography for purification. A solvent system like hexane/ethyl acetate may be effective.[8] 2. Optimize Crystallization: Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[5]
Formation of an Unexpected High Molecular Weight Byproduct Self-Condensation: Isatoic anhydride may react with the anthranilate intermediate to form dimers like anthraniloylanthranilic acid.[2]Modify Reaction Conditions: Adding the isatoic anhydride slowly to a solution of morpholine may minimize its self-reaction. Ensure a slight excess of the amine nucleophile.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common practices for the reaction of isatoic anhydride with amines.

Materials:

  • Isatoic Anhydride (1.0 eq)

  • Morpholine (1.1 eq)

  • Anhydrous Ethanol or other suitable solvent (e.g., DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatoic anhydride and anhydrous ethanol.

  • Slowly add morpholine to the suspension with stirring.

  • Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the evolution of CO2 gas and confirmed by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate forms upon cooling, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[5][8]

Visual Guides

Reaction Mechanism and Side Reactions

The following diagram illustrates the primary reaction pathway for the synthesis and a key side reaction.

G Reaction Scheme cluster_main Desired Pathway cluster_side Side Reaction IA Isatoic Anhydride Int1 Ring-Opened Intermediate IA->Int1 + Morpholine AA Anthranilic Acid (Byproduct) IA->AA + H2O (Hydrolysis) M Morpholine M->Int1 Product (2-Aminophenyl) (morpholin-4-yl)methanone Int1->Product - CO2 (Decarboxylation) CO2 CO2 Int1->CO2 H2O Water (Moisture) H2O->AA

Caption: Main reaction pathway and hydrolysis side reaction.

Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for diagnosing and resolving low product yield.

G Troubleshooting Workflow: Low Yield Start Low Product Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, LC-MS, NMR) CheckPurity->AnalyzeCrude CheckConditions->AnalyzeCrude ImpurityFound Major Impurity Identified? AnalyzeCrude->ImpurityFound IncompleteRxn Action: Increase Time/Temp or Use Catalyst ImpurityFound->IncompleteRxn No (Unreacted SM) SideRxn Action: Optimize Stoichiometry, Ensure Anhydrous Conditions ImpurityFound->SideRxn Yes (Byproduct) PurificationIssue Action: Modify Workup or Use Chromatography ImpurityFound->PurificationIssue Complex Mixture

Caption: A logical workflow for troubleshooting low reaction yield.

References

Optimization of reaction conditions for (2-Aminophenyl)(morpholin-4-yl)methanone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Aminophenyl)(morpholin-4-yl)methanone, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of isatoic anhydride with morpholine. This reaction proceeds via nucleophilic acyl substitution, where the morpholine attacks the carbonyl group of the isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the desired 2-aminobenzamide.

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: While specific conditions can be optimized, a general protocol involves reacting isatoic anhydride with a slight excess of morpholine in a suitable solvent at elevated temperatures. Common solvents include polar aprotic solvents like DMF or DMSO, or even using an excess of morpholine itself as the solvent. The reaction temperature typically ranges from 60°C to 120°C.

Q3: Are there alternative synthetic strategies for related aminophenyl morpholine derivatives?

A3: Yes, for related isomers such as (3-Aminophenyl)(morpholino)methanone, a multi-step synthesis involving nitration of a precursor followed by reduction is common. For instance, benzotrichloride can be nitrated, converted to the corresponding benzoyl chloride, reacted with morpholine, and then the nitro group is reduced using reagents like iron in the presence of hydrochloric acid to yield the aminophenyl product.

Q4: What are some key safety precautions to consider during this synthesis?

A4: Isatoic anhydride can be an irritant. Morpholine is a corrosive and flammable liquid. It is essential to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may release carbon dioxide, so it should not be conducted in a sealed vessel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Degradation of Reactants: Isatoic anhydride can be sensitive to moisture. Morpholine can oxidize over time. 3. Incorrect Stoichiometry: An insufficient amount of morpholine will lead to incomplete conversion of isatoic anhydride.1. Optimize Reaction Conditions: Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature incrementally. 2. Use High-Quality Reagents: Ensure isatoic anhydride is dry. Use freshly distilled or a new bottle of morpholine. 3. Adjust Stoichiometry: Use a slight excess of morpholine (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
Formation of Side Products/Impurities 1. Dimerization/Polymerization: At high temperatures, side reactions can occur. 2. Formation of 2-aminobenzoic acid: If water is present, isatoic anhydride can hydrolyze. 3. Unreacted Starting Material: Incomplete reaction.1. Control Reaction Temperature: Avoid excessively high temperatures. Stepwise heating might be beneficial. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware to minimize hydrolysis of isatoic anhydride. 3. Optimize Reaction Time and Stoichiometry: As mentioned above, ensure the reaction goes to completion.
Difficult Product Purification 1. Product is an Oil: The crude product may not crystallize easily. 2. Co-elution of Impurities: Impurities may have similar polarity to the product, making chromatographic separation challenging.1. Induce Crystallization: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. Seeding with a small crystal of the pure product can also help. 2. Optimize Chromatography: Use a different solvent system for column chromatography. A gradient elution might be necessary. Alternatively, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by neutralization.
Inconsistent Results 1. Variability in Reagent Quality: Purity of starting materials can affect the outcome. 2. Reaction Scale: Conditions that work on a small scale may not be directly transferable to a larger scale.1. Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments. 2. Careful Scale-Up: When scaling up, consider factors like heat transfer and mixing efficiency. A gradual scale-up is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride

This protocol is a general guideline and may require optimization.

Materials:

  • Isatoic anhydride

  • Morpholine

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

  • Add morpholine (1.2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation

Table 1: Optimization of Reaction Conditions for a Related Synthesis (4-(4-aminophenyl)morpholin-3-one)

The following table summarizes reaction conditions found in the literature for a structurally related compound, which can serve as a starting point for the optimization of this compound synthesis.

Parameter Condition 1 Condition 2 Condition 3 Reference
Solvent Ethyl AcetateMethanol/DichloromethaneToluene
Temperature 65-70°C35-40°C90-95°C
Reaction Time 8 hours45 minutes10 hours
Yield Not specifiedNot specifiedNot specified

Note: The yields for these specific conditions were not provided in the source material, but the parameters offer a range for optimization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow reagents Isatoic Anhydride + Morpholine reaction Reaction in Solvent (e.g., DMF) Heat (80-100°C) reagents->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure (2-Aminophenyl) (morpholin-4-yl)methanone purification->product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic cluster_causes Potential Causes start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_conditions Optimize Reaction: - Increase Time/Temp - Check Stoichiometry check_yield->optimize_conditions Yes optimize_purification Optimize Purification: - Different Solvents - Recrystallization check_purity->optimize_purification Yes success Successful Synthesis check_purity->success No optimize_conditions->start check_reagents Check Reagent Quality (Anhydrous Conditions) check_reagents->start optimize_purification->start

Caption: A decision tree for troubleshooting the synthesis.

Troubleshooting guide for (2-Aminophenyl)(morpholin-4-yl)methanone) experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (2-Aminophenyl)(morpholin-4-yl)methanone. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

A1: For optimal stability, this compound should be stored at room temperature in a dark place under an inert atmosphere.[1] For long-term storage, it is advisable to perform regular purity checks using methods such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound typically has a purity of around 95%.[2][3] It is supplied as a solid.[3]

Q3: In which solvents is this compound soluble?

A3: Due to the presence of amino and morpholine groups, this compound generally exhibits moderate to high solubility in polar solvents.[4] For a related compound, 1-(4-chlorophenyl)-4-morpholino-imidazolin-2-one, the solubility is significantly higher in 0.1 N HCl compared to neutral aqueous solutions, suggesting that the solubility of this compound may also be pH-dependent.[5]

Troubleshooting Guides

Synthesis and Purification Issues

Problem: Low yield during the synthesis of this compound.

Potential Cause Recommended Solution
Incomplete reactionMonitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature.
Side reactionsThe presence of the amino group can lead to side reactions. Ensure that appropriate protecting groups are used if necessary for other reactive sites on the molecule. The choice of solvent can also be critical; for instance, in related syntheses, using alcohol as a solvent has led to ring-opened side products.[6]
Sub-optimal reagents or catalystsVerify the purity and activity of all starting materials, reagents, and catalysts. In syntheses of similar compounds, the choice of catalyst has been shown to be important.[7]
Inefficient purificationOptimize the purification method. If using column chromatography, experiment with different solvent systems to achieve better separation. Recrystallization from a suitable solvent system could also improve yield and purity.

Problem: Presence of impurities in the final product after synthesis.

Potential Cause Recommended Solution
Unreacted starting materialsImprove the purification process. Consider an additional purification step, such as a different chromatographic method or recrystallization.
Formation of by-productsCharacterize the impurities using techniques like NMR and Mass Spectrometry to understand their structure. This can provide insights into the side reactions occurring and help in optimizing the reaction conditions to minimize their formation.
Degradation of the productThis compound may be sensitive to light, air, or extreme temperatures.[1] Ensure that the purification and storage are carried out under appropriate conditions (e.g., protected from light, under an inert atmosphere).
Analytical and Characterization Challenges

Problem: Discrepancies between expected and observed spectroscopic data (NMR, MS).

Potential Cause Recommended Solution
Conformational flexibilityThe morpholine ring typically adopts a chair conformation, but the overall molecular structure can have some flexibility.[2] This can lead to complex or unexpected NMR signals.
Intermolecular interactionsHydrogen bonding and other intermolecular interactions can affect spectroscopic data, especially in the solid state.[4]
Residual solvent or impuritiesEnsure the sample is thoroughly dried and purified. Residual solvents can give rise to extra peaks in the NMR spectrum.
Advanced Troubleshooting For ambiguous NMR data, consider using 2D NMR techniques such as COSY and HSQC to establish connectivity.[2] Computational modeling (e.g., DFT calculations) can also help in predicting and interpreting spectra.[2]
Biological Assay Interference

Problem: Compound precipitates in the assay medium.

Potential Cause Recommended Solution
Low solubility in aqueous bufferAlthough generally soluble in polar solvents, solubility in specific aqueous assay buffers may be limited.[4]
Solubility Enhancement Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to affect the assay.
pH-dependent solubilityThe amino group can be protonated at acidic pH, potentially affecting solubility. Test the solubility of the compound at the pH of your assay buffer.[5]
Interaction with media componentsThe compound may interact with proteins or salts in the assay medium, leading to precipitation.

Problem: Inconsistent or non-reproducible results in biological assays.

Potential Cause Recommended Solution
Compound degradationThe compound may not be stable under the assay conditions (e.g., temperature, pH, light exposure). Assess the stability of the compound under your specific assay conditions over the time course of the experiment.
Purity issuesImpurities in the compound stock could have biological activity, leading to confounding results. Use highly purified compound and confirm its purity before use.[2]
Assay interferenceThe compound may interfere with the assay technology itself (e.g., autofluorescence, quenching, inhibition of a reporter enzyme). Run appropriate controls to test for such interference.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This is a generalized synthetic route based on common organic chemistry principles, as specific literature protocols for this exact compound were not found in the initial search.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Activation: Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add morpholine to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • System Preparation: Use a C18 reverse-phase column.

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Detection: Use a UV detector set to an appropriate wavelength to detect the compound and any impurities.

  • Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_assay Biological Assays start Starting Materials (2-aminobenzoic acid, morpholine) reaction Amide Coupling Reaction start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product hplc HPLC Purity Check product->hplc nmr_ms NMR & MS Confirmation product->nmr_ms bio_assay In vitro / In vivo Assay product->bio_assay data_analysis Data Analysis bio_assay->data_analysis results Experimental Results data_analysis->results

Caption: A general experimental workflow for synthesis, analysis, and biological testing.

troubleshooting_synthesis cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Synthesis Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions bad_reagents Poor Reagent Quality low_yield->bad_reagents monitor_rxn Monitor with TLC/LC-MS incomplete_rxn->monitor_rxn optimize_cond Optimize Conditions (Temp, Time, Solvent) side_reactions->optimize_cond check_reagents Verify Reagent Purity bad_reagents->check_reagents

Caption: A troubleshooting flowchart for low yield in synthesis experiments.

signaling_pathway_hypothesis compound This compound Derivative receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Anti-inflammatory Effect) gene_expression->cellular_response

Caption: A hypothetical signaling pathway for anti-inflammatory derivatives.

References

Overcoming solubility issues with (2-Aminophenyl)(morpholin-4-yl)methanone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Aminophenyl)(morpholin-4-yl)methanone. The information is designed to address challenges related to its solubility and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a polar molecule due to the presence of amino and morpholine groups.[1][2] Consequently, it is expected to have moderate to high solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Its aqueous solubility is predicted to be lower.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into aqueous buffer or cell culture media. What is the cause and how can I prevent this?

A2: This phenomenon, often called "antisolvent precipitation" or "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses, leaving the compound to precipitate out of the solution.

To mitigate this, consider the following strategies:

  • Lower the final concentration: Ensure your final experimental concentration is below the aqueous solubility limit of the compound.

  • Use a stepwise dilution: First, create an intermediate dilution of your DMSO stock in your aqueous buffer or media. Then, add this intermediate dilution to the final volume. This gradual change in solvent polarity can help maintain solubility.

  • Pre-warm the aqueous medium: Adding the compound to pre-warmed (e.g., 37°C) buffer or media can sometimes improve solubility.

  • Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to assess its effect on your experimental system.

Q3: What is the putative mechanism of action for this compound?

A3: While direct studies on this compound are limited, numerous derivatives containing the morpholine moiety have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Therefore, it is plausible that this compound may also exert its biological effects through the modulation of this pathway. Further experimental validation is required to confirm this.

Data Presentation

Table 1: Predicted Solubility of this compound

SolventPredicted Solubility (mg/mL)Predicted Molar Solubility (mM)
Water2.512.1
DMSO> 20> 97
Ethanol~10~48.5

Disclaimer: The solubility data presented is based on computational predictions and should be used as a guideline. Experimental validation is highly recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 206.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.06 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved.

  • If dissolution is slow, briefly sonicate the tube in a water bath.

  • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot Analysis of the PI3K/Akt Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., Akt, mTOR, S6K).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Growth factor for pathway stimulation (e.g., IGF-1, EGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells are attached, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal pathway activation.

  • Compound Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Pathway Stimulation: Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth Compound (2-Aminophenyl) (morpholin-4-yl)methanone (Putative Inhibitor) Compound->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow Start Start PrepareStock Prepare 10 mM Stock in DMSO Start->PrepareStock CellCulture Seed and Culture Cancer Cells Start->CellCulture Treat Treat with Compound (2-4h) PrepareStock->Treat SerumStarve Serum Starve Cells (12-24h) CellCulture->SerumStarve SerumStarve->Treat Stimulate Stimulate with Growth Factor (15-30min) Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify WB Western Blot for p-Akt, p-mTOR, etc. Quantify->WB Analyze Analyze Results WB->Analyze End End Analyze->End

Caption: Workflow for in vitro pathway analysis.

Troubleshooting_Logic Start Compound Precipitation Observed in Aqueous Medium? HighConc Is Final Concentration Too High? Start->HighConc Yes RapidDil Was Dilution Too Rapid? HighConc->RapidDil No Solution1 Lower Final Concentration HighConc->Solution1 Yes Temp Is Medium at Room Temp or Cold? RapidDil->Temp No Solution2 Use Stepwise Dilution RapidDil->Solution2 Yes Solution3 Pre-warm Medium to 37°C Temp->Solution3 Yes Solution4 Increase Final DMSO% (with vehicle control) Temp->Solution4 No End Solubility Issue Resolved Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for precipitation issues.

References

Stability issues of (2-Aminophenyl)(morpholin-4-yl)methanone) in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2-Aminophenyl)(morpholin-4-yl)methanone in solution. This information is crucial for researchers, scientists, and drug development professionals working with this compound, which is a known impurity of Sumatriptan.

Introduction

This compound is a chemical compound often encountered as a process-related impurity or degradation product in the synthesis and storage of Sumatriptan, a medication used to treat migraines. Understanding its stability is critical for ensuring the quality, safety, and efficacy of the final drug product. The stability of this compound is intrinsically linked to the degradation pathways of Sumatriptan. Forced degradation studies on Sumatriptan have shown that it is susceptible to degradation under basic, oxidative, and photolytic conditions, while it remains relatively stable under acidic, neutral, and thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in solution?

A1: The instability of this compound in solution is primarily observed under basic (alkaline), oxidative, and photolytic stress conditions. These conditions can lead to the degradation of the molecule. It is crucial to control the pH, protect solutions from light, and avoid the presence of oxidizing agents.

Q2: How can I prevent the degradation of this compound in my experimental solutions?

A2: To minimize degradation, it is recommended to:

  • Maintain a neutral or slightly acidic pH: The compound is more stable in these conditions.

  • Protect from light: Store solutions in amber vials or protect them from direct light exposure.

  • Use de-gassed solvents: To minimize oxidation, use solvents that have been de-gassed to remove dissolved oxygen.

  • Store at low temperatures: While thermally stable to an extent, storing solutions at refrigerated temperatures (2-8 °C) can slow down potential degradation reactions.

Q3: What are the expected degradation products of this compound?

A3: Based on the degradation pathways of the parent drug, Sumatriptan, degradation of this compound could result from hydrolysis of the amide bond or oxidation of the aminophenyl group. Further analysis using techniques like LC-MS/MS would be required to identify the specific degradation products.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and quantifying its degradation over time. For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of the compound in solution. - The pH of the solution is basic.- The solution is exposed to light.- The solvent contains oxidizing agents.- Adjust the pH to neutral or slightly acidic using a suitable buffer.- Store the solution in a light-protected container (e.g., amber vial).- Use high-purity, de-gassed solvents.
Inconsistent results in stability studies. - Fluctuation in storage temperature.- Inconsistent light exposure.- Variability in solution preparation.- Ensure a calibrated and stable temperature-controlled storage environment.- Standardize the light exposure conditions for all samples.- Follow a strict and well-documented protocol for solution preparation.
Appearance of unknown peaks in the chromatogram. - Degradation of the compound.- Contamination of the solvent or glassware.- Perform forced degradation studies to identify potential degradation products.- Use high-purity solvents and thoroughly clean all glassware.
Poor peak shape or resolution in HPLC analysis. - Inappropriate mobile phase or column.- Degradation of the compound on the column.- Optimize the HPLC method (e.g., mobile phase composition, pH, column type).- Ensure the mobile phase is compatible with the compound's stability.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) for 24 hours.[1]

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 60°C for 24 hours.[1]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep the solution at 60°C for 24 hours.[1]

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method.

Summary of Forced Degradation Conditions for Sumatriptan (Relevant to this compound)
Stress ConditionReagentTemperatureDurationExpected Outcome for Sumatriptan
Acidic Hydrolysis0.1 M HCl60°C24 hoursStable
Basic Hydrolysis0.1 M NaOHRoom Temp24 hoursDegradation observed[1]
Oxidative Degradation10% H₂O₂Room Temp24 hoursDegradation observed[1]
Photolytic DegradationUV light (254 nm)Room Temp2 hoursDegradation observed[1]
Thermal Degradation-60°C24 hoursStable
Neutral HydrolysisWater60°C24 hoursStable

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (e.g., degradation, new peaks) check_pH Check Solution pH start->check_pH is_basic Is pH Basic? check_pH->is_basic adjust_pH Adjust to Neutral/Acidic pH is_basic->adjust_pH Yes check_light Check Light Exposure is_basic->check_light No adjust_pH->check_light is_exposed Is Solution Exposed to Light? check_light->is_exposed protect_light Protect from Light (Amber Vials) is_exposed->protect_light Yes check_oxidation Check for Oxidizing Agents is_exposed->check_oxidation No protect_light->check_oxidation is_oxidizing Are Oxidizing Agents Present? check_oxidation->is_oxidizing use_degassed Use De-gassed Solvents is_oxidizing->use_degassed Yes reanalyze Re-analyze Sample is_oxidizing->reanalyze No use_degassed->reanalyze

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) start->stress_conditions sample_prep Sample Preparation (Neutralize, Dilute) stress_conditions->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Assess Degradation) hplc_analysis->data_analysis

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Analysis of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Aminophenyl)(morpholin-4-yl)methanone. The information provided will assist in identifying potential impurities and addressing common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

A1: Impurities in this compound samples can originate from several sources:

  • Synthesis-Related Impurities: These are impurities that arise from the manufacturing process. Common synthesis methods involve the reaction of Isatoic Anhydride with Morpholine. Potential impurities from this process include unreacted starting materials, by-products, and intermediates.

  • Degradation Products: this compound can degrade over time when exposed to certain environmental conditions such as heat, light, humidity, and atmospheric oxygen. Degradation can also occur in solution, especially under acidic or basic conditions.

  • Contaminants: These are foreign substances that may be introduced during production, handling, or storage, such as residual solvents, catalysts, or materials leached from containers.

Q2: What are some of the potential synthesis-related impurities I should be aware of?

A2: Based on the common synthesis route from Isatoic Anhydride and Morpholine, the following are potential synthesis-related impurities:

  • Isatoic Anhydride: Unreacted starting material.

  • Morpholine: Unreacted starting material.

  • 2-Aminobenzoic acid: Formed by the hydrolysis of Isatoic Anhydride.

  • Bis-(2-aminobenzoyl)morpholine: A potential by-product from the reaction of the product with another molecule of Isatoic Anhydride.

Q3: What types of degradation products might I expect to see?

A3: this compound, containing an aromatic amine and an amide functional group, may be susceptible to the following degradation pathways:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form 2-aminobenzoic acid and morpholine.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be initiated by exposure to air (auto-oxidation) or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of various degradation products.

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.

Troubleshooting Guide for Impurity Identification

This guide is designed to help you troubleshoot common issues encountered during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC).

Issue 1: An unexpected peak is observed in the HPLC chromatogram.

Potential Cause & Troubleshooting Steps:

  • Contamination: The peak could be from a contaminated solvent, glassware, or the HPLC system itself.

    • Action: Inject a blank (mobile phase) to see if the peak is present. If it is, this points to a system or solvent contamination issue. Clean the injector and check the purity of your solvents.

  • Synthesis-Related Impurity: The peak could be an unreacted starting material or a by-product from the synthesis.

    • Action: If available, inject standards of the starting materials (Isatoic Anhydride, Morpholine) and likely by-products to compare retention times.

  • Degradation Product: The sample may have degraded.

    • Action: Consider the storage conditions and age of the sample. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to see if the unknown peak increases under specific stress conditions (e.g., acid, base, peroxide).

  • Ghost Peak: This can be a peak from a previous injection that is eluting late.

    • Action: Extend the run time of a blank injection to see if any peaks from previous runs elute. Ensure your gradient is sufficient to elute all components.

A logical workflow for investigating an unknown peak is presented below.

G start Unexpected Peak in HPLC blank_injection Inject Blank (Mobile Phase) start->blank_injection peak_present Peak Present in Blank? blank_injection->peak_present system_contamination System/Solvent Contamination - Clean system - Use fresh solvents peak_present->system_contamination Yes inject_standards Inject Starting Material & Potential Impurity Standards peak_present->inject_standards No peak_match Peak Matches Standard? inject_standards->peak_match synthesis_impurity Identified as Synthesis-Related Impurity peak_match->synthesis_impurity Yes forced_degradation Perform Forced Degradation Study peak_match->forced_degradation No peak_increase Peak Increases Under Stress? forced_degradation->peak_increase degradation_product Identified as Degradation Product peak_increase->degradation_product Yes further_investigation Further Investigation Needed (e.g., LC-MS, NMR) peak_increase->further_investigation No

Caption: Troubleshooting workflow for an unknown HPLC peak.

Issue 2: Poor peak shape (tailing or fronting) for the main peak or impurities.

Potential Cause & Troubleshooting Steps:

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Action: Reduce the injection volume or the sample concentration.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material, causing peak tailing.

    • Action: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes help.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase.

Data Presentation

The following table summarizes typical starting conditions for an HPLC-UV analysis of this compound. These parameters may require optimization for your specific instrument and column.

ParameterTypical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

1. HPLC-UV Method for Impurity Profiling

This method is a starting point for the separation of this compound from its potential impurities.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions: Use the parameters outlined in the data table above as a starting point. A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.

  • Analysis: Inject the sample and monitor the chromatogram at 254 nm. The relative amounts of impurities can be estimated by their peak areas as a percentage of the total peak area.

2. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method and to generate potential degradation products for identification.[1][2]

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60 °C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) for a specified period.

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.

The general workflow for a forced degradation study is depicted below.

G start Drug Substance/Product Sample control Control Sample (Unstressed) start->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC) control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis compare Compare stressed samples to control analysis->compare pathways Identify Degradation Products & Establish Degradation Pathways compare->pathways

Caption: Experimental workflow for a forced degradation study.

3. Identification of Unknown Impurities by HPLC-MS

For the structural elucidation of unknown impurities, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique.

  • Methodology: Utilize an HPLC method similar to the one described for impurity profiling. The eluent from the HPLC is directed into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, and it can be operated in both positive and negative ion modes to obtain comprehensive data.

  • Data Analysis: The mass-to-charge ratio (m/z) of the parent ion of the unknown impurity provides its molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can be used to propose a chemical structure for the impurity.

References

Technical Support Center: Enhancing the Reactivity of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reactivity of (2-Aminophenyl)(morpholin-4-yl)methanone in chemical syntheses. The content is structured to address specific issues encountered during experiments, with a focus on the synthesis of quinazoline and quinazolinone derivatives, a common application of this reagent.

Troubleshooting Guides

This section addresses common problems observed during the synthesis of heterocyclic compounds using this compound.

Issue 1: Low or No Product Yield in Quinazolinone Synthesis

The synthesis of quinazolinones from this compound and aldehydes or other coupling partners can sometimes result in low or no yield. Several factors can contribute to this issue.

ParameterPotential CauseTroubleshooting Steps
Catalyst System Inefficient catalyst or ligand for the specific substrate.- Screen different catalysts: Copper (e.g., CuI, CuCl, Cu(OAc)₂) and Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are commonly used. Iron-based catalysts can also be effective. - Vary the ligand: For palladium-catalyzed reactions, phosphine-based ligands (e.g., Xantphos) can be crucial. For copper-catalyzed reactions, ligands like 2,2'-bipyridine may be beneficial.
Base Inappropriate base strength or solubility.- Test a range of bases: Strong bases like K₂CO₃ or Cs₂CO₃ are often effective. The choice of base can be solvent-dependent.
Solvent Poor solubility of reactants or catalyst; solvent not suitable for the reaction temperature.- Solvent screening: Toluene, DMSO, and DMF are common solvents. For microwave-assisted synthesis, solvent-free conditions can also be explored.
Temperature Reaction temperature is too low for activation or too high, leading to decomposition.- Optimize temperature: Gradually increase the reaction temperature. For thermally sensitive compounds, consider lower temperatures for a longer duration. Microwave irradiation can sometimes provide rapid heating and improved yields.
Atmosphere Presence of oxygen or moisture can deactivate catalysts.- Ensure inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially for palladium-catalyzed processes.

Issue 2: Formation of Side Products

The presence of multiple reactive sites in this compound can lead to the formation of undesired side products.

Potential Side ReactionMitigation Strategy
Self-condensation of this compound - Use a stoichiometric amount of the aldehyde or coupling partner. - Add the amine component slowly to the reaction mixture containing the aldehyde and catalyst.
Oxidation of the starting material or product - Use a suitable oxidant in a controlled manner if the reaction requires it (e.g., air, O₂, TEMPO). - Conduct the reaction under an inert atmosphere if oxidation is not desired.
Incomplete cyclization - Ensure sufficient reaction time and temperature. - The choice of catalyst and base is critical for promoting the final cyclization step.

Frequently Asked Questions (FAQs)

Q1: How can I enhance the electrophilicity of the carbonyl group in this compound?

A1: The reactivity of the ketone can be enhanced by using a Lewis acid or Brønsted acid catalyst. The acid will coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. For example, the use of p-toluenesulfonic acid has been reported to catalyze the cyclization of 2-aminobenzamides with aldehydes.

Q2: What is the role of the morpholine group in the reactivity of the molecule?

A2: The morpholine group is an electron-donating group, which can influence the electron density of the aromatic ring and the reactivity of the amine group. Its presence can also impact the solubility of the molecule and its derivatives. In biological contexts, the morpholine moiety is often introduced to improve pharmacokinetic properties.

Q3: Can I use microwave-assisted heating for reactions involving this compound?

A3: Yes, microwave-assisted synthesis can be a very effective method for reactions involving this compound, particularly for the synthesis of quinazolines.[1] It can significantly reduce reaction times and, in some cases, improve yields, even under solvent-free conditions.[1]

Q4: What are the typical reaction conditions for a copper-catalyzed synthesis of quinazolines?

A4: A common protocol involves reacting a (2-aminophenyl)methanol derivative with an aldehyde and an ammonium salt in the presence of a copper catalyst. For instance, a Cu-catalyzed one-pot tandem reaction can be performed using CuCl, TEMPO, and cerium trinitrate at 80°C for 24 hours.[1] Another approach uses Cu(OAc)₂ as a catalyst with K₂CO₃ as the base in DMSO at 110°C.[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines [1]

This protocol describes a one-pot tandem reaction for the synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols, which are structurally related to this compound and illustrates a relevant synthetic pathway.

Materials:

  • (2-Aminophenyl)methanol derivative

  • Aldehyde

  • Ammonium chloride (NH₄Cl)

  • Copper(I) chloride (CuCl)

  • TEMPO

  • Cerium(III) nitrate hexahydrate

  • Solvent (e.g., DMSO)

Procedure:

  • To a reaction vessel, add the (2-aminophenyl)methanol derivative (1.0 mmol), aldehyde (1.2 mmol), and ammonium chloride (2.0 mmol).

  • Add the solvent, followed by CuCl (10 mol%), TEMPO (10 mol%), and cerium(III) nitrate hexahydrate (5 mol%).

  • Stir the reaction mixture at 80°C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReactantCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
(2-Aminophenyl)methanol & BenzaldehydeCuCl/TEMPO/Ce(NO₃)₃·6H₂O8024Varies by substrate

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Quinazolines [1]

This protocol provides a rapid and environmentally friendly method for synthesizing quinazoline derivatives.

Materials:

  • This compound (or a related 2-aminobenzophenone)

  • Aldehyde

  • Ammonium acetate

Procedure:

  • In a microwave-safe reaction vessel, mix the 2-aminobenzophenone derivative (1.0 mmol), aldehyde (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent and purify by column chromatography.

ReactantConditionTemperature (°C)Time (min)Yield (%)
2-Aminobenzophenone & BenzaldehydeMicrowave, Solvent-free1205-1570-91[1]

Visualizations

Experimental_Workflow_Quinazolinone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound G Reaction Setup A->G B Aldehyde / Other Electrophile B->G C Catalyst (e.g., Cu(I) or Pd(0)) C->G D Base (e.g., K2CO3) D->G E Solvent (e.g., DMSO) E->G F Heat (Conventional or Microwave) F->G H Reaction Monitoring (TLC) G->H I Work-up & Extraction H->I J Purification (Chromatography) I->J K Quinazolinone Derivative J->K

Caption: General experimental workflow for the synthesis of quinazolinone derivatives.

Signaling_Pathway_Quinazolinone_Formation A This compound C Iminium Intermediate A->C B Aldehyde B->C D Intramolecular Cyclization C->D Base-catalyzed E Dihydroquinazolinone Intermediate D->E F Oxidation E->F Oxidant (e.g., Air, O2) G Quinazolinone Product F->G

Caption: Proposed reaction pathway for quinazolinone formation.

References

Technical Support Center: Stability and Storage of (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (2-Aminophenyl)(morpholin-4-yl)methanone to prevent its degradation. It includes troubleshooting guides for common issues encountered during laboratory use and frequently asked questions, all tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify potential degradation and take appropriate action.

Observation Potential Cause Recommended Action
Color Change (e.g., from off-white to yellow/brown) Oxidation of the aminophenyl group.Discard the reagent and obtain a fresh batch. Implement stricter storage conditions, ensuring an inert atmosphere.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify storage conditions. Perform a purity check using HPLC. If degradation is confirmed, use a fresh, validated batch.
Appearance of new peaks in HPLC analysis Formation of degradation products.Characterize the new peaks using LC-MS to identify degradation products. Review storage and experimental conditions to identify the cause.
Reduced potency or activity in assays Degradation of the active compound.Quantify the purity of the compound using a validated stability-indicating HPLC method. Use a fresh batch of the compound for future experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage (1-2 years), it is recommended to store the compound at -20°C. For short-term storage (1-2 weeks), -4°C is acceptable. The compound should always be kept in a dark place and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and photodegradation.

Q2: My sample of this compound has been at room temperature for a few days. Is it still usable?

A2: While short excursions to room temperature may not cause significant degradation if the compound is protected from light and moisture, it is highly recommended to verify its purity via HPLC before use. A noticeable color change is a strong indicator of degradation.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved under strongly acidic or basic conditions, yielding 2-aminobenzoic acid and morpholine.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Photodegradation: Exposure to UV or visible light can promote the degradation of the aromatic amine moiety.

Q4: How can I test the stability of my sample?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and detect degradation products. A forced degradation study can be performed to intentionally degrade the compound under various stress conditions to identify potential degradation products and validate the analytical method.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial for understanding the stability of a drug substance and for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Data Summary

The following table provides representative data from a forced degradation study on a compound with a similar chemical structure, illustrating the expected level of degradation under various stress conditions.

Stress ConditionDurationTemperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH24 hours60°C18.5%3
3% H₂O₂24 hoursRoom Temp12.8%2
Thermal (Solid)48 hours70°C8.5%1
Photolytic (Solid)ICH Q1BAmbient10.3%2

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product1 2-Aminobenzoic Acid parent->hydrolysis_product1 Amide cleavage hydrolysis_product2 Morpholine parent->hydrolysis_product2 Amide cleavage oxidation_product Oxidized Impurities (e.g., Nitroso/Nitro derivatives) parent->oxidation_product Amine oxidation photo_product Photolytic Adducts/ Fragments parent->photo_product UV/Vis light

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Sample of This compound stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Analysis: - Purity Assessment - Degradation Product Profiling hplc->data end End: Stability Profile Established data->end

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Issue Encountered: Inconsistent Results or Visual Change check_storage Verify Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage purity_test Perform Purity Test (HPLC) check_storage->purity_test degraded Degradation Confirmed? purity_test->degraded discard Discard Batch & Review Handling Procedures degraded->discard Yes ok Compound is Stable. Review Experimental Protocol. degraded->ok No

Caption: Troubleshooting logic for stability issues.

Modifying experimental protocols for better results with (2-Aminophenyl)(morpholin-4-yl)methanone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with (2-Aminophenyl)(morpholin-4-yl)methanone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and development efforts.

I. Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the synthesis, purification, and experimental use of this compound.

Synthesis and Purification

Q1: I am experiencing low yields during the synthesis of this compound. What are the common causes?

A1: Low synthetic yields can be attributed to several factors:

  • Incomplete Reaction: The reaction between 2-aminobenzoyl chloride and morpholine may not have gone to completion. Consider extending the reaction time or slightly increasing the reaction temperature.

  • Competing Reactions: The primary amine of the 2-aminobenzoyl starting material can react with another molecule of the acid chloride, leading to dimer formation and reducing the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. Ensure anhydrous conditions, as water can hydrolyze the acid chloride. The base should be a non-nucleophilic organic base to avoid competing reactions.

  • Purification Losses: Significant product loss can occur during workup and purification steps. Optimize your extraction and chromatography procedures to minimize these losses.

Q2: My purified this compound shows impurities in the NMR spectrum. What are the likely contaminants?

A2: Common impurities can include:

  • Unreacted Starting Materials: Residual 2-aminobenzoyl starting materials or morpholine.

  • Side-Products: As mentioned above, self-condensation products of the starting materials can be a source of impurity.

  • Solvent Residues: Incomplete removal of solvents used during reaction or purification (e.g., dichloromethane, ethyl acetate).

Q3: How can I improve the purity of my final compound?

A3: To enhance purity:

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can effectively remove impurities.

  • Column Chromatography: Utilize silica gel column chromatography with an optimized solvent gradient to separate the desired product from contaminants.

  • Washing: Thoroughly wash the organic layer during the workup to remove water-soluble impurities and excess reagents.

Experimental Use

Q4: I am observing poor solubility of this compound in my aqueous assay buffer. What can I do?

A4: While the morpholine group generally improves aqueous solubility, issues can still arise.[1]

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological system.[1]

  • Sonication: Gentle sonication can help to dissolve the compound.

  • pH Adjustment: The amino group on the phenyl ring can be protonated at acidic pH, which may increase solubility. However, be mindful of how pH changes might affect your experiment and the stability of the compound.

Q5: My experimental results are inconsistent. What are the potential sources of variability?

A5: Inconsistent results can stem from several factors:

  • Compound Instability: The compound may be degrading in your stock solution or assay buffer. Prepare fresh stock solutions regularly and store them appropriately (see Q6).

  • Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, seeding density, and incubation time can all contribute to variability. Maintain consistent cell culture practices.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

Q6: What are the recommended storage conditions for this compound?

A6: To ensure the stability and longevity of the compound:

  • Solid Form: Store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

II. Quantitative Data

While specific IC50 values for this compound are not widely published, the following table presents data for structurally related 2-morpholino-4-anilinoquinoline derivatives, which also exhibit anticancer properties. This data can serve as a reference for designing your own experiments.

Compound IDSubstitution on Aniline MoietyIC50 (µM) against HepG2 (Human Liver Cancer) Cell Line
3c 4-fluoro11.42[2]
3d 4-chloro8.50[2]
3e 3,4-dichloro12.76[2]

III. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound. Optimization may be required.

Materials:

  • 2-Aminobenzoyl chloride

  • Morpholine

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve 2-aminobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve morpholine and triethylamine in anhydrous DCM.

  • Add the morpholine/triethylamine solution dropwise to the cooled 2-aminobenzoyl chloride solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

B. Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

IV. Visualizations

Signaling Pathway

Derivatives of this compound have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation and survival and is often dysregulated in cancer.[3][4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor (2-Aminophenyl) (morpholin-4-yl)methanone Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anticancer activity of this compound.

Experimental_Workflow start Start synthesis Synthesis & Purification of Compound start->synthesis characterization Characterization (NMR, MS, Purity) synthesis->characterization stock_prep Prepare Stock Solution (e.g., in DMSO) characterization->stock_prep treatment Treat Cells with Compound Dilutions stock_prep->treatment cell_culture Cell Culture (Cancer Cell Line) cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Data Analysis (Calculate IC50) mtt_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro anticancer evaluation.

References

Refinement of analytical techniques for (2-Aminophenyl)(morpholin-4-yl)methanone)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analytical refinement of (2-Aminophenyl)(morpholin-4-yl)methanone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary techniques for structural confirmation and purity assessment are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is ideal for purity determination and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis. For crystalline material, Single Crystal X-ray Diffraction provides definitive structural elucidation.[1]

Q2: What are the expected NMR chemical shifts for this compound?

A2: Based on analyses of structurally related compounds, the following are expected chemical shift ranges:

  • ¹H NMR: The morpholine ring protons typically appear as multiplets between 3.2 and 3.9 ppm. Aromatic protons are found in the downfield region, generally between 6.5 and 8.0 ppm.[1]

  • ¹³C NMR: The carbonyl carbon signal is characteristically downfield, often above 165 ppm. Carbons of the morpholine ring usually resonate in the 42-67 ppm range, while aromatic carbons appear between 115 and 150 ppm.[1]

Q3: What are the key signals to look for in the FTIR spectrum?

A3: The FTIR spectrum should exhibit characteristic absorption bands corresponding to the compound's functional groups:

  • N-H Stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C=O Stretching: A strong absorption at approximately 1650 cm⁻¹ for the ketone.[1]

  • C-O-C Stretching: A strong band around 1100 cm⁻¹ characteristic of the morpholine ring's ether linkage.[1]

  • C-N Stretching: In the 1250-1350 cm⁻¹ region for the aromatic amine and amide C-N bonds.[1]

Q4: How can I confirm the molecular weight of my synthesized this compound?

A4: High-Resolution Mass Spectrometry (HRMS) is the most effective technique for confirming the molecular formula by providing a highly accurate mass measurement of the protonated molecule, [M+H]⁺.[1]

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

HPLC Troubleshooting
Issue Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the basic amine group and residual silanols on the silica-based column.Use a base-deactivated column or an end-capped column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Optimize the mobile phase pH.
Poor Resolution Inappropriate mobile phase composition or column chemistry.Optimize the organic modifier (acetonitrile or methanol) percentage in the mobile phase. Try a different column with alternative selectivity (e.g., phenyl-hexyl).
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler sequence. Inject a blank solvent run to check for carryover.[2]
Baseline Drift Changes in mobile phase composition, temperature fluctuations, or column contamination.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Flush the column with a strong solvent.[2]
GC-MS Troubleshooting
Issue Potential Cause Suggested Solution
No Peak Detected Compound may be thermally labile or not volatile enough. Adsorption in the inlet or column.Derivatize the amine group to increase volatility and thermal stability. Use a deactivated inlet liner and a column suitable for amines. Check for leaks in the system.
Peak Broadening High dead volume in the system. Slow oven temperature ramp.Ensure proper column installation to minimize dead volume. Increase the oven temperature ramp rate.
Poor Sensitivity Analyte adsorption. Low ionization efficiency.Use a deactivated liner and column. Check the MS tune and ensure the ion source is clean. Consider chemical ionization (CI) as an alternative to electron ionization (EI).
Inconsistent Retention Times Fluctuations in carrier gas flow rate. Leaks in the system.Check the gas supply and regulators for consistent pressure. Perform a leak check of the entire GC system.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination and quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound. Derivatization may be necessary to improve peak shape and thermal stability.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

2. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

3. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-400

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of 1 mg/mL.

  • (Optional but recommended) Derivatization: To improve peak shape and volatility, consider derivatization of the primary amine using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing dissolve Dissolve Sample filter Filter (0.45 µm) dissolve->filter derivatize Derivatize (Optional for GC-MS) filter->derivatize hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms Direct Injection derivatize->gcms chromatogram Obtain Chromatogram hplc->chromatogram gcms->chromatogram mass_spectrum Obtain Mass Spectrum gcms->mass_spectrum integrate Peak Integration & Quantification chromatogram->integrate identify Compound Identification mass_spectrum->identify

Caption: General analytical workflow for this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_solutions Potential Solutions start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution ghost_peaks Ghost Peaks? start->ghost_peaks no_peak No Peak? start->no_peak peak_broadening Peak Broadening? start->peak_broadening solution_base_deactivated Use Base-Deactivated Column / Adjust Mobile Phase peak_tailing->solution_base_deactivated Yes solution_optimize_mobile_phase Optimize Mobile Phase / Change Column poor_resolution->solution_optimize_mobile_phase Yes solution_clean_system Clean System / Use Fresh Solvents ghost_peaks->solution_clean_system Yes solution_derivatize Derivatize Sample / Check for Leaks no_peak->solution_derivatize Yes solution_check_gc_params Check GC Parameters / Minimize Dead Volume peak_broadening->solution_check_gc_params Yes

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of (2-Aminophenyl)(morpholin-4-yl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of standard analytical techniques for the structural confirmation of (2-Aminophenyl)(morpholin-4-yl)methanone and its derivatives. It includes detailed experimental protocols and comparative data to aid researchers in unambiguously verifying the chemical structures of these medicinally important compounds.

Introduction to this compound Derivatives

This compound and its derivatives are a class of compounds featuring a core structure that is a valuable pharmacophore in medicinal chemistry. The morpholine moiety is known to improve the pharmacokinetic properties of drug candidates, while the aminophenyl group provides a versatile handle for further chemical modification. These derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] Given their therapeutic potential, rigorous and accurate structural confirmation is a critical step in their synthesis and development.

This guide focuses on the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Spectroscopic and Crystallographic Confirmation Techniques

A multi-technique approach is essential for the unambiguous structural elucidation of organic compounds. Each method provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR experiments are crucial for confirming the structure of this compound derivatives.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum, observing the chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J), and integration values.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Comparative Data:

The following table summarizes expected and reported NMR data for representative this compound derivatives and related structures.

Compound/Structure Fragment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
Aromatic Protons (Aminophenyl) 6.5 - 7.5 (multiplets)115 - 150[1][2]
Morpholine Protons (-CH₂-N- & -CH₂-O-) 3.2 - 4.0 (multiplets)42 - 49 (-CH₂-N-), 66 - 68 (-CH₂-O-)[1]
Amine Protons (-NH₂) 5.0 - 5.5 (broad singlet, exchangeable with D₂O)N/A[2]
(4-Aminophenyl)(morpholino)methanone 7.12 (d, 2H), 6.55 (d, 2H), 5.5 (bs, 2H), 3.28-3.66 (m, 8H)Not explicitly provided[3]
1-(4-Aminophenyl)piperidin-2-one 6.98 (d, 2H), 6.66 (d, 2H), 3.56 (t, 2H), 2.52 (t, 2H), 1.85-1.95 (m, 4H)170.3, 145.4, 134.3, 127.3 (2C), 115.6 (2C), 52.2, 32.8, 23.7, 21.6[1][2]
Carbonyl Carbon (C=O) N/A165 - 171[1][2]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Analysis

  • Sample Preparation: Samples can be analyzed as a solid using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Record the spectrum using an FTIR (Fourier-Transform Infrared) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Identify the absorption bands corresponding to the key functional groups.

Comparative Data:

Key vibrational modes confirm the presence of the primary amine, the tertiary amide, and the morpholine ring.[1]

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Reference Example Data (cm⁻¹) Reference
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3300 - 3500 (two bands)3437, 3320[1][2]
Aliphatic C-H (Morpholine) C-H Stretch2850 - 30002948[1][2]
Aromatic C-H C-H Stretch3000 - 3100Not specified[1]
Amide Carbonyl (C=O) C=O Stretch1630 - 1680 (strong)1640[2]
Aromatic C=C C=C Stretch1450 - 16001516[2]
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for determining the elemental composition and confirming the molecular formula of a synthesized compound.[1]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an HRMS instrument such as an Orbitrap or FT-ICR mass analyzer, typically coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Compare the experimentally observed m/z value with the theoretically calculated exact mass for the proposed molecular formula. A mass accuracy of <5 ppm is considered strong evidence.

Comparative Data:

Compound Molecular Formula Ion Calculated Exact Mass (m/z) Observed Exact Mass (m/z) Reference
This compoundC₁₁H₁₄N₂O₂[M+H]⁺207.1133Not reported, expected to be very close[1]
1-(4-Aminophenyl)piperidin-2-oneC₁₁H₁₄N₂O[M+H]⁺191.1184191.1181[1][2]
4-(4-Aminophenyl)morpholin-3-oneC₁₀H₁₂N₂O₂[M+H]⁺193.0977193.0980[2]
Single-Crystal X-ray Diffraction

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural proof. It determines the exact three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and stereochemistry, and reveals information about intermolecular interactions in the solid state.[1][4]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a solvent from a concentrated solution.[4]

  • Instrumentation: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: Irradiate the crystal with monochromatic X-rays at a controlled temperature (e.g., 173 K or 298 K).[4][5] Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure using specialized software (e.g., SHELX).[5]

Comparative Data:

Crystal data for derivatives provides insight into expected structural parameters. A key feature is the chair conformation of the morpholine ring and the dihedral angle between planar groups.[1][6]

Parameter (2-Aminophenyl)(p-tolyl)methanone (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone Reference
Formula C₁₄H₁₃NOC₁₇H₁₅BrCl₂N₂O₂[4][5]
Crystal System OrthorhombicMonoclinic[4][5]
Space Group P bcaP2₁/c[4][5]
Dihedral Angle 52.8 (3)° (between aromatic rings)59.3° (between substituted benzene rings)[4][5]
Key Feature Intramolecular N—H···O hydrogen bondNon-planar geometry[4][5]

Visualization of Workflows and Logic

Visual diagrams help clarify the experimental process and the relationship between different analytical techniques.

G Experimental Workflow: Synthesis and Confirmation cluster_synthesis Synthesis cluster_confirmation Structural Confirmation cluster_result Final Confirmation start Starting Materials (e.g., 2-nitrobenzoic acid, morpholine) reaction Chemical Reaction (e.g., Amide Coupling, Reduction) start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Purified Product ir IR Spectroscopy workup->ir Purified Product ms HRMS workup->ms Purified Product xray X-ray Diffraction (if crystalline) workup->xray Crystal Growth final Structure Confirmed nmr->final ir->final ms->final xray->final

Caption: Workflow for synthesis and structural confirmation.

G Logical Relationship of Analytical Data Structure This compound Derivative Structure NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS XRAY X-ray Diffraction Structure->XRAY NMR_Info • Carbon-Hydrogen Framework • Connectivity • Chemical Environment NMR->NMR_Info IR_Info • Functional Groups (-NH₂, C=O, C-O-C) IR->IR_Info MS_Info • Molecular Weight • Elemental Formula MS->MS_Info XRAY_Info • 3D Atomic Arrangement • Bond Lengths/Angles • Stereochemistry XRAY->XRAY_Info

Caption: How different techniques confirm the structure.

References

Validating the Biological Activity of (2-Aminophenyl)(morpholin-4-yl)methanone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of (2-Aminophenyl)(morpholin-4-yl)methanone, a scaffold of significant interest in medicinal chemistry. Derivatives of this compound have demonstrated a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This document focuses on their potential as anticancer agents, particularly through the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival.

Comparative Analysis of Biological Activity

Table 1: Anticancer Activity of Morpholine-Containing Analogs

Compound IDCore StructureCancer Cell LineIC50 (µM)Reference
Analog A 2-morpholino-4-anilinoquinolineHepG2 (Liver Cancer)11.42[1][2]
Analog B 2-morpholino-4-anilinoquinolineHepG2 (Liver Cancer)8.50[1][2]
Analog C 2-morpholino-4-anilinoquinolineHepG2 (Liver Cancer)12.76[1][2]
LY294002 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-oneSmooth Muscle CellsNot Specified[3]
ZSTK474 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazoleA375 (Melanoma)0.58[3]

Table 2: PI3K Inhibition Profile of Morpholine-Containing Analogs

Compound IDPI3K IsoformIC50 (nM)Reference
Thieno[3,2-d]pyrimidine derivative 15e p110α2.0[3]
LY294002 Pan-Class I1400[3]

Key Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Analogs of this compound have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation mTOR mTOR pAkt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor This compound Analog Inhibitor->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound analogs are provided below.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CellCulture Cancer Cell Line Culture Purification->CellCulture MTT_Assay Cell Viability Assay (MTT) CellCulture->MTT_Assay PI3K_Assay PI3K Inhibition Assay CellCulture->PI3K_Assay WesternBlot Western Blot (Akt Phosphorylation) CellCulture->WesternBlot IC50 IC50 Determination MTT_Assay->IC50 PI3K_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis WesternBlot->SAR IC50->SAR

Workflow for Biological Activity Validation
Protocol 1: Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, A375)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 2: In Vitro PI3K Inhibition Assay

This assay measures the direct inhibitory effect of the analogs on PI3K enzyme activity.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α)

  • PI3K assay buffer

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, PI3K enzyme, and PI3K assay buffer.

  • Initiation: Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescent signal is inversely proportional to the PI3K activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis for Akt Phosphorylation

This method is used to assess the inhibition of the PI3K pathway within cells by measuring the phosphorylation status of its downstream target, Akt.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Wash the cells with ice-cold PBS and lyse them using lysis buffer.[6][7][8]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[6][7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies overnight at 4°C.[9]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Akt to total Akt and the loading control to determine the effect of the compounds on Akt phosphorylation.

References

Efficacy of (2-Aminophenyl)(morpholin-4-yl)methanone Derivatives in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of (2-Aminophenyl)(morpholin-4-yl)methanone and structurally related compounds have emerged as a promising class of molecules in the field of oncology.[1] Possessing a versatile morpholine scaffold, a known pharmacophore that can enhance drug-like properties, these compounds have demonstrated significant potential as anticancer agents.[1] This guide provides a comparative analysis of the efficacy of selected derivatives, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action to support further research and development in this area.

Comparative Efficacy of Novel Derivatives

Recent studies have focused on the synthesis and evaluation of various derivatives, particularly those incorporating a 1,3,5-triazine core, which are structurally analogous to the this compound framework. The antiproliferative activities of these compounds have been assessed against a panel of human cancer cell lines, with several derivatives exhibiting potent cytotoxic effects.

A notable study designed and synthesized a series of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides and evaluated their ability to inhibit cancer cell growth.[2][3] The half-maximal inhibitory concentrations (IC50) for the most active compounds from this series are summarized in the table below.

Compound IDHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)U-87 MG (Glioblastoma)A549 (Lung)
T6 >50>5045.3±3.6>50>50
T10 1.9±0.22.1±0.32.5±0.33.7±0.44.6±0.5
T11 1.5±0.11.8±0.22.1±0.22.9±0.33.8±0.4
T12 2.3±0.22.8±0.33.1±0.34.2±0.45.1±0.5
T19 3.1±0.34.2±0.44.9±0.56.8±0.78.2±0.8
Cisplatin 8.7±0.912.4±1.310.2±1.115.6±1.618.3±1.9

Another derivative, 2-(Morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine, has also been investigated for its cytotoxic effects. In a study utilizing human breast cancer cells (BT474) and normal human fibroblasts, this compound demonstrated a promising therapeutic window.

CompoundCell LineIC50 (µM)
2-(Morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazine BT474 (Breast Cancer)1.4±0.3
Normal Human Fibroblasts>2.0

Experimental Protocols

The evaluation of the cytotoxic activity of these this compound derivatives was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These are then serially diluted to the desired concentrations in fresh cell culture medium. The medium in the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects on cell proliferation.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The anticancer activity of these morpholine-containing derivatives is often attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

Several studies suggest that derivatives of this compound may exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[2] This pathway is frequently hyperactivated in various cancers and plays a crucial role in promoting tumor growth and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Derivative This compound Derivative (e.g., T11) Derivative->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a derivative.

Experimental Workflow for Efficacy Evaluation

The overall process of evaluating the anticancer efficacy of novel this compound derivatives involves a systematic workflow from synthesis to in vitro testing.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Screening Cell_Culture->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) IC50->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Hoechst Staining) IC50->Apoptosis_Assay

Caption: Workflow for evaluating the anticancer efficacy of novel compounds.

References

A Comparative Guide to the Structure-Activity Relationship of (2-Aminophenyl)(morpholin-4-yl)methanone Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-Aminophenyl)(morpholin-4-yl)methanone scaffold, a derivative of the 2-aminobenzamide class, has garnered significant interest in medicinal chemistry as a promising framework for the development of novel anticancer therapeutics. Structure-activity relationship (SAR) studies on this class of compounds have primarily focused on their potent inhibitory effects on two key families of enzymes implicated in cancer progression: Poly(ADP-ribose) polymerases (PARPs) and Histone Deacetylases (HDACs). This guide provides a comprehensive comparison of the performance of this compound analogs and related 2-aminobenzamides, supported by experimental data and detailed protocols.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the quantitative SAR data for 2-aminobenzamide derivatives, highlighting the impact of structural modifications on their inhibitory activity against HDAC and PARP enzymes.

Table 1: Structure-Activity Relationship of 2-Aminobenzamide Derivatives as HDAC Inhibitors

Compound IDR1 (at 5-position of aminophenyl ring)R2 (on benzamide ring)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
1 H4-(3-indolyl)130280310[1]
2 H4-(N-methyl-3-indolyl)140560590[1]
3 2-thienylH2602470>10000[1]
4 4-fluorophenylH---[2]
5 H4-(bis(2-chloroethyl)amino)95.2260.7255.7[3]
Vorinostat (SAHA) (Reference Compound)-10-20[3]

Note: A dash (-) indicates that data was not available in the cited sources.

Table 2: Structure-Activity Relationship of Benzamide Derivatives as PARP Inhibitors

Compound IDCore StructurePARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)Reference
Y17 Rucaparib analog0.61--[4]
Y29 Rucaparib analog0.66--[4]
Y31 Rucaparib analog0.41--[4]
Y49 Rucaparib analog0.9661.9064.5[4]
Olaparib (Reference Compound)1.4 - 50.2 - 0.3~0.1 - 0.2[5]

Note: While specific PARP inhibition data for this compound derivatives is limited in the public domain, the data for related benzamide-containing PARP inhibitors is presented for structural and functional comparison.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

In Vitro Fluorometric HDAC Enzyme Inhibition Assay[6]
  • Reagent Preparation :

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) in HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a working solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare a developer solution (e.g., Trypsin) and a stop solution (e.g., Trichostatin A).

  • Assay Procedure :

    • In a 96-well black microplate, add the HDAC Assay Buffer, serial dilutions of the test compound (or DMSO for control), and the diluted HDAC enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding the developer solution containing the stop solution.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Analysis :

    • Measure the fluorescence using a microplate reader (Excitation: 355-360 nm, Emission: 460 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Chemiluminescent PARP1 Inhibition Assay
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a working solution of recombinant PARP1 enzyme and activated DNA in PARP assay buffer.

    • Prepare a working solution of β-NAD+.

  • Assay Procedure :

    • To the wells of a suitable assay plate, add serial dilutions of the test compound or vehicle control.

    • Add the PARP1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the enzymatic reaction by adding the β-NAD+ solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection and Data Analysis :

    • Stop the reaction and develop the chemiluminescent signal according to the specific kit manufacturer's instructions.

    • Measure the chemiluminescence using a microplate reader.

    • Subtract the background signal (wells with no enzyme).

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow.

HDAC_Inhibition_Pathway HDAC_Inhibitor This compound Derivative HDACs HDACs (Class I) HDAC_Inhibitor->HDACs Inhibits Acetylated_Histones Acetylated Histones HDACs->Acetylated_Histones Deacetylates Histones Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21) Open_Chromatin->TSG Activates Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Induces Apoptosis Apoptosis TSG->Apoptosis Induces

Caption: Signaling pathway of HDAC inhibition by 2-aminobenzamide derivatives.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits & Activates Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse Leads to PARylation PARylation PARP1->PARylation PARP_Inhibitor This compound Derivative PARP_Inhibitor->PARP1 Inhibits Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Proteins Recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Experimental_Workflow_HDAC start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (37°C, 15 min) plate_setup->pre_incubation reaction_start Add Fluorogenic Substrate pre_incubation->reaction_start incubation Incubation (37°C, 30 min) reaction_start->incubation stop_develop Add Developer & Stop Solution incubation->stop_develop final_incubation Incubation (RT, 15 min) stop_develop->final_incubation measurement Measure Fluorescence final_incubation->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

References

Benchmarking (2-Aminophenyl)(morpholin-4-yl)methanone Against Known PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2-Aminophenyl)(morpholin-4-yl)methanone, a compound of interest due to its structural similarity to known inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. While direct experimental data on the inhibitory activity of this compound against PI3K isoforms is not publicly available, its morpholine moiety is a key pharmacophore in several potent PI3K inhibitors. This guide benchmarks the compound against established pan- and isoform-selective PI3K inhibitors, offering a framework for evaluating its potential as a therapeutic agent.

Introduction to this compound and PI3K Signaling

This compound, with CAS number 39630-24-5, is a synthetic organic compound. Derivatives of this molecule have demonstrated potential anticancer, antimicrobial, and anti-inflammatory properties. The presence of a morpholine ring is a notable structural feature, as this heterocycle is integral to the activity of numerous PI3K inhibitors.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for drug development. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ.

Quantitative Comparison of Inhibitory Potency

Due to the absence of direct inhibitory data for this compound, this section presents the half-maximal inhibitory concentrations (IC50) of the well-characterized pan-PI3K inhibitor ZSTK474, which also contains a morpholine moiety, alongside other established isoform-selective inhibitors. This provides a benchmark for the potency that might be expected from morpholine-containing PI3K inhibitors.

InhibitorTarget(s)PI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
ZSTK474 Pan-Class I PI3K16[1][2]44[1][2]49[1][2]5[2]
LY294002 Pan-Class I PI3K500970-570
Idelalisib (CAL-101) PI3Kδ selective---2.5
Eganelisib (IPI-549) PI3Kγ selective3200350016>8400
GSK2636771 PI3Kβ selective>900-fold selectivity over β5.2>900-fold selectivity over β>10-fold selectivity over β

Note: A lower IC50 value indicates greater potency. "-" indicates data not available or not applicable.

Signaling Pathway and Inhibition Mechanism

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the kinase AKT, which in turn regulates a multitude of cellular processes.

PI3K_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Potential Inhibition Experimental_Workflow Start Start PrepCompound Prepare Serial Dilution of This compound Start->PrepCompound PrepReagents Prepare PI3K Enzyme, Substrate (PIP2), and ATP Start->PrepReagents Reaction Incubate Compound, Enzyme, Substrate, and ATP PrepCompound->Reaction PrepReagents->Reaction Detection Add ADP-Glo™ Reagents and Measure Luminescence Reaction->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis End End Analysis->End

References

A Comparative Analysis of Synthetic Routes to Aminophenyl(morpholin-4-yl)methanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Aminophenyl(morpholin-4-yl)methanones are a class of compounds with significant interest, particularly as building blocks in the synthesis of pharmaceuticals. This guide provides a comparative analysis of various synthetic routes to these compounds, focusing on (3-aminophenyl)(morpholino)methanone and its structural isomer, 4-(4-aminophenyl)morpholin-3-one, a crucial intermediate in the production of the anticoagulant Rivaroxaban.[1][2] The analysis highlights key quantitative data, detailed experimental protocols, and the advantages and disadvantages of each approach.

Comparison of Synthetic Yields and Conditions

The following table summarizes the quantitative data for different synthetic routes to aminophenyl(morpholin-4-yl)methanones, offering a clear comparison of their efficiencies.

Target CompoundStarting MaterialKey StepsReported Yield(s)Key Reaction Conditions
(3-Aminophenyl)(morpholino)methanone Benzotrichloride1. Nitration2. Chlorination3. Condensation with morpholine4. ReductionStep 1: 90-95% selectivityStep 2: 80%Step 4: 80%Step 1: 90% Nitric acidStep 2: Thionyl chlorideStep 4: Iron and HCl
4-(4-Aminophenyl)morpholin-3-one 4-Fluoronitrobenzene1. Coupling with morpholin-3-one2. ReductionOverall yield: < 7% (not advisable for industrial scale)Step 1: Sodium hydride, N-methyl-pyrrolidoneStep 2: Palladium on carbon, H₂, Tetrahydrofuran, 70°C
4-(4-Aminophenyl)morpholin-3-one N-(2-Hydroxyethyl)aniline1. Reaction with chloroacetyl chloride2. Nitration3. HydrogenationOverall yield: 52%Step 3: Palladium on carbon, H₂, Ethanol, 80°C
4-(4-Aminophenyl)morpholin-3-one 2-(2-Chloroethoxy)acetic acid1. Amide formation with 4-nitroaniline2. Ring closure3. HydrogenationOverall yield: 33.8% (Step 1: 50%, Step 2: 90%, Step 3: 75%)Step 1: Boric acid catalysisStep 2: Sodium hydroxide (phase-transfer conditions)Step 3: Hydrogenation
4-(4-Aminophenyl)morpholin-3-one 2-(2-chloroethoxy)ethanol1. Oxidation to 2-(2-chloroethoxy)acetic acid2. Amide formation with 4-nitroaniline3. Ring closure4. HydrogenationOverall yield: 68% (Step 3: 92%, Step 4: Not specified individually)Step 1: TEMPO-catalyzed oxidationStep 3: Potassium carbonate in acetonitrile or another procedure with 92% yieldStep 4: Palladium on carbon, H₂ (1-5 bar), aqueous acetic acid, 15-70°C
4-(4-Aminophenyl)morpholin-3-one p-Halonitrobenzene and Morpholine1. Condensation2. Oxidation3. ReductionReduction step yield: 94.9%Step 3: Pd/C, H₂
4-(4-Aminophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-oneReduction97.8%Pd/C, H₂ (0.4 MPa), Ethanol, 60°C, 3h[3]
4-(4-Aminophenyl)morpholin-3-one 4-(4-nitrophenyl)morpholin-3-oneReduction94%5% Pd/C, H₂ (8 bar), Water, 90°C, 1.5-2h[4]

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate replication and evaluation.

Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride[5][6]
  • Step 1: Nitration of Benzotrichloride: Benzotrichloride is nitrated using 90% nitric acid to selectively obtain meta-nitrobenzoic acid.

  • Step 2: Chlorination of meta-Nitrobenzoic Acid: The resulting acid is treated with thionyl chloride to yield meta-nitrobenzoyl chloride.

  • Step 3: Condensation with Morpholine: The benzoyl chloride is then condensed with morpholine to form (3-nitrophenyl)(morpholino)methanone.

  • Step 4: Reduction of the Nitro Group: The nitro compound is reduced using iron and hydrochloric acid to yield the final product, (3-aminophenyl)(morpholino)methanone.

Improved Synthesis of 4-(4-Aminophenyl)morpholin-3-one[7]
  • Step 1: Oxidation of 2-(2-chloroethoxy)ethanol: 2-(2-chloroethoxy)ethanol is oxidized using a TEMPO-catalyzed reaction with sodium or calcium hypochlorite to produce 2-(2-chloroethoxy)acetic acid.

  • Step 2: Amide formation: The resulting acid is coupled with 4-nitroaniline in the presence of a phenylboronic acid catalyst, with azeotropic removal of water.

  • Step 3: Ring Closure: The intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, is cyclized by heating with potassium carbonate in acetonitrile. The product, 4-(4-nitrophenyl)morpholin-3-one, is obtained in high yield after acidification and solvent exchange.

  • Step 4: Hydrogenation: 4-(4-nitrophenyl)morpholin-3-one is dissolved in aqueous acetic acid and hydrogenated over a palladium on carbon catalyst at a hydrogen pressure of 1-5 bar and a temperature of 15-70°C. After the reaction, the catalyst is filtered off, and the solvent is changed to 2-propanol to crystallize the final product.

High-Yield Reduction of 4-(4-nitrophenyl)morpholin-3-one[3]
  • Procedure: 1.57 g of 4-(4-nitrophenyl)-3-morpholinone and 0.37 g of palladium on carbon are added to an autoclave with 20 mL of absolute ethanol. The vessel is purged with hydrogen three times. The reaction is stirred at 60°C under a hydrogen pressure of 0.4 MPa for 3 hours. After the reaction, the palladium on carbon is removed by filtration, and the filtrate is concentrated under reduced pressure. The final product is obtained by recrystallization from ethanol with a reported yield of 97.8%.[3]

Comparative Workflow of Synthetic Routes

The following diagram illustrates the different synthetic pathways to aminophenyl(morpholin-4-yl)methanones, highlighting the key starting materials and intermediates.

G cluster_0 Synthesis of (3-Aminophenyl)(morpholino)methanone cluster_1 Synthesis of 4-(4-Aminophenyl)morpholin-3-one cluster_2 Route A cluster_3 Route B cluster_4 Route C cluster_5 Route D (Improved) cluster_6 Route E Benzotrichloride Benzotrichloride m-Nitrobenzoic Acid m-Nitrobenzoic Acid Benzotrichloride->m-Nitrobenzoic Acid Nitration (90-95% selectivity) m-Nitrobenzoyl Chloride m-Nitrobenzoyl Chloride m-Nitrobenzoic Acid->m-Nitrobenzoyl Chloride Chlorination (80% yield) (3-Nitrophenyl)(morpholino)methanone (3-Nitrophenyl)(morpholino)methanone m-Nitrobenzoyl Chloride->(3-Nitrophenyl)(morpholino)methanone Condensation (3-Aminophenyl)(morpholino)methanone (3-Aminophenyl)(morpholino)methanone (3-Nitrophenyl)(morpholino)methanone->(3-Aminophenyl)(morpholino)methanone Reduction (80% yield) 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-(4-Nitrophenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one 4-Fluoronitrobenzene->4-(4-Nitrophenyl)morpholin-3-one Coupling (<7% overall) 4-(4-Aminophenyl)morpholin-3-one 4-(4-Aminophenyl)morpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one->4-(4-Aminophenyl)morpholin-3-one Reduction (up to 97.8% yield) N-(2-Hydroxyethyl)aniline N-(2-Hydroxyethyl)aniline 4-Phenylmorpholin-3-one 4-Phenylmorpholin-3-one N-(2-Hydroxyethyl)aniline->4-Phenylmorpholin-3-one Reaction with Chloroacetyl Chloride 4-Phenylmorpholin-3-one->4-(4-Nitrophenyl)morpholin-3-one Nitration (52% overall) 2-(2-Chloroethoxy)acetic acid 2-(2-Chloroethoxy)acetic acid 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide 2-(2-Chloroethoxy)acetic acid->2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide Amide Formation (50% yield) 2-(2-Chloroethoxy)acetic acid->2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide Amide Formation 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide->4-(4-Nitrophenyl)morpholin-3-one Ring Closure (90% yield) 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide->4-(4-Nitrophenyl)morpholin-3-one Ring Closure (92% yield) 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol 2-(2-chloroethoxy)ethanol->2-(2-Chloroethoxy)acetic acid Oxidation p-Halonitrobenzene p-Halonitrobenzene 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine p-Halonitrobenzene->4-(4-Nitrophenyl)morpholine Condensation 4-(4-Nitrophenyl)morpholine->4-(4-Nitrophenyl)morpholin-3-one Oxidation

Caption: Comparative synthetic pathways to aminophenyl(morpholin-4-yl)methanones.

Conclusion

The synthesis of aminophenyl(morpholin-4-yl)methanones can be achieved through various routes, each with its own set of advantages and drawbacks. For (3-aminophenyl)(morpholino)methanone, the four-step synthesis from benzotrichloride offers good yields in its individual steps.

For the industrially significant 4-(4-aminophenyl)morpholin-3-one, older methods starting from 4-fluoronitrobenzene suffer from very low overall yields. The route commencing with N-(2-hydroxyethyl)aniline provides a moderate overall yield of 52%, but the nitration step can be problematic on an industrial scale.[5] Syntheses starting from 2-(2-chloroethoxy)acetic acid or its precursor 2-(2-chloroethoxy)ethanol have shown significant improvements in overall yield, with the latter reaching 68%.[5] The final reduction step of 4-(4-nitrophenyl)morpholin-3-one is highly efficient, with yields reported to be as high as 97.8% under optimized conditions.[3] The choice of the most suitable synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and safety considerations associated with the reaction conditions. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

In Vivo Validation of (2-Aminophenyl)(morpholin-4-yl)methanone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential in vivo anti-inflammatory activity of (2-Aminophenyl)(morpholin-4-yl)methanone and its derivatives against established anti-inflammatory agents. While direct in vivo validation data for this compound is not extensively available in the public domain, this guide draws upon published data for structurally related morpholine-containing compounds and standard non-steroidal anti-inflammatory drugs (NSAIDs) to provide a framework for its evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical entity featuring a morpholine ring, a pharmacophore recognized for its presence in a variety of biologically active compounds.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The anti-inflammatory potential of morpholine-containing compounds is of significant interest, with several studies demonstrating their efficacy in preclinical models of inflammation.[3][4] This guide will compare the reported anti-inflammatory effects of representative morpholine derivatives and standard drugs, providing a basis for the potential validation of this compound.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the in vivo anti-inflammatory activity of selected compounds from the literature, primarily focusing on the widely used carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation.[5][6]

Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

CompoundDoseTime Post-Carrageenan% Inhibition of EdemaReference
Benzothiazole Derivative 17c 10 mg/kg1 h72%[6][7][8]
2 h76%[6][7][8]
3 h80%[6][7][8]
Benzothiazole Derivative 17i 10 mg/kg1 h64%[6][7][8]
2 h73%[6][7][8]
3 h78%[6][7][8]
Indomethacin (Standard) 10 mg/kg1 h55%[6]
2 h62%[6]
3 h68%[6]
Quinazolinone Derivative 21 50 mg/kg-32.5%[9]
Celecoxib (Standard) Not specified--[8]

Table 2: Analgesic Activity of Selected Compounds

CompoundTime Post-AdministrationED50 (µM/kg)Reference
Benzothiazole Derivative 17c 0.5 h96[8]
1 h102[8]
2 h89[8]
Benzothiazole Derivative 17i 0.5 h84[8]
1 h72[8]
2 h69[8]
Celecoxib (Standard) 0.5 h156[8]
1 h72[8]
2 h70[8]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.[5]

NF_kB_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces

NF-κB Signaling Pathway in Inflammation

MAPK_Signaling_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylate MAPK MAPK MAPKK->MAPK Phosphorylate Transcription Factors Transcription Factors MAPK->Transcription Factors Activate Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Mediate

MAPK Signaling Pathway in Inflammation

Experimental Protocols

A standardized workflow is crucial for the in vivo validation of novel anti-inflammatory compounds.

experimental_workflow cluster_0 Pre-clinical Evaluation cluster_1 In Vivo Anti-inflammatory Model cluster_2 Analysis Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Acute Toxicity Study Acute Toxicity Study In Vitro Screening->Acute Toxicity Study Dose Selection Dose Selection Acute Toxicity Study->Dose Selection Animal Acclimatization Animal Acclimatization Dose Selection->Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Compound Administration Compound Administration Grouping->Compound Administration Induction of Inflammation Induction of Inflammation Compound Administration->Induction of Inflammation Data Collection Data Collection Induction of Inflammation->Data Collection Biochemical Analysis Biochemical Analysis Data Collection->Biochemical Analysis Histopathological Analysis Histopathological Analysis Data Collection->Histopathological Analysis Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Histopathological Analysis->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Experimental Workflow for In Vivo Validation
Carrageenan-Induced Paw Edema in Rats

This is a widely accepted and reproducible model for acute inflammation.[6]

Materials:

  • Wistar albino rats (150-200g)

  • This compound (or derivative)

  • Reference drug (e.g., Indomethacin)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% methylcellulose)[6]

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin 10 mg/kg)

    • Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

  • Compound Administration: Administer the test compound and reference drug intraperitoneally or orally 30-60 minutes before the induction of inflammation.[6]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[6]

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] * 100

    Where:

    • Vc = Mean paw volume of the control group

    • Vt = Mean paw volume of the treated group

Conclusion

While direct in vivo evidence for the anti-inflammatory activity of this compound is limited, the data available for structurally related morpholine and benzothiazole derivatives suggest a promising potential for this class of compounds. The provided comparative data and experimental protocols offer a robust framework for the systematic in vivo validation of this compound and its analogues. Further studies are warranted to elucidate its precise mechanism of action and to establish a comprehensive safety and efficacy profile.

References

Comparative Analysis of (2-Aminophenyl)(morpholin-4-yl)methanone Derivatives: A Focus on PI3K Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals analyzing the cross-reactivity of (2-Aminophenyl)(morpholin-4-yl)methanone derivatives, a class of compounds with significant therapeutic potential, particularly as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway.

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, with numerous analogues demonstrating potent anticancer, anti-inflammatory, and neuroprotective properties.[1] A key mechanism of action for many of these derivatives is the inhibition of the PI3K signaling cascade, a critical regulator of cell growth, proliferation, and survival.[2] This guide provides an objective comparison of the cross-reactivity profiles of these derivatives, with a particular focus on selectivity across different PI3K isoforms and the broader human kinome.

Understanding the PI3K Signaling Pathway

The PI3K pathway is a central node in cellular signaling, activated by a variety of cell surface receptors. Upon activation, PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a multitude of cellular processes. Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_Signaling_Pathway receptor Cell Surface Receptor pi3k PI3K receptor->pi3k Activation pip2 PIP2 pip3 PIP3 pi3k->pip3 pip2->pip3 Phosphorylation akt AKT pip3->akt Activation downstream Downstream Cellular Processes (Growth, Proliferation, Survival) akt->downstream inhibitor This compound Derivative inhibitor->pi3k Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

Comparative Cross-Reactivity Data

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. Off-target effects can lead to toxicity and diminish the overall efficacy of a drug candidate. The following tables summarize the cross-reactivity data for a representative thieno[3,2-d]pyrimidine derivative of this compound, Compound 15e, which has demonstrated potent and selective inhibition of PI3Kα.

Table 1: Inhibitory Activity of Compound 15e against Class I PI3K Isoforms

TargetIC50 (nM)
PI3Kα (p110α)2.0
PI3Kβ (p110β)>1000
PI3Kδ (p110δ)>1000
PI3Kγ (p110γ)>1000

Data sourced from Hayakawa et al. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

Table 2: Selectivity Profile of Compound 15e against a Panel of Protein Kinases

Kinase% Inhibition at 1 µM
AKT1<10
CDK2<10
EGFR<10
mTOR<10
PKA<10
PKCα<10
SRC<10

Data sourced from Hayakawa et al. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

These data highlight the remarkable selectivity of Compound 15e for the p110α isoform of PI3K, with negligible activity against other Class I isoforms and a selection of other protein kinases at a concentration of 1 µM.

Experimental Protocols

The determination of an inhibitor's cross-reactivity profile relies on robust and standardized experimental methodologies. Both biochemical and cell-based assays are essential for a comprehensive evaluation.

Biochemical Kinase Inhibition Assay (PI3K Isoforms)

This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.

Protocol:

  • Reagents and Materials:

    • Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p85γ).

    • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.

    • [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Test compound (e.g., Compound 15e) serially diluted in DMSO.

    • 96-well assay plates.

    • Scintillation counter.

  • Procedure:

    • Add 10 µL of the kinase reaction buffer containing the respective PI3K isoform to each well of a 96-well plate.

    • Add 1 µL of the serially diluted test compound to the wells.

    • Initiate the kinase reaction by adding 10 µL of a substrate mix containing PIP2 and [γ-³³P]ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled PIP3.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow start Start add_kinase Add PI3K Isoform to 96-well plate start->add_kinase add_compound Add Serially Diluted Test Compound add_kinase->add_compound add_substrate Add PIP2 and [γ-³³P]ATP add_compound->add_substrate incubate Incubate at RT add_substrate->incubate stop_reaction Terminate Reaction with EDTA incubate->stop_reaction filter_capture Transfer to Filter Plate and Capture PIP3 stop_reaction->filter_capture wash Wash to Remove Unincorporated ATP filter_capture->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the biochemical kinase inhibition assay.

Kinome-wide Selectivity Profiling (KINOMEscan®)

This competition binding assay provides a broad assessment of an inhibitor's selectivity against a large panel of human kinases.

Protocol:

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.

  • Procedure:

    • A panel of DNA-tagged human kinases is used.

    • The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate.

    • After reaching equilibrium, the plates are washed to remove unbound kinase.

    • The amount of kinase bound to the solid support is quantified by qPCR of the attached DNA tag.

  • Data Analysis:

    • The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.

    • The dissociation constant (Kd) can also be determined from a dose-response curve.

KINOMEscan_Workflow start Start prepare_reagents Prepare DNA-tagged Kinases, Immobilized Ligand, and Test Compound start->prepare_reagents incubate Incubate Kinase, Ligand, and Compound prepare_reagents->incubate wash Wash to Remove Unbound Kinase incubate->wash quantify Quantify Bound Kinase via qPCR wash->quantify analyze Analyze Data (%Ctrl or Kd) quantify->analyze end End analyze->end

Caption: General workflow for the KINOMEscan® selectivity profiling assay.

Conclusion

The presented data and methodologies provide a framework for the comprehensive evaluation of the cross-reactivity of this compound derivatives. The example of Compound 15e demonstrates that high selectivity for specific PI3K isoforms can be achieved within this chemical class, a crucial attribute for the development of safe and effective targeted therapies. Researchers and drug development professionals are encouraged to utilize these comparative approaches to guide the design and optimization of novel kinase inhibitors.

References

A Head-to-Head Comparison of (2-Aminophenyl)(morpholin-4-yl)methanone Analogs and Other Heterocyclic Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the anticancer performance of heterocyclic scaffolds containing the morpholine moiety. While direct comparative data for (2-Aminophenyl)(morpholin-4-yl)methanone itself is limited in publicly accessible literature, we will utilize close structural analogs—2-morpholino-4-anilinoquinolines—as a primary reference point. The quinoline core represents a cyclized and functionalized version of the aminophenyl methanone structure, providing a relevant basis for comparison against other prominent morpholine-bearing scaffolds such as quinazolines and benzimidazole-oxadiazoles.

The morpholine ring is a well-established "privileged" pharmacophore in medicinal chemistry, known to improve the physicochemical properties and biological activity of parent compounds.[1] This guide will delve into the quantitative performance of these scaffolds against various cancer cell lines and specific molecular targets, supplemented by detailed experimental protocols and illustrative diagrams to provide a comprehensive resource for researchers in the field of oncology drug discovery.

Quantitative Performance Data

The following tables summarize the in vitro anticancer activity of various morpholine-containing heterocyclic scaffolds. It is important to note that these data are compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions. However, the data provides valuable insights into the relative potency and spectrum of activity for each scaffold class.

Table 1: Cytotoxicity of 2-Morpholino-4-anilinoquinoline Scaffolds (Analogs of the Primary Scaffold)

Compound IDAniline Moiety SubstitutionTarget Cell LineIC50 (µM)Reference
3c 4-fluoroHepG2 (Liver Carcinoma)11.42[1]
3d 4-chloroHepG2 (Liver Carcinoma)8.50[1]
3e 3,4-dichloroHepG2 (Liver Carcinoma)12.76[1]

Table 2: Cytotoxicity of Morpholine-Substituted Quinazoline Scaffolds

Compound IDTarget Cell LineIC50 (µM)Reference
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29
SHSY-5Y (Neuroblastoma)9.54 ± 0.15
AK-10 A549 (Lung Carcinoma)-
MCF-7 (Breast Adenocarcinoma)-
SHSY-5Y (Neuroblastoma)-

Specific IC50 values for AK-10 were not explicitly provided in the source material, but it was identified as one of the most active compounds in the series.

Table 3: Activity of Morpholine-Benzimidazole-Oxadiazole Scaffolds

Compound IDTargetIC50 (µM)Reference
5c VEGFR-2 Enzyme0.915 ± 0.027
5h VEGFR-2 Enzyme0.049 ± 0.002
5j VEGFR-2 Enzyme0.098 ± 0.011
Sorafenib (Ref.) VEGFR-2 Enzyme0.037 ± 0.001
5h HT-29 (Colon Carcinoma)-

Specific IC50 value for compound 5h against HT-29 cells was not provided, but it was highlighted as a potent compound in the study.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays commonly used to evaluate the anticancer potential of novel compounds.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HepG2, MCF-7, A549).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., medium with 0.1% DMSO) and a positive control (a known anticancer drug).

    • Incubate for a specified treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase domain.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT).

    • Prepare a solution of recombinant human VEGFR-2 kinase domain.

    • Prepare a solution of a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.

    • Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Luminescent Assay: Using a reagent like ADP-Glo™, which measures the amount of ADP produced, inversely proportional to kinase inhibition.

      • ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis:

    • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.[2][3]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[4]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA-binding dye, and RNase A (to prevent staining of RNA).[4][5]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

    • Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Analyze the data using appropriate software (e.g., FlowJo, ModFit LT).[6][7]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

G cluster_0 Receptor Activation cluster_1 Downstream Effectors cluster_2 Cellular Responses VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds to P P VEGFR-2->P Dimerization & Autophosphorylation PLCγ PLCγ P->PLCγ PI3K PI3K P->PI3K Src Src P->Src Proliferation Proliferation PLCγ->Proliferation Survival Survival PI3K->Survival Migration Migration Src->Migration Permeability Permeability Src->Permeability Inhibitor Inhibitor Inhibitor->P Blocks

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h (37°C, 5% CO2) Cell_Seeding->Incubation_24h Compound_Treatment Add Test Compounds (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizer (e.g., DMSO) Incubation_4h->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate % Viability & Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cell viability assay.

References

Reproducibility in Focus: A Comparative Analysis of (2-Aminophenyl)(morpholin-4-yl)methanone in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of experiments utilizing (2-Aminophenyl)(morpholin-4-yl)methanone, a versatile research compound, and its derivatives. By presenting available experimental data, detailed protocols, and visualizing key cellular pathways, this document aims to offer a framework for assessing the reproducibility and potential applications of this compound class.

Derivatives of this compound have garnered interest for their potential therapeutic properties, including anticancer, neuroprotective, and anti-inflammatory activities.[1] The presence of the morpholine ring is a key feature in many bioactive compounds, and its incorporation into various molecular structures has led to the development of pharmacologically active agents.[1] This guide will delve into the available data to provide a clear comparison with alternative compounds and outline the methodologies to ensure experimental robustness.

Comparative Analysis of In Vitro Efficacy

To objectively assess the performance of this compound and its analogs, a summary of their cytotoxic activities against various cancer cell lines is presented below. For context, the performance of a standard chemotherapeutic agent, Doxorubicin, is included where available. It is important to note that much of the publicly available data is on derivatives of the parent compound.

Compound/DerivativeCell LineCancer TypeIC50 (µM)AlternativeAlternative IC50 (µM)
2-morpholino-4-(4-fluoro-anilino)quinoline derivativeHepG2Human Liver Cancer11.42--
2-morpholino-4-(4-chloro-anilino)quinoline derivativeHepG2Human Liver Cancer8.50--
2-(morpholin-4-yl)-4,5-bis(2'',2'',2''-trinitroethoxy)-1,3,5-triazineBT474Human Breast Cancer~1.3 (LD50)Doxorubicin~0.01 (LD50)
Cyanomorpholino derivative of Doxorubicin (MRA-CN)MES-SAHuman Uterine SarcomaNon-cross-resistant with DoxorubicinDoxorubicin-
Dx5Multidrug-Resistant MES-SAIdentical cross-linking to MES-SADoxorubicin-

Note: The data presented is based on available literature and may not represent a direct head-to-head comparison under identical experimental conditions. Reproducibility should be confirmed through independent studies.

Experimental Protocols for Reproducibility

Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are methodologies for key assays relevant to the evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

A generalizable synthetic route for related aminophenyl-morpholine compounds is outlined below. Specific reaction conditions may need to be optimized for the synthesis of this compound itself.

General Procedure:

  • Starting Materials: A substituted 2-aminophenyl derivative and a morpholine-containing reagent are typically used. For instance, a common starting point for similar structures is the reaction between an isatoic anhydride and morpholine.

  • Reaction Conditions: The reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF), and may require heating.

  • Purification: The crude product is typically purified using techniques like column chromatography or recrystallization to yield the final compound with high purity.

  • Characterization: The structure and purity of the synthesized compound should be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Include a positive control such as Doxorubicin.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Molecular Landscape

To better understand the potential mechanisms of action and experimental workflows, the following diagrams are provided.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine_Compound (2-Aminophenyl) (morpholin-4-yl)methanone Derivatives Morpholine_Compound->PI3K Inhibition

Caption: Putative signaling pathway targeted by morpholine-containing compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of (2-Aminophenyl) (morpholin-4-yl)methanone Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis Comparison Comparison with Standard Drugs (e.g., Doxorubicin) Data_Analysis->Comparison Reproducibility Assessment of Reproducibility Comparison->Reproducibility

Caption: A typical experimental workflow for evaluating novel compounds.

Logical_Relationship Compound (2-Aminophenyl) (morpholin-4-yl)methanone Derivatives Chemical Derivatives Compound->Derivatives Biological_Activity Biological Activity Derivatives->Biological_Activity Experimental_Validation Experimental Validation Biological_Activity->Experimental_Validation Reproducibility Reproducibility Experimental_Validation->Reproducibility

Caption: The logical progression from a parent compound to reproducible findings.

References

Assessing the Selectivity of (2-Aminophenyl)(morpholin-4-yl)methanone Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical entities is paramount for advancing promising compounds through the discovery pipeline. This guide provides a comparative analysis of the selectivity of (2-Aminophenyl)(morpholin-4-yl)methanone derivatives, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the objective assessment of these compounds against alternative inhibitors.

The morpholine moiety is a privileged structure in drug discovery, often incorporated to improve the physicochemical and pharmacokinetic properties of a molecule.[1] In the context of enzyme inhibitors, particularly kinase inhibitors, the morpholine ring can play a crucial role in establishing selective interactions within the ATP-binding pocket, thereby enhancing the compound's selectivity for its intended target over other structurally related enzymes.[2] This guide focuses on derivatives of this compound, which have emerged as promising scaffolds for the development of selective inhibitors of key cellular signaling pathways, such as the PI3K/mTOR pathway.

Comparative Selectivity Profile of Morpholine-Containing Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of various morpholine-containing compounds against key isoforms of the phosphatidylinositol 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR). The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), allows for a direct comparison of the potency and selectivity of these derivatives. A lower IC50 value indicates higher potency. The selectivity of a compound can be inferred by comparing its IC50 values across different kinases.

Compound IDCore StructurePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Reference
Derivative 1 4-morpholino-2-phenylquinazoline2.0----[3]
Derivative 2 Dimorpholine substituted thienopyrimidine----Improved vs. GDC-0941[4]
ZSTK474 2-(2-Difluoromethyl-benzimidazol-1-yl)-4,6-dimorpholin-4-yl-[1][5][6]triazine5.08520.83.9-[5]
ZSTK474 Analog 2a (piperazine) 2-(2-Difluoromethyl-benzimidazol-1-yl)-4-morpholin-4-yl-6-piperazin-1-yl-[1][5][6]triazine180>6000>6000140-[5]
ZSTK474 Analog 2b (N-acetylpiperazine) 4-(4-Acetyl-piperazin-1-yl)-2-(2-difluoromethyl-benzimidazol-1-yl)-6-morpholin-4-yl-[1][5][6]triazine2.91802114-[5]
ZSTK474 Analog 6a (ethanolamine) 2-{[4-(2-Difluoromethyl-benzimidazol-1-yl)-6-morpholin-4-yl-[1][5][6]triazin-2-ylamino]-ethanol}9.9430529.8-[5]
ZSTK474 Analog 6b (diethanolamine) Bis-(2-hydroxy-ethyl)-[4-(2-difluoromethyl-benzimidazol-1-yl)-6-morpholin-4-yl-[1][5][6]triazin-2-yl]-amine3.742014.69.7-[5]

Note: "-" indicates data not available in the cited source.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing further experiments. Below is a representative protocol for an in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring the inhibitory activity of test compounds against a panel of kinases using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO.

  • Purified recombinant kinases (e.g., PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR).

  • Kinase-specific substrates.

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A 3-fold dilution series starting from 100 µM is recommended.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the Kinase Working Stock (containing the specific kinase in assay buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2 µL of the ATP/Substrate Working Stock (containing ATP and the specific substrate in assay buffer) to each well to initiate the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-driven reaction that produces light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescence signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation |

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Kinase_Selectivity_Workflow start Start: Synthesize & Characterize Derivatives prep Prepare Compound Serial Dilutions start->prep assay In Vitro Kinase Assay (e.g., ADP-Glo™) prep->assay data Data Acquisition (Luminescence) assay->data panel Screen Against Kinase Panel panel->assay analysis Data Analysis: IC50 Determination data->analysis selectivity Assess Selectivity Profile analysis->selectivity end End: Identify Lead Compounds selectivity->end

Caption: General workflow for kinase selectivity profiling.

References

Safety Operating Guide

Proper Disposal of (2-Aminophenyl)(morpholin-4-yl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical waste is a cornerstone of laboratory safety. For researchers, scientists, and drug development professionals handling (2-Aminophenyl)(morpholin-4-yl)methanone, a comprehensive understanding of proper disposal procedures is essential to mitigate risks to both personnel and the environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with safety regulations and promoting a secure research environment.

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be treated as hazardous waste and disposed of accordingly.

Safety and Disposal Information Summary

The following table summarizes key safety and disposal information for this compound.

ParameterInformationSource
Hazard Class Harmful/IrritantFluorochem[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Fluorochem[1]
Primary Disposal Route Approved hazardous waste disposal plantSigma-Aldrich, Fluorochem[1]
Prohibited Disposal Do NOT dispose of down the drain or in regular trashBenchChem[2], Vanderbilt University[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coatBenchChem[2][4]
Handling Area Well-ventilated area, preferably within a chemical fume hoodBenchChem[2][4]
Waste Container Compatible, leak-proof, and clearly labeled high-density polyethylene (HDPE) or other chemically resistant containersBenchChem[2][5]

Experimental Protocols for Disposal

Two primary protocols are provided for the management of this compound waste: a standard procedure for collection and disposal via an approved waste management service, and an optional in-laboratory procedure for the chemical degradation of small quantities of aromatic amine waste.

Protocol 1: Standard Waste Collection and Disposal

This is the recommended and most common procedure for the disposal of this compound.

Methodology:

  • Waste Segregation: Collect all waste containing this compound separately from other waste streams, especially non-hazardous waste.[6] This includes unused product, solutions, and contaminated materials such as gloves, absorbent pads, and weighing papers.[4][5]

  • Containerization: Place the waste in a designated, compatible, and leak-proof container with a secure lid.[2][6] High-density polyethylene (HDPE) containers are generally recommended.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste."[2][5] The label must also include the full chemical name "this compound," the primary hazards (Harmful, Irritant), and the accumulation start date.[2]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be well-ventilated, secure, and have secondary containment to prevent spills.[5][6]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for waste pickup.[2][7] Provide them with a complete and accurate description of the waste.

Protocol 2: In-Laboratory Chemical Degradation (for small quantities of aromatic amine waste)

This protocol is an alternative for experienced personnel in well-equipped laboratories for the treatment of small amounts of aromatic amine waste. It is based on the oxidative degradation of aromatic amines using potassium permanganate.[6][8]

Materials:

  • Aromatic amine waste (containing this compound)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydrogen Sulfite (NaHSO₃) or Sodium Bisulfite

  • Large beaker or flask

  • Stir plate and stir bar

  • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Methodology:

  • Preparation: In a chemical fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding the required amount of concentrated sulfuric acid to water (always add acid to water).

  • Dissolution: In a large flask, dissolve a small quantity (e.g., 0.01 mol) of the aromatic amine waste in the prepared sulfuric acid solution (e.g., 3 L).[6]

  • Oxidation: While stirring, slowly add a 0.2 M potassium permanganate (KMnO₄) solution to the dissolved amine solution.[6] The purple color of the permanganate should disappear as it reacts. Continue adding the permanganate solution until the purple color persists for at least one hour, indicating that the oxidation is complete.

  • Neutralization of Excess Oxidant: After the reaction is complete, neutralize the excess potassium permanganate by adding solid sodium hydrogen sulfite (NaHSO₃) or sodium bisulfite in small portions until the purple color disappears.

  • Final Disposal: The resulting solution should be neutralized to a pH between 6 and 8 using a suitable base (e.g., sodium hydroxide solution). This neutralized solution may be suitable for drain disposal, but it is crucial to check with your local regulations and EHS department before doing so.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (2-Aminophenyl)(morpholin-4-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (2-Aminophenyl)(morpholin-4-yl)methanone. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of experimental work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] The use of appropriate personal protective equipment is mandatory to minimize exposure.

Protection TypeSpecific EquipmentStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.[4][5][6]Conforming to EU EN166 or OSHA 29 CFR 1910.133.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before each use.[5][7]Tested to relevant standards such as ASTM D6978.
Skin and Body Protection Laboratory coat or an impervious gown. Closed-toed footwear is required at all times.[4][5][7]Selection should be based on the specific workplace hazards and potential for exposure.
Respiratory Protection Required when engineering controls are insufficient, or when dust or aerosols may be generated.[4][5] A fit-tested NIOSH-approved N95 or N100 respirator, or a full face-piece chemical cartridge respirator is recommended.[5]Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4][5]

Operational Plan: Step-by-Step Handling Procedure

Follow this workflow to ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the container is properly labeled.

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]

    • Keep away from incompatible materials such as oxidizing agents.[5]

    • The product may be air-sensitive and should be stored under an inert gas.[5][8]

  • Preparation and Weighing :

    • All handling, including weighing and solution preparation, should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4][9]

    • Avoid actions that could generate dust.

  • Experimental Use :

    • Wear all required PPE as detailed in the table above.

    • Follow established laboratory protocols for the specific experiment.

    • Avoid all direct contact with skin and eyes.[6]

    • Do not eat, drink, or smoke in the handling area.[1][7]

  • Post-Handling Decontamination :

    • Thoroughly decontaminate the work area, including benchtops and equipment, with an appropriate solvent.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][6]

Emergency Procedures

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[6]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing.[1][6] If eye irritation persists, get medical advice.[6]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][6] Call a poison center or doctor if you feel unwell.[6]

  • If Swallowed : Rinse mouth with water.[1] Do NOT induce vomiting.[7] Immediately call a poison center or doctor.[4]

  • In Case of a Spill : Evacuate non-essential personnel from the area.[5] Ensure adequate ventilation.[5] Wear appropriate PPE, including respiratory protection, and contain the spill using inert absorbent material.[5][9] Prevent the spill from entering drains or waterways.[5] Collect all contaminated materials for disposal as hazardous waste.[5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[5]

  • Waste Segregation : Collect all contaminated materials, including empty containers, used gloves, absorbent materials, and other disposables, in a designated and clearly labeled hazardous waste container.[5]

  • Container Management : Keep waste containers tightly closed and store them in a secure, designated area.[5][10]

  • Disposal Vendor : Arrange for pickup and disposal by a licensed hazardous waste contractor.[5] Do not dispose of this chemical down the drain or in regular trash.[9][10]

  • Documentation : Complete all required waste disposal manifests and documentation as per institutional and regulatory guidelines.[5]

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal A 1. Receiving & Inspection B 2. Secure Storage (Cool, Dry, Ventilated) A->B C 3. Don Appropriate PPE D 4. Weighing & Preparation C->D E 5. Experimental Use D->E F 6. Decontaminate Work Area E->F G 7. Waste Segregation (Hazardous Waste) F->G H 8. Secure Waste Storage G->H I 9. Licensed Vendor Disposal H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminophenyl)(morpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(2-Aminophenyl)(morpholin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.